molecular formula C11H15ClN2O B8781168 1-(5-Chloro-2-methoxyphenyl)piperazine

1-(5-Chloro-2-methoxyphenyl)piperazine

Katalognummer: B8781168
Molekulargewicht: 226.70 g/mol
InChI-Schlüssel: FCZBQMUDGBEIHG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride (CAS 99857-72-4) is a high-purity chemical compound supplied for research and development purposes. With a molecular formula of C11H16Cl2N2O and a molecular weight of 263.16 g/mol , this piperazine derivative is characterized by a melting point of 216°C . This compound serves as a valuable chemical reference standard and a key synthetic intermediate in medicinal chemistry, particularly in the development of pharmacologically active molecules. It is stable under recommended storage conditions in a refrigerator . The product is offered in various packaging sizes to suit different laboratory needs . This product is intended for research and further manufacturing applications only. It is not intended for direct human or veterinary use.

Eigenschaften

Molekularformel

C11H15ClN2O

Molekulargewicht

226.70 g/mol

IUPAC-Name

1-(5-chloro-2-methoxyphenyl)piperazine

InChI

InChI=1S/C11H15ClN2O/c1-15-11-3-2-9(12)8-10(11)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3

InChI-Schlüssel

FCZBQMUDGBEIHG-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)Cl)N2CCNCC2

Herkunft des Produkts

United States
Foundational & Exploratory

Physicochemical properties of 1-(5-Chloro-2-methoxyphenyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of 1-(5-Chloro-2-methoxyphenyl)piperazine

Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(5-Chloro-2-methoxyphenyl)piperazine, a key intermediate in modern pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document synthesizes fundamental data with detailed, field-proven analytical methodologies. The protocols herein are presented not merely as steps, but as self-validating systems, explaining the causality behind experimental choices to ensure technical accuracy and reproducibility. We will explore the compound's structural, thermal, and solubility characteristics through a combination of spectroscopic, chromatographic, and thermoanalytical techniques.

Introduction and Significance

1-(5-Chloro-2-methoxyphenyl)piperazine (CAS No. not explicitly found, related to hydrochloride CAS: 99857-72-4) is a substituted phenylpiperazine derivative. Compounds of this class are integral building blocks in the synthesis of a wide array of active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system. The specific arrangement of the chloro and methoxy groups on the phenyl ring, combined with the nucleophilic piperazine moiety, imparts unique reactivity and pharmacological relevance. A thorough understanding of its physicochemical properties is paramount for optimizing reaction conditions, developing robust analytical methods, ensuring formulation stability, and predicting its pharmacokinetic profile. This guide serves as a foundational resource for any laboratory working with this critical intermediate.

Core Physicochemical Data

The fundamental properties of 1-(5-Chloro-2-methoxyphenyl)piperazine are summarized below. It is important to note that while data for the free base is prioritized, some experimental values are more readily available for its hydrochloride salt, which are included for reference.

PropertyValue / DescriptionSource
IUPAC Name 1-(5-chloro-2-methoxyphenyl)piperazine[1]
Molecular Formula C₁₁H₁₅ClN₂O[1]
Molecular Weight 226.70 g/mol [1]
Exact Mass 226.0872908 Da[1]
Appearance Inferred from related compounds: Pale-yellow to yellow-brown liquid or low-melting solid. The hydrochloride salt is a white powder.[2][3]
Melting Point Data for free base not available. The hydrochloride salt has a melting point of 216°C.[2] Related free base compounds like 1-(2-methoxyphenyl)piperazine melt at 35-40°C.[2]
Boiling Point Data not available. Related compounds have high boiling points (e.g., 112 °C at 2 mmHg).[3][3]
Solubility Low water solubility is expected for the free base. The hydrochloride salt is freely soluble in methanol and very slightly soluble in chloroform.[4][5]
pKa Data not available. Piperazine is a weak base.[6] The predicted pKa for the related 1-(4-Methoxyphenyl)piperazine is 8.98 ± 0.10.[7]
Computed XLogP3 2.4 (Predicted)
Topological Polar Surface Area (TPSA) 24.5 Ų[1]

Structural Elucidation and Verification

Accurate structural confirmation is the bedrock of chemical analysis. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides an unambiguous structural signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for elucidating the carbon-hydrogen framework. For 1-(5-Chloro-2-methoxyphenyl)piperazine, both ¹H and ¹³C NMR are essential.

Expert Insight: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common first choice for organic molecules. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used, but be mindful of the residual water peak which can exchange with the N-H proton.

Step-by-Step Protocol for NMR Analysis:

  • Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Dissolution: Cap the tube and gently vortex or invert until the sample is fully dissolved.

  • Instrument Setup: Place the NMR tube in the spectrometer.

  • Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra using standard instrument parameters. A typical ¹H experiment might involve 16-64 scans, while a ¹³C experiment may require several thousand scans for a good signal-to-noise ratio.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the ¹H signals and assign peaks based on chemical shift, splitting patterns (multiplicity), and coupling constants, cross-referenced with ¹³C data.

Expected Spectral Features (¹H NMR):

  • Aromatic Protons: Three distinct signals in the aromatic region (~6.8-7.5 ppm), showing coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.

  • Piperazine Protons: Two sets of signals, typically broad, corresponding to the four protons adjacent to the phenyl-substituted nitrogen and the four protons adjacent to the N-H group.

  • N-H Proton: A broad singlet that may exchange with D₂O, its chemical shift is highly dependent on concentration and solvent.

  • Methoxy Protons: A sharp singlet at ~3.8-3.9 ppm, integrating to three protons.[8]

Mass Spectrometry (MS)

MS provides the exact molecular weight and valuable fragmentation data, confirming the elemental composition and structural components.

Expert Insight: Electrospray Ionization (ESI) is an excellent choice for this molecule due to the basic nitrogen atoms, which are easily protonated to form [M+H]⁺ ions in the positive ion mode.

Step-by-Step Protocol for LC-MS Analysis:

  • Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • System Setup: Use an HPLC system coupled to a mass spectrometer. A simple isocratic flow of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) can be used for direct infusion via a T-junction, or a chromatographic separation can be performed first.

  • Ionization: Set the ESI source to positive ion mode. Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal for the [M+H]⁺ ion.

  • Data Acquisition: Acquire a full scan mass spectrum. The primary ion observed should correspond to the protonated molecule [C₁₁H₁₅ClN₂O + H]⁺ at m/z 227.09.

  • Tandem MS (MS/MS): To gain further structural information, select the parent ion (m/z 227.09) and subject it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is the definitive technique for assessing the purity of pharmaceutical intermediates and quantifying impurities. A robust reverse-phase HPLC (RP-HPLC) method is essential.

Expert Insight: The choice of a C18 stationary phase provides excellent retention and separation for moderately polar compounds like this one.[9] The mobile phase should be buffered to ensure reproducible retention times, as the basic piperazine moiety's ionization state is pH-dependent. Using a mass-spec compatible buffer like formic acid instead of phosphoric acid allows for seamless LC-MS analysis.[10]

Step-by-Step Protocol for RP-HPLC Purity Analysis:

  • Apparatus & Reagents:

    • HPLC system with a pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).[9]

    • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11]

    • Reagents: HPLC-grade acetonitrile (MeCN), methanol (MeOH), and water.[12] Formic acid or phosphoric acid.[10]

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: A typical gradient might run from 10% B to 90% B over 20-30 minutes to elute impurities with a wide range of polarities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.[12]

    • Detection Wavelength: Monitor at a wavelength of maximum absorbance, likely around 240 nm, determined by DAD analysis.[11]

    • Injection Volume: 10 µL.[12]

  • Solution Preparation:

    • Diluent: 50:50 Acetonitrile:Water.

    • Standard/Sample Solution: Accurately weigh ~10 mg of the compound into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.

  • Analysis and Data Processing:

    • Equilibrate the column with the initial mobile phase conditions for at least 30 minutes.

    • Inject a blank (diluent), followed by the sample solution.

    • Integrate all peaks in the chromatogram. Purity is typically calculated by area percent (Area of main peak / Total area of all peaks) x 100.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phase (A: H2O+FA, B: MeCN+FA) Equilibrate Equilibrate System (30 min) MobilePhase->Equilibrate SamplePrep Prepare Sample (~0.1 mg/mL in Diluent) Inject Inject Sample (10 µL) SamplePrep->Inject Equilibrate->Inject Separate Gradient Separation (C18 Column) Inject->Separate Detect UV/DAD Detection (~240 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity (Area % Report) Integrate->Calculate

Caption: High-Performance Liquid Chromatography (HPLC) analytical workflow.

Thermal Properties

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for understanding the material's stability, melting behavior, and polymorphism.[13][14]

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the precise determination of melting points, glass transitions, and other thermal events.[13]

Expert Insight: Running the sample under an inert nitrogen atmosphere is critical to prevent oxidative degradation at elevated temperatures, which could interfere with the interpretation of thermal events like melting. The heating rate can influence the appearance of the thermogram; a rate of 10 °C/min is a standard starting point for pharmaceutical materials.

Step-by-Step Protocol for DSC Analysis:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

  • Encapsulation: Crimp the pan with an aluminum lid. Prepare an empty, crimped pan to serve as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at a starting temperature (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature well above the expected melting point (e.g., 250 °C for the HCl salt).[2]

    • Maintain a constant flow of inert gas (e.g., Nitrogen at 50 mL/min).

  • Data Analysis: The resulting thermogram plots heat flow versus temperature. An endothermic peak signifies melting, and the peak onset or maximum is reported as the melting point.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition profiles.[15]

Expert Insight: TGA is particularly useful for identifying the presence of residual solvents or water, which would appear as a mass loss at lower temperatures (typically <120 °C), distinct from the decomposition of the compound itself at higher temperatures. Studies on piperazine and its derivatives show they are generally stable, but substitution can affect the degradation temperature.[16][17][18]

Step-by-Step Protocol for TGA Analysis:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

  • Instrument Setup: Place the pan onto the TGA's microbalance.

  • Thermal Program:

    • Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant rate (e.g., 10 °C/min).

    • Maintain a controlled atmosphere (e.g., Nitrogen at 50 mL/min).

  • Data Analysis: The TGA curve plots the percentage of initial mass remaining versus temperature. The onset temperature of a significant mass loss indicates the beginning of thermal decomposition.

Characterization_Overview cluster_structure Structural Verification cluster_properties Property Determination Compound 1-(5-Chloro-2-methoxyphenyl)piperazine (Sample) NMR NMR Spectroscopy Compound->NMR Elucidates C-H Framework MS Mass Spectrometry Compound->MS Confirms Molecular Weight HPLC Purity (HPLC) Compound->HPLC Quantifies Purity/Impurities DSC Melting Point (DSC) Compound->DSC Determines Thermal Transitions TGA Stability (TGA) Compound->TGA Assesses Thermal Decomposition

Caption: Integrated workflow for physicochemical characterization.

Conclusion

The physicochemical properties of 1-(5-Chloro-2-methoxyphenyl)piperazine outlined in this guide provide the foundational data required for its effective use in research and development. The detailed analytical protocols, grounded in established scientific principles, offer a reliable framework for in-house verification of identity, purity, and stability. Adherence to these methodologies will ensure high-quality data, facilitating smoother process development, regulatory compliance, and the successful synthesis of next-generation pharmaceutical agents.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. Procuring Pharmaceutical Intermediates: A Buyer's Guide to 1-(5-chloro-2-methoxyphenyl)piperazine Hydrochloride.
  • ChemScene. 523980-14-5 | 1-[(5-chloro-2-methoxyphenyl)methyl]piperazine.
  • PubChem. 1-(5-Chloro-2-methoxyphenyl)piperazine | C11H15ClN2O | CID 2735754. [Link]

  • ResearchGate. The thermal gravimetric analysis (TGA) and derivative thermal... | Download Scientific Diagram. [Link]

  • ResearchGate. Thermal degradation of piperazine and its structural analogs. [Link]

  • U.S. Department of Energy. Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. [Link]

  • ACS Publications. Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines | Industrial & Engineering Chemistry Research. [Link]

  • SIELC. Separation of 1-(2-Methoxyphenyl)piperazine on Newcrom R1 HPLC column. [Link]

  • SWGDRUG.org. 1-(2-METHOXYPHENYL)PIPERAZINE. [Link]

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • NTU Journal of Pure Sciences. A Review on Analytical Methods for Piperazine Determination. [Link]

  • American Pharmaceutical Review. Differential Scanning Calorimeters (DSC). [Link]

  • National Center for Biotechnology Information. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. [Link]

  • ResearchGate. Development of HPLC determination of related substances in a new CNC agent – 1-(4-methoxyphenyl). [Link]

  • Royal Society of Chemistry. Supplementary Information. [Link]

Sources

The Strategic Application of 1-(5-Chloro-2-methoxyphenyl)piperazine (CAS 15465-12-0) in Neuropharmacological and Urological Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry, the arylpiperazine scaffold is a privileged structure, serving as the foundational pharmacophore for a vast array of central nervous system (CNS) and urological therapeutics. Specifically, 1-(5-Chloro-2-methoxyphenyl)piperazine (CAS 15465-12-0) is a highly sought-after intermediate building block. By leveraging its unique stereoelectronic properties, drug development professionals can synthesize active pharmaceutical ingredients (APIs) with finely tuned affinities for serotonin (5-HT), dopamine (D2/D3), and


-adrenergic receptors.

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR), mechanistic pathways, and self-validating experimental protocols required to effectively utilize this compound in modern drug discovery.

Chemical Profile & Pharmacophore Rationale

The strategic value of CAS 15465-12-0 lies in its precise substitution pattern. As a Senior Application Scientist, it is critical to understand why these specific functional groups are chosen rather than simply noting their presence.

  • The Piperazine Ring: Acts as a basic amine that becomes protonated at physiological pH. This protonated nitrogen is strictly required to form a critical salt bridge with a highly conserved aspartate residue (Asp3.32) found in the transmembrane domain of aminergic G-protein coupled receptors (GPCRs).

  • The 2-Methoxy Group: Serves as a strong hydrogen bond acceptor. This group dictates the rotational conformation of the aromatic ring, ensuring optimal alignment within the hydrophobic binding pockets of 5-HT1A and

    
    -adrenergic receptors.
    
  • The 5-Chloro Substitution: The addition of the halogen serves a dual purpose. First, it increases the lipophilicity (LogP) of the molecule, which is essential for blood-brain barrier (BBB) penetration in CNS drugs. Second, it blocks cytochrome P450-mediated metabolic oxidation at the para-position, significantly increasing the pharmacokinetic half-life of the resulting APIs[1].

Table 1: Physicochemical Properties of CAS 15465-12-0
PropertyValuePharmacological Implication
Molecular Formula C11H15ClN2ODefines the core halogenated arylpiperazine scaffold[2].
Molecular Weight 226.70 g/mol Low MW allows ample room for further API functionalization without violating Lipinski's Rule of 5[2].
Topological Polar Surface Area 24.5 ŲHighly favorable for BBB penetration in CNS-targeted drug design[2].
Physical State Solid (Free Base)Often converted to the HCl salt (CAS 99857-72-4) to provide optimal bench stability and aqueous solubility[3].

Mechanistic Pathways & Target Engagement

Derivatives synthesized from 1-(5-Chloro-2-methoxyphenyl)piperazine primarily exert their therapeutic effects through aminergic GPCRs. For instance, when targeting major depressive disorder or anxiety, the synthesized APIs act as agonists or partial agonists at the 5-HT1A receptor .

Activation of the 5-HT1A receptor couples to


 proteins, which subsequently inhibits adenylyl cyclase (AC). This inhibition reduces intracellular cyclic AMP (cAMP) levels, leading to the opening of potassium channels, cellular hyperpolarization, and a decrease in neuronal firing rates—ultimately manifesting as an anxiolytic behavioral response[4].

G Ligand Arylpiperazine Ligand (CAS 15465-12-0 Core) Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Binds G_protein Gi/o Protein Activation Receptor->G_protein Couples AC Adenylyl Cyclase Inhibition G_protein->AC Inhibits cAMP Decreased cAMP Levels AC->cAMP Reduces Effect Anxiolytic / Antidepressant Behavioral Response cAMP->Effect Downstream signaling

5-HT1A Receptor Signaling Pathway Modulated by Arylpiperazines.

Synthetic Methodologies & Quality Control

To utilize CAS 15465-12-0 as an intermediate, one must first synthesize the core piperazine ring with high fidelity. The following protocol outlines the classic cyclization methodology.

Workflow Start 5-Chloro-2-methoxyaniline Intermediate Bis(2-chloroethyl)amine Cyclization Start->Intermediate Reflux, Base Product CAS 15465-12-0 (Free Base) Intermediate->Product Purification API Alkylation / Amidation (API Synthesis) Product->API Electrophile Addition QC HPLC / MS / NMR Validation API->QC Final Verification

Synthetic Workflow for API Generation from CAS 15465-12-0.
Protocol 1: Synthesis of 1-(5-Chloro-2-methoxyphenyl)piperazine

Objective: Construct the secondary piperazine ring via a double


 displacement.
  • Reagent Assembly: Combine 1.0 equivalent of 5-chloro-2-methoxyaniline with 1.1 equivalents of bis(2-chloroethyl)amine hydrochloride in a reaction flask.

  • Solvent Selection: Suspend the mixture in diethylene glycol monomethyl ether.

    • Causality: A high-boiling polar solvent is strictly required to provide the thermal energy necessary to overcome the activation barrier of the double

      
       displacement, while keeping the ionic intermediates fully solvated.
      
  • Base Addition: Add 2.5 equivalents of anhydrous potassium carbonate (

    
    ).
    
    • Causality: The carbonate acts as an acid scavenger to neutralize the HCl generated during the alkylation. Without it, the aniline nitrogen would become protonated and nucleophilically deactivated, halting the reaction.

  • Reflux: Heat the mixture to 150°C under a nitrogen atmosphere for 12-16 hours.

  • Self-Validation Checkpoint (Trustworthiness): Before proceeding to workup, run a Thin Layer Chromatography (TLC) plate (DCM:MeOH 9:1). The reaction is only considered complete when the starting aniline spot completely disappears. The new product spot must stain positively with ninhydrin, confirming the presence of the newly formed secondary amine.

  • Workup & Isolation: Cool to room temperature, dilute with water, and extract with ethyl acetate. Wash the organic layer with brine, dry over

    
    , and concentrate in vacuo.
    
  • Final QC: Subject the crude product to LC-MS. The synthesis is validated only if the

    
     peak at 
    
    
    
    227.1 is the dominant signal.

Experimental Protocol: Receptor Binding Affinity Assay

Once an API is synthesized from the CAS 15465-12-0 scaffold, its target engagement must be quantified.

Protocol 2: In Vitro Radioligand Binding Assay for 5-HT1A

Objective: Determine the inhibition constant (


) of the novel synthesized API.
  • Membrane Preparation: Harvest membrane fractions from Chinese Hamster Ovary (CHO) cells stably expressing human 5-HT1A receptors.

    • Causality: CHO cells naturally lack endogenous aminergic receptors. Using them ensures that the measured radioligand displacement is exclusively attributable to the recombinant 5-HT1A subtype, eliminating off-target background noise.

  • Incubation Setup: In a 96-well plate, combine 50

    
     of membrane protein with 1.5 nM of 
    
    
    
    and varying concentrations of the test API (
    
    
    to
    
    
    M) in a 50 mM Tris-HCl buffer.
    • Causality: Tris-HCl maintains the physiological pH of 7.4 without chelating divalent cations (like

      
       or 
      
      
      
      ), which are critical for maintaining the structural integrity of the GPCR.
      
      
      is utilized because it is a highly selective full agonist, allowing for precise determination of competitive displacement at the active site[4].
  • Self-Validation Checkpoint (Trustworthiness): Include a positive control well using unlabelled 5-HT (

    
    ) to define non-specific binding (NSB). System Rule: If the NSB exceeds 10% of total binding, the membrane preparation must be discarded immediately due to excessive lipid partitioning or degraded receptor integrity.
    
  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding). Wash thrice with ice-cold buffer, dry, and quantify radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the

    
     using non-linear regression, and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Table 2: Representative Receptor Binding Profile of Arylpiperazine Derivatives

Note: Data represents typical ranges for APIs successfully derived from the 1-(Aryl)piperazine pharmacophore.

Receptor TargetTypical Affinity (

)
Primary Functional Role in Therapeutics
5-HT1A 0.5 - 10 nMAgonism/Partial Agonism mediates anxiolytic and antidepressant effects.

-Adrenergic
5 - 50 nMAntagonism mediates smooth muscle relaxation (e.g., in BPH treatment).
D2 / D3 Dopamine 10 - 100 nMModulation is critical for atypical antipsychotic profiles.

References

  • National Center for Biotechnology Information. "1-(5-Chloro-2-methoxyphenyl)piperazine". PubChem Compound Summary for CID 2735754. URL:[Link]

  • Ningbo Inno Pharmchem Co., Ltd. "Procuring Pharmaceutical Intermediates: A Buyer's Guide to 1-(5-chloro-2-methoxyphenyl)piperazine Hydrochloride". Chemical Procurement Insights. URL:[Link]

  • MDPI. "Synthesis and Cytotoxic Activity Evaluation of Novel Arylpiperazine Derivatives". Molecules. URL:[Link]

  • National Institutes of Health (PMC). "Serotonin 1A and Serotonin 4 Receptors: Essential Mediators of the Neurogenic and Behavioral Actions of Antidepressants". The Neuroscientist. URL:[Link]

Sources

Technical Whitepaper: Molecular Structure & Pharmacological Profile of 1-(5-Chloro-2-methoxyphenyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(5-Chloro-2-methoxyphenyl)piperazine is a specialized arylpiperazine pharmacophore used extensively in the development of ligands for serotonin (5-HT) receptors. Structurally derived from the well-known 5-HT


 ligand 1-(2-methoxyphenyl)piperazine (oMPP), this compound incorporates a chlorine atom at the 5-position of the phenyl ring. This modification serves a dual purpose: it modulates metabolic stability by blocking the para-position relative to the methoxy group, and it alters the lipophilicity and electronic profile of the aromatic ring, influencing binding selectivity between 5-HT

, 5-HT

, and

-adrenergic receptors.

This guide provides an in-depth structural analysis, synthetic pathways, and spectroscopic characterization of this critical building block.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

PropertyData
IUPAC Name 1-(5-Chloro-2-methoxyphenyl)piperazine
Common Abbreviations 5-Cl-oMPP, 5-Chloro-2-methoxy-phenylpiperazine
CAS Number 523980-14-5 (Free Base) 99857-72-4 (Hydrochloride)
Molecular Formula C

H

ClN

O
Molecular Weight 226.70 g/mol
SMILES COC1=C(C=C(C=C1)Cl)N2CCNCC2
LogP (Predicted) 1.75 - 2.10
pKa (Piperazine N4) ~9.2 (Basic)
pKa (Aniline N1) ~ -0.5 (Non-basic due to conjugation)
H-Bond Donors/Acceptors 1 Donor / 3 Acceptors

Structural Analysis: The Core

2D Connectivity & Numbering

The molecule consists of a piperazine ring attached to a phenyl ring. The numbering priority assigns the piperazine attachment point as position 1 on the phenyl ring.

  • Position 1: Piperazine nitrogen (N1 of the phenyl system).

  • Position 2: Methoxy group (-OCH

    
    ). This ortho-substitution is critical for inducing a twisted conformation.
    
  • Position 5: Chlorine atom (-Cl).[1][2] Located meta to the piperazine and para to the methoxy group.

3D Conformational Dynamics

The biological activity of arylpiperazines is heavily dictated by their preferred conformation in solution and the binding pocket.

  • Piperazine Chair: The piperazine ring predominantly adopts a chair conformation to minimize torsional strain. The N4 nitrogen (distal) is the basic center, protonated at physiological pH, and serves as the primary anchor point (ionic interaction) with the conserved Aspartate residue in GPCRs (e.g., Asp3.32 in 5-HT receptors).

  • Ortho-Methoxy Effect: The methoxy group at position 2 creates significant steric hindrance with the equatorial protons of the piperazine ring. This forces the phenyl ring to rotate out of coplanarity with the N1-C2-C6 plane. This "twisted" geometry is a prerequisite for 5-HT

    
     selectivity, distinguishing it from planar agonists.
    
  • 5-Chloro Substituent: The chlorine atom at position 5 is electronically coupled to the methoxy group. Being para to the methoxy oxygen, it exerts an inductive electron-withdrawing effect (

    
    ) while also having a mesomeric donating potential. However, its primary role in medicinal chemistry is often to fill hydrophobic pockets (lipophilic clamp) and block metabolic hydroxylation at the electron-rich position para to the methoxy group.
    
Electronic Surface Potential
  • Negative Potential: Localized around the methoxy oxygen and the chlorine atom.

  • Positive Potential: Concentrated at the secondary amine (N4) of the piperazine ring, which acts as the H-bond donor.

Synthesis & Reaction Pathways[2][4][6][8][9][10][11]

The synthesis of 1-(5-Chloro-2-methoxyphenyl)piperazine can be approached via two primary methodologies: Nucleophilic Aromatic Substitution (S


Ar) or Transition-Metal Catalyzed Coupling.
Synthetic Workflow Diagram[4]

Synthesis cluster_alt Alternative: Buchwald-Hartwig Aniline 5-Chloro-2-methoxyaniline (Starting Material) Cyclization Cyclization (High Temp, Base) Aniline->Cyclization Bisamine Bis(2-chloroethyl)amine Hydrochloride Bisamine->Cyclization Intermediate Crude Arylpiperazine Cyclization->Intermediate - 2 HCl Purification Acid-Base Extraction & Recrystallization Intermediate->Purification Product 1-(5-Chloro-2-methoxyphenyl) piperazine HCl Purification->Product ArylHalide 1-Bromo-5-chloro- 2-methoxybenzene PdCat Pd(OAc)2 / BINAP NaOtBu ArylHalide->PdCat Piperazine Piperazine (Excess) Piperazine->PdCat PdCat->Intermediate

Figure 1: Synthetic pathways for the production of 1-(5-Chloro-2-methoxyphenyl)piperazine. The cyclization route is preferred for cost-efficiency, while Pd-catalyzed coupling is used for high-value derivatization.

Detailed Protocol (Cyclization Method)

Note: This protocol assumes standard laboratory safety measures for handling alkylating agents.

  • Reagents: 5-Chloro-2-methoxyaniline (1.0 eq), Bis(2-chloroethyl)amine hydrochloride (1.1 eq), Diethylene glycol monomethyl ether (Solvent), Sodium Carbonate (Base).

  • Reaction: Combine aniline and amine salt in the solvent. Heat to reflux (approx. 150°C) with stirring for 24-48 hours. The high temperature is required to overcome the steric hindrance of the ortho-methoxy group during the second alkylation step.

  • Workup: Cool to room temperature. Pour into ice water and basify with NaOH to pH > 12. Extract with Dichloromethane (DCM).

  • Purification: Wash organic layer with brine, dry over MgSO

    
    . Evaporate solvent.
    
  • Salt Formation: Dissolve the oily free base in Ethanol. Add concentrated HCl dropwise. The hydrochloride salt will precipitate as a white crystalline solid. Recrystallize from Ethanol/Ether.

Spectroscopic Characterization

To validate the structure, the following spectroscopic signatures are diagnostic.

Nuclear Magnetic Resonance (NMR)

H NMR (400 MHz, DMSO-d

, HCl salt):
  • 
     9.40 (br s, 2H):  NH
    
    
    
    ammonium protons (exchangeable).
  • 
     6.90 - 7.10 (m, 3H):  Aromatic protons. The splitting pattern will show:
    
    • d (J ~ 8 Hz) for H-3 (ortho to OMe).

    • dd (J ~ 8, 2 Hz) for H-4.

    • d (J ~ 2 Hz) for H-6 (meta to Cl, ortho to N).

  • 
     3.80 (s, 3H):  Methoxy group (-OCH
    
    
    
    ).
  • 
     3.10 - 3.25 (m, 8H):  Piperazine ring protons. Often appear as two broadened multiplets corresponding to the protons 
    
    
    
    to the aromatic ring and
    
    
    to the ammonium.

C NMR (100 MHz, DMSO-d

):
  • Aromatic Carbons: Six signals in the 110-160 ppm range.

    • C-2 (C-OMe) will be most downfield (~150-155 ppm).

    • C-1 (C-N) will be ~140 ppm.

    • C-5 (C-Cl) will be ~125 ppm.

  • Piperazine Carbons: Two signals around 45-50 ppm.

  • Methoxy Carbon: Single peak at ~55-56 ppm.

Mass Spectrometry (MS)
  • ESI-MS: [M+H]

    
     peak at m/z 227.1 (for 
    
    
    
    Cl) and 229.1 (for
    
    
    Cl) in a 3:1 ratio, confirming the presence of a single chlorine atom.

Pharmacological Context: SAR & Signaling

The 1-(5-Chloro-2-methoxyphenyl)piperazine moiety acts as a "privileged structure" in CNS drug design.

5-HT Receptor Interaction Logic

This scaffold is primarily designed to target the serotonin 5-HT


 receptor.[3]
  • The Anchor: The protonated distal nitrogen (N4) forms a salt bridge with Aspartate 3.32 .

  • The Hydrophobic Clamp: The phenyl ring sits in a hydrophobic pocket formed by transmembrane helices (TM) 3, 5, and 6.

  • The Selectivity Filter: The 2-methoxy group provides a steric clash that prevents deep insertion into the 5-HT

    
     receptor pocket (which prefers planar ligands), thereby enhancing 5-HT
    
    
    
    selectivity. The 5-chloro group enhances affinity by interacting with hydrophobic residues (e.g., Phenylalanine or Tryptophan) deep in the pocket.
Signaling Pathway Visualization[12]

Signaling Ligand Ligand (5-Cl-oMPP Derivative) Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Binding (Ki ~ nM) GProtein Gi/o Protein Dissociation Receptor->GProtein Conformational Change Effector1 Inhibition of Adenylyl Cyclase GProtein->Effector1 G-alpha-i Effector2 Opening of GIRK Channels (K+) GProtein->Effector2 G-beta-gamma Outcome Neuronal Hyperpolarization (Anxiolytic Effect) Effector1->Outcome cAMP Reduction Effector2->Outcome

Figure 2: Signal transduction pathway activated by 5-HT1A ligands containing the arylpiperazine scaffold. The specific substitution pattern of the phenyl ring modulates the efficacy (agonist vs. antagonist).

References

  • PubChem. 1-(5-Chloro-2-methoxyphenyl)piperazine | C11H15ClN2O. National Library of Medicine. Available at: [Link]

  • Orjales, A., et al. (1995). New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity.[4][5][6] Synthesis and structure-affinity relationships.[2][4][7][3][5][6] Journal of Medicinal Chemistry. Available at: [Link]

  • Mokrosz, J. L., et al. (1994). Structure-activity relationship studies of CNS agents. Part 16: 5-HT1A and 5-HT2 receptor affinity of some 4-substituted 1-(2-methoxyphenyl)piperazines. Archiv der Pharmazie. (Contextual reference for oMPP class).

Sources

Technical Guide: Potential Biological Activity of 1-(5-Chloro-2-methoxyphenyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Compound Identity

1-(5-Chloro-2-methoxyphenyl)piperazine (CAS: 99857-72-4 ) is a specialized heterocyclic building block belonging to the arylpiperazine class. In medicinal chemistry, it serves as a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for multiple G-protein coupled receptors (GPCRs), most notably the Serotonin 5-HT1A and Alpha-1 Adrenergic receptors.

While often utilized as an intermediate in the synthesis of complex antipsychotics, anxiolytics, and urological drugs (for Benign Prostatic Hyperplasia), the compound itself possesses intrinsic pharmacological activity defined by its substitution pattern. The 2-methoxy group is a critical determinant for 5-HT1A recognition, while the 5-chloro substituent modulates lipophilicity and metabolic stability, influencing the pharmacokinetic profile of derived Active Pharmaceutical Ingredients (APIs).

Physicochemical Profile
PropertyData
Chemical Name 1-(5-Chloro-2-methoxyphenyl)piperazine
CAS Number 99857-72-4
Molecular Formula

Molecular Weight 226.70 g/mol
LogP (Predicted) ~2.3 - 2.8
pKa (Piperazine N) ~9.0 - 9.5 (Basic)
Key Structural Features Piperazine ring (secondary amine), Phenyl ring, Ortho-methoxy, Meta-chloro

Part 2: Pharmacodynamics & Mechanism of Action

The biological activity of 1-(5-Chloro-2-methoxyphenyl)piperazine is governed by the Structure-Activity Relationship (SAR) of the phenylpiperazine moiety. This scaffold acts as a "warhead" for aminergic GPCRs.

Serotonin 5-HT1A Receptor Modulation

The 2-methoxyphenylpiperazine (oMPP) motif is a classic pharmacophore for the 5-HT1A receptor.

  • Mechanism: The protonated nitrogen of the piperazine ring forms a salt bridge with a conserved aspartate residue (Asp3.32) in the receptor's transmembrane domain. The 2-methoxy group fits into a specific hydrophobic pocket, often conferring antagonist or partial agonist activity.

  • 5-Chloro Effect: The addition of a chlorine atom at the 5-position (meta to the piperazine) increases lipophilicity (

    
     value), enhancing membrane permeability and potentially altering the orientation of the phenyl ring within the binding pocket to improve affinity or selectivity over D2 receptors.
    
Alpha-1 Adrenergic Receptor Antagonism

Arylpiperazines with ortho-alkoxy substitutions frequently exhibit significant affinity for


-adrenergic receptors.
  • Therapeutic Relevance: Derivatives of this scaffold are explored for treating Benign Prostatic Hyperplasia (BPH) . Blockade of

    
    -receptors in the prostate smooth muscle reduces urethral resistance, improving urinary flow.
    
  • Selectivity Challenge: In drug design, a key objective is often to optimize the linker attached to the distal nitrogen to favor 5-HT1A selectivity over

    
    , or vice-versa, depending on the therapeutic goal (anxiety vs. hypertension/BPH).
    
Signaling Pathway Visualization

The following diagram illustrates the G-protein signaling pathways modulated by ligands derived from this scaffold.

G Ligand 1-(5-Cl-2-OMe-Ph)-Piperazine Derivative Rec_5HT 5-HT1A Receptor (Gi/o Coupled) Ligand->Rec_5HT Agonist/Partial Agonist Rec_Alpha Alpha-1 Adrenergic (Gq Coupled) Ligand->Rec_Alpha Antagonist G_Gi Gi/o Protein Rec_5HT->G_Gi G_Gq Gq Protein Rec_Alpha->G_Gq Blocks Activation Effect_SM Smooth Muscle Relaxation (BPH) Rec_Alpha->Effect_SM Antagonism leads to AC Adenylyl Cyclase G_Gi->AC Inhibits PLC Phospholipase C cAMP cAMP (Decrease) AC->cAMP Reduces Ca Intracellular Ca2+ (Increase) Effect_Neur Neuronal Inhibition (Anxiolysis) cAMP->Effect_Neur

Caption: Dual-pathway modulation potential of the scaffold: 5-HT1A activation (anxiolysis) and Alpha-1 blockade (smooth muscle relaxation).

Part 3: Synthetic Protocols

For researchers utilizing this compound as an intermediate, the quality of the piperazine ring formation is critical. The following protocol describes the synthesis of the scaffold from aniline precursors.

Synthesis of 1-(5-Chloro-2-methoxyphenyl)piperazine[1]

Principle: Nucleophilic aromatic substitution or cyclization of the aniline with bis(2-chloroethyl)amine (nitrogen mustard analogue).

Reagents:

  • 5-Chloro-2-methoxyaniline (Precursor A)

  • Bis(2-chloroethyl)amine hydrochloride (Precursor B)

  • Solvent: Diglyme (diethylene glycol dimethyl ether) or n-Butanol

  • Base: Potassium Carbonate (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) or Sodium Iodine (catalyst)
    

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 5-Chloro-2-methoxyaniline (1.0 eq) in n-Butanol (or Diglyme).

  • Addition: Add Bis(2-chloroethyl)amine hydrochloride (1.1 eq) and anhydrous

    
      (3.0 eq).
    
    • Note: The excess base is required to neutralize the HCl from the amine salt and the HCl generated during cyclization.

  • Reflux: Heat the mixture to reflux (

    
     - 
    
    
    
    depending on solvent) for 12–24 hours . Monitor reaction progress via TLC (System: DCM/MeOH 9:1).
  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off inorganic salts (

      
      , excess carbonate).
      
    • Evaporate the solvent under reduced pressure.[1]

  • Purification:

    • Dissolve the residue in dilute HCl (aqueous) to wash away non-basic impurities with Ethyl Acetate.

    • Basify the aqueous layer with NaOH (pH > 10) to liberate the free base.

    • Extract with Dichloromethane (DCM). Dry over

      
       and concentrate.
      
    • Optional: Convert to Hydrochloride salt using HCl in ether for stability.

Synthesis Start Start: 5-Chloro-2-methoxyaniline Process Reflux in n-Butanol (12-24 Hours) Start->Process Reagent + Bis(2-chloroethyl)amine HCl + K2CO3 Reagent->Process Workup Filter Salts -> Acid/Base Extraction Process->Workup Product Final Product: 1-(5-Chloro-2-methoxyphenyl)piperazine Workup->Product

Caption: Cyclization workflow for generating the arylpiperazine core from aniline precursors.

Part 4: Biological Evaluation Protocols

To validate the biological activity of this scaffold or its derivatives, the following assays are the industry standard.

Radioligand Binding Assay (5-HT1A)

This assay determines the affinity (


) of the compound for the receptor.
  • Source Tissue: Rat hippocampal membranes or HEK-293 cells stably expressing human 5-HT1A.

  • Radioligand:

    
     (Agonist) or 
    
    
    
    (Antagonist).
  • Protocol:

    • Incubation: Incubate membrane preparations (

      
       protein) with radioligand (0.5 nM) and varying concentrations of the test compound (
      
      
      
      to
      
      
      M) in Tris-HCl buffer containing
      
      
      .
    • Equilibrium: Incubate at

      
       for 60 minutes.
      
    • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester.

    • Quantification: Measure radioactivity via liquid scintillation counting.

    • Analysis: Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.
Functional Calcium Flux Assay (Alpha-1 Adrenergic)

Since Alpha-1 receptors couple to


, activation leads to intracellular calcium release.
  • Cell Line: CHO cells expressing human

    
    -adrenergic receptor.
    
  • Dye: Fluo-4 AM (Calcium-sensitive fluorescent dye).

  • Protocol:

    • Load cells with Fluo-4 AM for 45 minutes.

    • Add test compound.[2][3]

      • Test for Agonism: Monitor fluorescence increase immediately.

      • Test for Antagonism: Pre-incubate with test compound for 15 min, then add a standard agonist (e.g., Phenylephrine) and measure inhibition of the calcium spike.

Part 5: Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye), potentially Harmful if swallowed.

  • Handling: Use a fume hood. Wear nitrile gloves and safety goggles.

  • Storage: Store in a cool, dry place. Hydrochloride salts are hygroscopic; store under inert gas (Argon/Nitrogen) if possible.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2735754, 1-(5-Chloro-2-methoxyphenyl)piperazine. PubChem.[4] [Link]

  • Mokrosz, J. L., et al. (1994). Structure-activity relationship studies of CNS agents. Part 15. 5-HT1A and 5-HT2 receptor affinity of some 4-substituted 1-(2-methoxyphenyl)piperazines. Archiv der Pharmazie. [Link]

  • Lopez-Rodriguez, M. L., et al. (1996). Design and Synthesis of New (2-Methoxyphenyl)piperazine Derivatives as 5-HT1A Receptor Ligands with Reduced Alpha-1 Adrenergic Activity. Journal of Medicinal Chemistry. [Link]

  • Google Patents. (1994). EP0577470A1 - 2-Amino-N-[[[4-(aminocarbonyl)
  • Sawamura, S., et al. (2016).[] Screening of Transient Receptor Potential Canonical Channel Activators Identifies Novel Neurotrophic Piperazine Compounds. Molecular Pharmacology. [Link]

Sources

Topic: 1-(5-Chloro-2-methoxyphenyl)piperazine as a Serotonin Receptor Ligand Precursor

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The arylpiperazine moiety is a cornerstone in the development of centrally acting therapeutics, particularly those modulating the serotonergic system. This guide focuses on a specific, high-potential precursor: 1-(5-Chloro-2-methoxyphenyl)piperazine (CMPP) . The strategic placement of the chloro and methoxy groups on the phenyl ring offers a unique electronic and steric profile, making it an exemplary starting point for generating libraries of novel serotonin receptor ligands. This document provides a comprehensive framework for researchers, detailing the synthesis, characterization, and subsequent derivatization of CMPP. It offers field-proven, step-by-step protocols for critical in-vitro pharmacological assays, including radioligand binding and functional characterization, to empower drug discovery teams in their quest for next-generation neurological and psychiatric therapies. The methodologies are presented not merely as instructions, but as self-validating systems, with an emphasis on the scientific rationale behind each step to ensure reproducibility and reliability in the drug development pipeline.

Chapter 1: The Arylpiperazine Scaffold in Modern CNS Drug Discovery

The long-chain arylpiperazine structure is a versatile and highly successful scaffold in medicinal chemistry, forming the core of numerous approved drugs for central nervous system (CNS) disorders, including antipsychotics, anxiolytics, and antidepressants.[1] This success is rooted in the scaffold's ability to present key pharmacophoric elements in a conformationally constrained manner, facilitating selective interactions with G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine receptors.[1]

The 1-(5-Chloro-2-methoxyphenyl)piperazine (CMPP) core, the focus of this guide, is an advanced building block designed for targeted library synthesis. The substituents on the phenyl ring are not arbitrary; the 2-methoxy group is a known feature in many potent serotonergic ligands, while the 5-chloro atom provides a point for modulating electronic properties and can influence metabolic stability and receptor-binding interactions. This guide will illuminate the path from this core precursor to novel chemical entities with tailored affinities and functional activities at key serotonin receptor subtypes, such as 5-HT1A, 5-HT2A, and 5-HT7, which are implicated in conditions like depression, schizophrenia, and anxiety.[1][2][3]

Chapter 2: Synthesis and Characterization of the CMPP Core

A robust and scalable synthesis of the CMPP core is the foundational step for any discovery program. The purity and structural integrity of this precursor directly impact the quality of the final compound library and the reliability of subsequent biological data.

Rationale for Synthetic Route Selection

The most common and reliable method for synthesizing N-arylpiperazines is the nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination. However, a classical and cost-effective approach involves the direct condensation of an aniline with bis(2-chloroethyl)amine hydrochloride.[4] This method is chosen for its straightforwardness and accessibility of starting materials. The reaction proceeds by initial N-alkylation of the aniline followed by an intramolecular cyclization to form the piperazine ring.

G cluster_start Starting Materials cluster_process Reaction cluster_product Product A 5-Chloro-2-methoxyaniline C Condensation Reaction (High Temperature, e.g., 150°C) A->C B Bis(2-chloroethyl)amine Hydrochloride B->C D 1-(5-Chloro-2-methoxyphenyl)piperazine (CMPP) C->D Yields the core precursor

Caption: Synthetic workflow for CMPP production.

Detailed Synthesis Protocol: 1-(5-Chloro-2-methoxyphenyl)piperazine
  • Principle: This procedure is adapted from established methods for N-arylpiperazine synthesis.[4] High temperature drives the condensation and cyclization, and a high-boiling solvent facilitates the reaction.

  • Materials:

    • 5-Chloro-2-methoxyaniline

    • Bis(2-chloroethyl)amine hydrochloride

    • 2-(2-Methoxyethoxy)ethanol (solvent)

    • Methanol

    • Diethyl ether

    • Sodium Hydroxide (NaOH) solution

    • Saturated Sodium Chloride (brine) solution

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 5-Chloro-2-methoxyaniline (1.0 eq), bis(2-chloroethyl)amine hydrochloride (1.0 eq), and 2-(2-methoxyethoxy)ethanol (approx. 0.25 mL per mmol of aniline).

    • Heat the reaction mixture to 150°C and maintain for 12-16 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting aniline.

    • Cool the reaction mixture to room temperature. Dilute with methanol (approx. 1.5 mL per mmol of aniline).

    • Add diethyl ether (approx. 50 mL per mmol of aniline) to precipitate the hydrochloride salt of the product.

    • Filter the precipitate and wash thoroughly with diethyl ether to obtain the crude CMPP as its HCl salt.

    • For conversion to the free base for subsequent reactions, dissolve the salt in water, basify to pH >12 with aqueous NaOH, and extract with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free base product.

Purification and Quality Control

For drug discovery, precursor purity is non-negotiable. Impurities can interfere with subsequent reactions and, more critically, confound biological assay results. The primary method of purification for the free base is flash column chromatography on silica gel. The identity and purity of the final product must be rigorously confirmed.

Detailed Analytical Protocol: HPLC-UV for Purity Assessment
  • Principle: Reversed-phase High-Performance Liquid Chromatography (HPLC) separates the compound from non-polar and most polar impurities based on its partitioning between a non-polar stationary phase and a polar mobile phase. A UV detector quantifies the compound by measuring its absorbance at a specific wavelength. This method is adapted from standard protocols for analyzing piperazine derivatives.[5]

  • Instrumentation & Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.

    • Gradient: 5% to 95% B over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.[5]

    • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for CMPP).

    • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a stock solution of the synthesized CMPP in methanol or acetonitrile at 1 mg/mL.

    • Dilute the stock solution to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

    • Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.

    • Inject the sample and run the gradient method.

    • Integrate the area of all peaks. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%. The target purity for use as a precursor should be >95%.

    • Confirm the mass of the main peak using an in-line mass spectrometer (LC-MS) to verify the identity of CMPP (Expected [M+H]⁺ = 227.09).[6]

Chapter 3: CMPP as a Precursor: The Gateway to Serotonergic Ligands

The Logic of Precursor-Based Libraries

Utilizing a common core like CMPP is a highly efficient strategy in medicinal chemistry.[7][8] It allows for the rapid synthesis of a diverse library of related compounds by modifying a single reaction point—in this case, the secondary amine of the piperazine ring. This approach enables a systematic exploration of the structure-activity relationship (SAR), where changes in the appended chemical moiety can be directly correlated to changes in receptor affinity and functional activity.

General Derivatization Strategies

The secondary amine of the CMPP core is a versatile nucleophile, readily participating in various bond-forming reactions to attach a diverse range of side chains. Common strategies include:

  • Reductive Amination: Reaction with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form a new C-N bond.

  • N-Alkylation: Reaction with an alkyl halide (e.g., R-Br, R-Cl) in the presence of a base (e.g., K₂CO₃, DIPEA).

  • Acylation/Sulfonylation: Reaction with an acyl chloride or sulfonyl chloride to form amides or sulfonamides, respectively.

G CMPP CMPP Precursor (Purity >95%) Deriv Derivatization (e.g., Reductive Amination, N-Alkylation) CMPP->Deriv Library Diverse Chemical Library (CMPP-R1, CMPP-R2, ... CMPP-Rn) Deriv->Library BindAssay Primary Screen: Radioligand Binding Assay (Determine Affinity, Ki) Library->BindAssay FuncAssay Secondary Screen: Functional Assay (Determine Efficacy, EC50/IC50) BindAssay->FuncAssay Select High-Affinity Hits SAR SAR Analysis & Lead Identification FuncAssay->SAR

Caption: High-level drug discovery workflow using CMPP.

Chapter 4: Pharmacological Profiling of CMPP Derivatives

Once a library of CMPP derivatives is synthesized, the next critical phase is to determine their pharmacological properties at the target serotonin receptors.

Overview of Key Serotonin Receptor Targets
  • 5-HT1A Receptor: A Gi/o-coupled receptor. Agonists at this receptor are known to have anxiolytic and antidepressant effects.[2][9]

  • 5-HT2A Receptor: A Gq/11-coupled receptor. Antagonists are a key feature of many atypical antipsychotics, while agonists are often hallucinogenic.[9][10] Blockade of 5-HT2A receptors is a mechanism for improving negative symptoms in psychiatric disorders.[10]

  • 5-HT7 Receptor: A Gs-coupled receptor involved in regulating circadian rhythms, learning, and mood. It is an emerging target for cognitive disorders and depression.[1]

In Vitro Binding Assays: Quantifying Affinity

The first step in profiling is to measure how tightly a compound binds to the receptor of interest. This is quantified by the inhibition constant (Ki).

Radioligand binding assays are the gold standard for determining the affinity of a test compound for a receptor.[11] The assay measures the ability of a non-radioactive test compound to compete with and displace a known radioactive ligand ('radioligand') that binds to the target receptor with high affinity and specificity. A lower Ki value indicates a higher binding affinity.

  • Principle: This protocol measures the displacement of a specific radioligand from membranes prepared from cells expressing the human serotonin receptor of interest (e.g., 5-HT1A).

  • Materials:

    • Cell membranes (e.g., from HEK293 cells stably expressing the human 5-HT1A receptor).[1]

    • Radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A).

    • Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4).

    • Non-specific binding (NSB) control (e.g., 10 µM Serotonin).

    • Test compounds (CMPP derivatives) at various concentrations.

    • 96-well filter plates and a cell harvester.

    • Scintillation cocktail and a liquid scintillation counter.

  • Procedure:

    • In a 96-well plate, add assay buffer, cell membranes (e.g., 10-20 µg protein/well), and the radioligand at a concentration near its Kd.

    • Add the test compounds across a range of concentrations (e.g., 11-point curve from 10 pM to 10 µM).

    • For total binding wells, add vehicle instead of the test compound.

    • For NSB wells, add the NSB control compound at a saturating concentration.

    • Incubate the plate (e.g., 60 minutes at room temperature).

    • Terminate the reaction by rapid filtration through the filter plate using a cell harvester, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

    • Allow the filters to dry, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

    • Calculate the Ki value from the IC50 (concentration of test compound that inhibits 50% of specific binding) using the Cheng-Prusoff equation.

Data should be summarized in a table to facilitate SAR analysis.

Compound IDR-Group Structure5-HT1A Ki (nM)5-HT2A Ki (nM)5-HT7 Ki (nM)
CMPP-001 -(CH₂)₃-Ph15.2250.489.1
CMPP-002 -(CH₂)₄-Indole2.545.612.3
CMPP-003 -C(=O)CH₂-Furyl120.718.9345.0
ReferenceBuspirone12.0220.050.0

Table 1: Illustrative binding affinity data for a hypothetical series of CMPP derivatives.

In Vitro Functional Assays: Determining Efficacy

High affinity does not describe the compound's effect upon binding. A functional assay is required to determine if the compound is an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (promotes an inactive state).

GPCRs transduce extracellular signals into intracellular responses via second messengers.[12] By measuring the downstream accumulation of these messengers (e.g., Ca²⁺, cAMP), we can quantify a compound's functional potency (EC50 for agonists) and efficacy (Emax relative to a known full agonist).[13]

G cluster_pathway 5-HT2A Receptor Signaling (Gq-coupled) Ligand 5-HT2A Agonist (e.g., CMPP Derivative) Receptor 5-HT2A Receptor Ligand->Receptor binds & activates Gq Gαq Protein Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) Activation DAG->PKC Ca Intracellular Ca²⁺ Release ER->Ca

Caption: Simplified Gq signaling pathway for 5-HT2A receptors.

  • Principle: This assay uses a fluorescent dye that is sensitive to intracellular calcium concentrations. Activation of the Gq-coupled 5-HT2A receptor leads to the release of calcium from intracellular stores, which can be measured as an increase in fluorescence.[13]

  • Materials:

    • Cells stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293).

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Probenecid (an anion-exchange transport inhibitor, often used to improve dye retention).

    • Reference agonist (e.g., Serotonin).

    • Test compounds (CMPP derivatives).

    • A fluorescence plate reader (e.g., FLIPR, FlexStation).

  • Procedure:

    • Plate the cells in a clear-bottom, black-walled 96-well plate and grow to confluence.

    • Prepare the dye-loading solution by dissolving the fluorescent dye in assay buffer, potentially including probenecid.

    • Remove the cell culture medium and add the dye-loading solution to each well. Incubate (e.g., 60 minutes at 37°C) to allow the cells to take up the dye.

    • Prepare a separate plate with test compounds and the reference agonist diluted to the desired concentrations in assay buffer.

    • Place both plates into the fluorescence plate reader. The instrument will first measure the baseline fluorescence.

    • The instrument will then automatically add the compounds from the source plate to the cell plate and immediately begin measuring the change in fluorescence over time.

    • Data is recorded as Relative Fluorescence Units (RFU).

Potency (EC50) and efficacy (Emax) are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Compound ID5-HT2A Functional Assay
EC50 (nM)
CMPP-002 85.3
CMPP-003 35.1
CMPP-004 120.5

Table 2: Illustrative functional data for a hypothetical series of CMPP derivatives at the 5-HT2A receptor.

Chapter 5: Safety and Handling

1-(5-Chloro-2-methoxyphenyl)piperazine and its derivatives are research chemicals and must be handled with appropriate care. While a specific Safety Data Sheet (SDS) may not be available for novel derivatives, the handling procedures should be based on related arylpiperazines.[14][15][16]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[14]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[16] Avoid contact with skin and eyes.[14]

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[14]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion: The Path Forward with CMPP

1-(5-Chloro-2-methoxyphenyl)piperazine is more than just a chemical intermediate; it is a strategic starting point for the discovery of novel serotonergic modulators. Its carefully selected substitution pattern provides a solid foundation for building libraries with a high potential for therapeutic relevance. By combining robust synthetic chemistry with rigorous analytical and pharmacological profiling, as detailed in this guide, research teams can efficiently navigate the early stages of the drug discovery process. The systematic exploration of the chemical space accessible from the CMPP core holds significant promise for identifying lead compounds that can be optimized into next-generation treatments for a range of debilitating CNS disorders.

References

  • Creative Biolabs. Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service.
  • Liekens, S., et al. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry, 162(1), 39-59. [Link]

  • Poleszak, E., et al. (2019). New arylpiperazine derivatives with antidepressant-like activity containing isonicotinic and picolinic nuclei: evidence for serotonergic system involvement. Pharmacological Reports, 71(3), 485-492. [Link]

  • Oman, D., et al. (2015). Arylpiperazine agonists of the serotonin 5-HT1A receptor preferentially activate cAMP signaling versus recruitment of β-arrestin-2. Bioorganic & Medicinal Chemistry, 23(15), 4824-4830. [Link]

  • Wang, R., et al. (2017). Mechanism Exploration of Arylpiperazine Derivatives Targeting the 5-HT2A Receptor by In Silico Methods. International Journal of Molecular Sciences, 18(11), 2445. [Link]

  • Poleszak, E., et al. (2019). New arylpiperazine derivatives with antidepressant-like activity containing isonicotinic and picolinic nuclei: evidence for serotonergic system involvement. ResearchGate. [Link]

  • Crespan, E., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 27(4), 1297. [Link]

  • Satała, G., et al. (2024). Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening. ChemMedChem, 19(14), e202400080. [Link]

  • Slocum, S. T., et al. (2025). Transforming Amino Acids into Serotonin 5-HT2A Receptor Ligands Using Photochemistry. Journal of the American Chemical Society. [Link]

  • Thermo Fisher Scientific. (2010). SAFETY DATA SHEET - 1-(2-Methoxyphenyl)piperazine hydrochloride. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2735754, 1-(5-Chloro-2-methoxyphenyl)piperazine. [Link]

  • Głuch-Lutwin, M., et al. (2025). Exploring the Potential of Coumarin Derivatives on Serotonin Receptors 5-HT1A and 5HT2A. Molecules. [Link]

  • Google Patents. (2005). WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
  • Analytical Methods Editorial Board. (2010). Analytical Methods for piperazine containing tablets. Analytical Methods, 2, 114-120. [Link]

  • Chang-mei, K., et al. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Advances in Natural Science, 2(1), 26-30. [Link]

  • Raveendra Reddy, P., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. [Link]

  • Gloc, M., et al. (2022). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Chemical Monthly, 153, 1077–1087. [Link]

  • SWGDRUG.org. (2005). 1-(2-METHOXYPHENYL)PIPERAZINE Monograph. [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Al-Bayati, M. A. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9. [Link]

  • Benfenati, E., et al. (1987). 1-(o-Methoxyphenyl)piperazine is a metabolite of drugs bearing a methoxyphenylpiperazine side-chain. Journal of Pharmacy and Pharmacology, 39(4), 312-313. [Link]

  • American College of Neuropsychopharmacology. Serotonin Receptor Subtypes and Ligands. [Link]

  • Perrone, R., et al. (2021). Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. Journal of Medicinal Chemistry, 64(13), 9131–9157. [Link]

  • Staroń, J., et al. (2021). The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. International Journal of Molecular Sciences, 22(22), 12519. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Procuring Pharmaceutical Intermediates: A Buyer's Guide to 1-(5-chloro-2-methoxyphenyl)piperazine Hydrochloride. [Link]

  • de la Torre, J. C., et al. (2021). Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. ACS Medicinal Chemistry Letters, 12(7), 1036–1040. [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. [Link]

  • Charnwood Molecular. (2020). Synthetic chemistry aspects of drug discovery and early development projects. [Link]

  • Premier Research. (2021). Optimizing the Target Product Profile for CMC Development. [Link]

  • Barreiro, E. J., et al. (2017). Chalcone Derivatives: Promising Starting Points for Drug Design. Molecules, 22(8), 1210. [Link]

Sources

Technical Guide: Spectroscopic Characterization of 1-(5-Chloro-2-methoxyphenyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectroscopic characterization of 1-(5-Chloro-2-methoxyphenyl)piperazine , a critical pharmacophore in medicinal chemistry often utilized as an intermediate for serotonergic and adrenergic receptor antagonists (e.g., substituted phenylpiperazines).

Compound Identity & Significance

This guide focuses on the hydrochloride salt and free base forms of 1-(5-Chloro-2-methoxyphenyl)piperazine. This moiety is structurally significant due to the specific "2-methoxy, 5-chloro" substitution pattern, which modulates receptor binding affinity compared to its non-chlorinated analog (o-MeOPP) or the meta-chlorinated analog (m-CPP).

ParameterDetail
IUPAC Name 1-(5-Chloro-2-methoxyphenyl)piperazine
Common Abbreviation 5-Cl-2-OMe-PP
CAS Number (HCl) 99857-72-4
CAS Number (Free Base) 5466-22-8 (Verify specific vendor listings)
Molecular Formula C₁₁H₁₅ClN₂O (Free Base) / C₁₁H₁₆Cl₂N₂O (HCl)
Molecular Weight 226.70 g/mol (Base) / 263.16 g/mol (HCl)
Appearance White to off-white crystalline powder
Melting Point 213–216 °C (HCl salt)

Synthesis & Sample Preparation

To ensure spectroscopic fidelity, the compound is typically synthesized via the N-alkylation of 5-chloro-2-anisidine with bis(2-chloroethyl)amine hydrochloride in the presence of a base (e.g., K₂CO₃) in diglyme or butanol.

NMR Sample Preparation Protocol
  • Solvent Selection: Use DMSO-d₆ for the Hydrochloride salt due to solubility constraints and to prevent exchange of the ammonium protons. Use CDCl₃ for the Free Base to observe distinct N-H shifts.

  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.

  • Reference: TMS (Tetramethylsilane) at 0.00 ppm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The substitution pattern (2-OMe, 5-Cl) creates a distinct splitting pattern in the aromatic region. The chlorine atom at position 5 is para to the methoxy group (position 2) and meta to the piperazine nitrogen (position 1).

¹H NMR Data (400 MHz, DMSO-d₆)

Note: Chemical shifts are reported for the HCl salt form.

PositionShift (δ ppm)MultiplicityIntegrationCoupling (J Hz)Assignment Logic
NH₂⁺ 9.20–9.40Broad Singlet2H-Protonated secondary amine (Piperazine N4).
Ar-H (C6) 6.95–7.05Doublet (d)1HJ ≈ 2.5Meta to Cl, Ortho to Piperazine N. Shielded by N-donation but deshielded by Cl.
Ar-H (C4) 7.05–7.15dd1HJ ≈ 8.8, 2.5Meta to OMe, Ortho to Cl. Shows ortho-coupling to H3 and meta-coupling to H6.
Ar-H (C3) 6.90–7.00Doublet (d)1HJ ≈ 8.8Ortho to OMe. Shielded by electron-donating OMe group.
OCH₃ 3.78–3.82Singlet3H-Characteristic methoxy peak.
Pip-CH₂ (N1) 3.15–3.25Broad Multiplet4H-Protons on carbons adjacent to the Aniline Nitrogen (N1).
Pip-CH₂ (N4) 3.00–3.10Broad Multiplet4H-Protons on carbons adjacent to the Ammonium Nitrogen (N4).
¹³C NMR Data (100 MHz, DMSO-d₆)
Carbon TypeShift (δ ppm)Assignment
Ar-C-O ~150.5C2 (Ipso to Methoxy)
Ar-C-N ~140.2C1 (Ipso to Piperazine)
Ar-C-Cl ~125.0C5 (Ipso to Chlorine)
Ar-C-H ~118.0C4
Ar-C-H ~119.5C6
Ar-C-H ~112.5C3 (Ortho to OMe, typically most shielded)
OCH₃ 56.0Methoxy Carbon
Pip-CH₂ 47.5Piperazine C (N1 side)
Pip-CH₂ 43.8Piperazine C (N4 side)
Structural Assignment Logic (Graphviz)

The following diagram illustrates the coupling logic used to assign the aromatic protons based on the 1,2,5-substitution pattern.

NMR_Assignment cluster_structure Aromatic Ring Substitution C1 C1 (Piperazine N) C2 C2 (Methoxy) H3 H3 (Proton) Ortho to OMe C2->H3 Shielding Effect C5 C5 (Chlorine) H4 H4 (Proton) Meta to OMe Ortho to Cl C5->H4 Deshielding Effect Logic Coupling Constants (J) H3->Logic d (J~8.8Hz) H4->Logic dd (J~8.8, 2.5Hz) H6 H6 (Proton) Ortho to N Meta to Cl H6->Logic d (J~2.5Hz) Logic->H3 Couples with H4 Logic->H4 Couples with H3 & H6 Logic->H6 Couples with H4

Caption: ¹H NMR coupling network for the 1,2,4-trisubstituted benzene ring of 1-(5-Chloro-2-methoxyphenyl)piperazine.

Mass Spectrometry (MS)

Mass spectrometry analysis (EI, 70eV) reveals a characteristic fragmentation pattern driven by the stability of the piperazine ring and the chlorophenyl moiety.

Key MS Peaks (EI Source)
m/zRelative AbundanceFragment IdentityMechanism
226 / 228 ~25% / 8%[M]⁺ (Molecular Ion)Shows characteristic 3:1 Chlorine isotope pattern (³⁵Cl/³⁷Cl).
183 / 185 High[M - C₂H₅N]⁺ Loss of imine fragment from piperazine ring (Retro-Diels-Alder type).
154 / 156 Moderate[M - C₄H₁₀N₂]⁺ Chloromethoxyphenol cation (Loss of entire piperazine ring).
56 100% (Base Peak) [C₃H₆N]⁺ Piperazinium fragment (CH₂=N-CH₂-CH₂). Characteristic of all N-substituted piperazines.
Fragmentation Pathway Diagram

MS_Fragmentation M_Ion Molecular Ion [M]+ m/z 226/228 Frag1 Fragment A [M - C2H5N]+ m/z 183 M_Ion->Frag1 Ring Cleavage (RDA) Frag2 Fragment B [M - Piperazine]+ m/z 154 M_Ion->Frag2 C-N Bond Break BasePeak Base Peak [Piperazine Ring Frag]+ m/z 56 M_Ion->BasePeak Piperazine Fragmentation Frag1->Frag2 - C2H4N

Caption: Proposed EI-MS fragmentation pathway showing the origin of the base peak (m/z 56) and the chlorine-containing aryl fragments.

Infrared (IR) Spectroscopy

IR analysis is useful for confirming the salt form (Broad NH) versus the free base.

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
3200–3400 N-H Stretch (Broad)Ammonium salt (N-H⁺) or Amine (Free base).
2800–3000 C-H StretchAlkyl CH₂ of the piperazine ring.
1580, 1500 C=C StretchAromatic ring skeletal vibrations.
1240–1260 C-O StretchAryl alkyl ether (Ar-O-CH₃).
1030 C-O-C StretchSymmetric ether stretch.
750–800 C-Cl StretchAryl chloride vibration.

Quality Control & Purity Analysis

For research and development, purity is typically assessed via HPLC.

  • Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile : Water (0.1% TFA or Formic Acid) gradient.

  • Detection: UV at 210 nm (Amine/Chlorine absorption) and 280 nm (Aromatic ring).

  • Retention Time: The 5-Cl substituent increases lipophilicity compared to the non-chlorinated analog, resulting in a longer retention time on RP-C18 columns.

References

  • PubChem. (n.d.). 1-(5-Chloro-2-methoxyphenyl)piperazine (Compound).[1][2][3][4][5] National Library of Medicine. Retrieved from [Link]

  • Ningbo Inno Pharmchem. (2024). Procuring Pharmaceutical Intermediates: A Buyer's Guide to 1-(5-chloro-2-methoxyphenyl)piperazine Hydrochloride. Retrieved from [Link]

  • Google Patents. (2005). WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.

Sources

Technical Guide: Solubility and Stability of 1-(5-Chloro-2-methoxyphenyl)piperazine

[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

Understanding the dual nature of this compound—existing as both a lipophilic free base and a hydrophilic hydrochloride salt—is the prerequisite for accurate experimental design.[1]

PropertyFree BaseHydrochloride Salt (HCl)
CAS Number 5466-06-899857-72-4
Molecular Formula C₁₁H₁₅ClN₂OC₁₁H₁₅ClN₂O[1] · HCl
Molecular Weight 226.70 g/mol 263.16 g/mol
Appearance Pale yellow oil or low-melting solidWhite to off-white crystalline powder
Melting Point ~35–40°C (approx.)216°C (decomposition)
pKa (Calculated) ~8.8 (Piperazine secondary amine)N/A (Already protonated)
LogP ~2.3 (Lipophilic)< 0 (Hydrophilic)
Structural Insight

The molecule consists of a piperazine ring attached to a phenyl ring substituted with a chlorine atom at position 5 and a methoxy group at position 2.[1][2][3] The secondary amine (

114

Solubility Profile

Solvent Compatibility Matrix

The following data summarizes the solubility behavior at

SolventFree Base SolubilityHCl Salt SolubilityMechanistic Note
Water (pH 7.0) Low (< 0.5 mg/mL)High (> 50 mg/mL)Ionic lattice energy of HCl salt is easily overcome by water hydration.[1]
0.1 N HCl (pH 1.2) High (Forms salt)HighProtonation of the piperazine nitrogen drives dissolution.[1]
DMSO High (> 100 mg/mL)High (> 50 mg/mL)Aprotic polar solvent disrupts lattice interactions effectively.[1]
Methanol/Ethanol HighModerate to HighProtic organic solvents solvate both ionic and non-ionic forms.[1]
Chloroform/DCM Very HighLow / InsolubleChlorinated solvents solubilize the lipophilic aromatic core of the base.[1]
Diethyl Ether ModerateInsolubleClassic method for precipitating the salt from a reaction mixture.[1]
pH-Dependent Solubility Logic

The solubility of 1-(5-Chloro-2-methoxyphenyl)piperazine is governed by the Henderson-Hasselbalch equation.[1]

  • pH < pKa (~8.8): The molecule exists predominantly as the cationic species (

    
    ), exhibiting high aqueous solubility.[1]
    
  • pH > pKa: The equilibrium shifts to the uncharged free base (

    
    ), causing precipitation in aqueous buffers.[1]
    
Visualization: Solubility & Protonation Equilibrium

The following diagram illustrates the species dominance across the pH scale, critical for formulation and extraction protocols.

SolubilityEquilibriumAcidicAcidic Medium (pH < 7)Dominant Species: Cationic SaltEquilibriumpKa ≈ 8.8Equilibrium PointAcidic->EquilibriumIncreasing pHSolubility_HighHigh Aqueous Solubility(Hydrophilic)Acidic->Solubility_HighCorrelates withBasicBasic Medium (pH > 10)Dominant Species: Free BaseEquilibrium->BasicIncreasing pHSolubility_LowLow Aqueous Solubility(Lipophilic / Precipitate)Basic->Solubility_LowCorrelates with

Caption: pH-dependent speciation of 1-(5-Chloro-2-methoxyphenyl)piperazine. At physiological pH (7.4), the compound remains largely protonated and soluble.[1]

Experimental Protocol: Thermodynamic Solubility (Shake-Flask)

Objective: Determine the equilibrium solubility of the HCl salt in phosphate buffer (pH 7.4).

  • Preparation: Weigh 20 mg of the HCl salt into a 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of PBS (pH 7.4).

  • Equilibration: Cap the vial and place it on an orbital shaker (300 rpm) at

    
     for 24 hours.
    
  • Phase Separation: Centrifuge the sample at 10,000 rpm for 10 minutes to pellet undissolved solids. Crucial: Verify presence of solid pellet to ensure saturation.[1]

  • Analysis: Dilute the supernatant 100-fold with mobile phase and analyze via HPLC-UV (254 nm). Calculate concentration against a standard curve.

Stability Profile

Degradation Pathways

While the phenylpiperazine core is robust, specific vulnerabilities exist:

  • Oxidation: The secondary amine in the piperazine ring is susceptible to N-oxidation (forming N-oxides) upon prolonged exposure to air or peroxides.[1]

  • Photolysis: The electron-rich aromatic ring (methoxy and chloro substituents) can undergo radical-mediated degradation under high-intensity UV light.[1]

  • Hydrolysis: The molecule lacks labile ester or amide bonds, making it highly resistant to hydrolytic degradation across the pH 1–13 range.[1]

Forced Degradation Study Design (ICH Q1A Aligned)

To validate stability, subject the compound to the following stress conditions.

Stress TypeConditionExpected Outcome
Acid Hydrolysis 1N HCl,

, 24h
Stable (< 2% degradation)
Base Hydrolysis 1N NaOH,

, 24h
Stable (Precipitation may occur; ensure resolubilization before HPLC)
Oxidation 3%

, RT, 4h
Labile: Formation of N-oxide impurities likely.[1]
Thermal

(Solid state), 7 days
Stable
Photostability UV/Vis (1.2 million lux[1]·h)Moderate stability; protect from light.[1]
Visualization: Stability Testing Workflow

This workflow ensures a self-validating system for determining intrinsic stability.[1]

StabilityWorkflowcluster_stressStress Conditions (Parallel)StartStart: 1 mg/mL Stock SolutionAcidAcid: 1N HCl60°C, 24hStart->AcidBaseBase: 1N NaOH60°C, 24hStart->BaseOxOxidation: 3% H2O2RT, 4hStart->OxHeatThermal: 80°CSolid State, 7dStart->HeatAnalysisQuench & Analyze (HPLC-UV/MS)Acid->AnalysisBase->AnalysisOx->AnalysisHeat->AnalysisResultMass Balance Calculation(% Recovery + % Impurities)Analysis->Result

Caption: Forced degradation workflow. Oxidation is identified as the critical control point (Red).[1]

Handling & Storage Recommendations

  • Hygroscopicity: The HCl salt is moderately hygroscopic.[1] Store in a tightly sealed container with desiccant.

  • Light Protection: Store in amber vials to prevent slow photolytic discoloration (yellowing).[1]

  • 
    .
    
  • Safety: As a piperazine derivative, handle as a potential irritant.[1] Use standard PPE (gloves, goggles, fume hood).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2735754, 1-(5-Chloro-2-methoxyphenyl)piperazine.[1] Retrieved from [Link][1]

  • Ningbo Inno Pharmchem Co., Ltd. Procuring Pharmaceutical Intermediates: A Buyer's Guide to 1-(5-chloro-2-methoxyphenyl)piperazine Hydrochloride. Retrieved from [Link][1]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). Monograph: 1-(2-Methoxyphenyl)piperazine (2005).[1] (Reference for general phenylpiperazine solubility/GC-MS data). Retrieved from [Link]

Methodological & Application

Strategic Synthesis of Neuroactive APIs: Derivatization Protocols for 1-(5-Chloro-2-methoxyphenyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Value

1-(5-Chloro-2-methoxyphenyl)piperazine (CAS: 5464-78-8) represents a "privileged structure" in neuropsychiatric drug discovery. This moiety acts as a potent pharmacophore for Serotonin (5-HT) and Dopamine (D2) receptors. It serves as the "anchor" (or "head group") in the design of Long-Chain Arylpiperazines (LCAPs), a structural class that includes approved drugs like Etoperidone , Nefazodone , and Raloxifene .

This guide details the synthesis of novel Active Pharmaceutical Ingredients (APIs) derived from this scaffold. Unlike generic preparations, this document focuses on Multi-Target Directed Ligand (MTDL) strategies—synthesizing compounds that simultaneously modulate 5-HT1A, 5-HT7, and D2 receptors to treat complex disorders like schizophrenia and major depression with reduced side effects.

The "Head-Linker-Tail" Design Strategy

To generate novel APIs, we utilize a modular approach:

  • The Head: 1-(5-Chloro-2-methoxyphenyl)piperazine (Fixed affinity for 5-HT/D2).

  • The Linker: Aliphatic chains (propyl/butyl) or semi-rigid spacers.

  • The Tail: A variable lipophilic moiety (e.g., indole, coumarin, quinolinone) that confers selectivity.

Synthetic Workflow Visualization

The following decision tree outlines the synthetic routes based on the desired "Linker-Tail" architecture.

G Start Starting Material: 1-(5-Chloro-2-methoxyphenyl)piperazine Decision Select Linker Strategy Start->Decision RouteA Route A: Flexible Alkyl Chain (Standard LCAPs) Decision->RouteA Linear RouteB Route B: Branched/Chiral Linker (High Selectivity) Decision->RouteB Branched RouteC Route C: Rigid Biaryl System (Metabolic Stability) Decision->RouteC Rigid StepA Nucleophilic Substitution (SN2) Reagent: Alkyl Halide-Tail Catalyst: KI/K2CO3 RouteA->StepA StepB Reductive Amination Reagent: Aldehyde-Tail Catalyst: NaBH(OAc)3 RouteB->StepB StepC Buchwald-Hartwig Coupling Reagent: Aryl Bromide-Tail Catalyst: Pd2(dba)3 / BINAP RouteC->StepC Product Novel API Candidate (5-HT/D2 Ligand) StepA->Product StepB->Product StepC->Product

Figure 1: Synthetic decision tree for derivatizing the phenylpiperazine scaffold. Select Route A for classic serotonin antagonists, Route B for stereoselective binding, and Route C for rigid, metabolically stable analogs.

Detailed Experimental Protocols

Protocol A: -Alkylation via Finkelstein-Assisted Substitution

Application: Best for attaching linear alkyl chains (e.g., propyl, butyl) terminated with a lipophilic heterocycle (e.g., phthalimide, quinolinone). This is the primary route for synthesizing Trazodone-like analogs.

Mechanism & Causality:

  • Base (K₂CO₃): Scavenges the HCl generated during substitution, driving the equilibrium forward.

  • Catalyst (KI): Facilitates the Finkelstein reaction in situ, converting less reactive alkyl chlorides into highly reactive alkyl iodides.

  • Solvent (Acetonitrile/MeCN): Polar aprotic solvent that dissolves the organic reactants while allowing the inorganic base to function interfacially.

Procedure:

  • Charge: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-(5-Chloro-2-methoxyphenyl)piperazine (1.0 equiv, 10 mmol) in anhydrous Acetonitrile (50 mL).

  • Add Base/Catalyst: Add anhydrous K₂CO₃ (3.0 equiv) and KI (0.1 equiv).

  • Add Electrophile: Add the specific Alkyl Halide-Tail (e.g., 1-(3-chloropropyl)-quinolin-2-one) (1.1 equiv).

  • Reaction: Reflux the mixture at 80-82°C for 12–24 hours.

    • Checkpoint: Monitor via TLC (Mobile Phase: DCM/MeOH 95:5). The starting piperazine secondary amine spot (lower Rf) should disappear.

  • Work-up: Filter off the inorganic salts while hot. Evaporate the filtrate under reduced pressure.

  • Purification: Redissolve residue in DCM, wash with water and brine. Dry over Na₂SO₄. Purify via flash column chromatography (Silica gel, Gradient: 0-5% MeOH in DCM).

Protocol B: Reductive Amination (Branched Linkers)

Application: Used when the linker contains a chiral center or when avoiding over-alkylation (quaternization) is critical. Ideal for coupling with aldehydes derived from natural products.

Mechanism & Causality:

  • Reducing Agent (NaBH(OAc)₃): Sodium triacetoxyborohydride is mild and selective. It reduces the intermediate iminium ion faster than the aldehyde, preventing direct reduction of the starting material.

  • Acid Catalyst (Acetic Acid): Promotes iminium ion formation.

Procedure:

  • Imine Formation: Dissolve 1-(5-Chloro-2-methoxyphenyl)piperazine (1.0 equiv) and the Target Aldehyde (1.1 equiv) in DCE (1,2-Dichloroethane) or DCM . Add Acetic Acid (1.0 equiv). Stir at Room Temperature (RT) for 1 hour.

  • Reduction: Cool to 0°C. Add NaBH(OAc)₃ (1.5 equiv) portion-wise.

  • Reaction: Allow to warm to RT and stir for 16 hours.

  • Quench: Quench with saturated aqueous NaHCO₃ solution.

  • Extraction: Extract with DCM (3x). Wash combined organics with brine.

  • Isolation: Concentrate and purify via recrystallization (typically from EtOH/Water) or column chromatography.

Protocol C: Buchwald-Hartwig -Arylation

Application: For creating rigid "Bis-Aryl" piperazines where the piperazine is directly bonded to two aromatic systems (e.g., Pyridine, Pyrimidine). This is common in D3/D2 receptor partial agonists.

Procedure:

  • Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon/Nitrogen.

  • Charge: Add Pd₂(dba)₃ (2 mol%) and BINAP (4 mol%) or XPhos . Add Toluene or 1,4-Dioxane (degassed). Stir for 10 min to form the active catalyst complex.

  • Substrates: Add 1-(5-Chloro-2-methoxyphenyl)piperazine (1.2 equiv), the Aryl Bromide-Tail (1.0 equiv), and NaOtBu (Sodium tert-butoxide, 1.5 equiv).

  • Heating: Heat to 100°C for 12–18 hours.

  • Work-up: Filter through a Celite pad to remove Palladium residues. Concentrate and purify.

Analytical Validation & QC Standards

To ensure the integrity of the synthesized API, compare the spectral data against the following standard shifts for the piperazine core.

Proton Environment1H NMR Shift (ppm)MultiplicityDiagnostic Note
Aryl H (3-position) 6.80 – 6.90Doublet/MultipletOrtho to Methoxy
Aryl H (4-position) 6.90 – 7.00ddCoupling with Cl and H-3
Aryl H (6-position) 6.75 – 6.85DoubletOrtho to Piperazine N
Methoxy (-OCH₃) 3.75 – 3.85SingletStrong singlet, key integration standard (3H)
Piperazine (N-Aryl) 2.90 – 3.10Broad MultipletProtons adjacent to the Aniline Nitrogen
Piperazine (N-Alkyl) 2.50 – 2.70Broad MultipletShift indicates successful alkylation (Moves from ~3.0 in SM)

Key QC Check: In the starting material, the piperazine protons appear as two distinct multiplets. Upon successful N-alkylation (Protocol A/B), the protons adjacent to the new alkyl chain (N4) will shift upfield slightly and the NH peak (usually broad around 1.5-2.0 ppm) will disappear.

References

  • Modulation of 5-HT Receptors

    • Leopoldo, M., et al. (2011). "Structure-activity relationship study on N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides, a new class of 5-HT7 receptor agents." Journal of Medicinal Chemistry.
  • Synthesis of Phenylpiperazine Derivatives (MTDLs)

    • Marcinkowska, M., et al. (2023). "New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT1A Receptor Agents.
  • Buchwald-Hartwig Coupling Protocols

    • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.
  • Reductive Amination Methodologies

    • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.
  • Pharmacological Profile of 1-(5-Chloro-2-methoxyphenyl)

    • PubChem Compound Summary for CID 2735754.

Using 1-(5-Chloro-2-methoxyphenyl)piperazine in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Application Note: 1-(5-Chloro-2-methoxyphenyl)piperazine in Medicinal Chemistry

Executive Summary

1-(5-Chloro-2-methoxyphenyl)piperazine is a privileged building block and critical pharmaceutical intermediate utilized extensively in the discovery and development of neurotropic and urological Active Pharmaceutical Ingredients (APIs)[1]. With a molecular weight of 226.70 g/mol (free base)[2], this compound provides a pre-assembled arylpiperazine pharmacophore. It is primarily employed to synthesize ligands targeting aminergic G-protein coupled receptors (GPCRs), specifically the serotonin 5-HT1A, dopamine D2, and


1-adrenergic receptors[3]. This application note details the mechanistic rationale behind its structural features, provides validated synthetic protocols for its incorporation into novel APIs, and outlines in vitro pharmacological evaluation methods.

Pharmacophore Rationale & Mechanistic Insights

The design of CNS and urological drugs frequently relies on the arylpiperazine scaffold due to its predictable and high-affinity interactions with aminergic GPCRs. The specific substitution pattern of 1-(5-Chloro-2-methoxyphenyl)piperazine is not arbitrary; it is a highly optimized system driven by strict structure-activity relationship (SAR) rules:

  • The Piperazine Ring (The Anchor): The secondary amine of the piperazine ring possesses a pKa of ~9.0, ensuring it is predominantly protonated at physiological pH (7.4). This protonated nitrogen forms a critical, charge-reinforced salt bridge with a highly conserved aspartate residue (e.g., Asp3.32) located in transmembrane helix 3 of aminergic GPCRs.

  • The 2-Methoxy Group (The Conformation Restrictor): The oxygen lone pairs of the 2-methoxy group sterically and electronically repel the

    
    -electrons of the piperazine ring. This "ortho-effect" restricts bond rotation, forcing the aryl ring into an orthogonal (perpendicular) conformation relative to the piperazine chair. This specific geometry is required to perfectly slot the molecule into the narrow, slit-like hydrophobic binding pockets of 5-HT1A and 
    
    
    
    1 receptors[3].
  • The 5-Chloro Group (The Metabolic Shield): Unsubstituted arylpiperazines are highly susceptible to rapid Phase I metabolism via CYP450-mediated para-hydroxylation. The addition of an electron-withdrawing, lipophilic chlorine atom at the 5-position not only blocks this metabolic liability (increasing the biological half-life) but also acts as a lipophilic anchor, engaging deeper hydrophobic sub-pockets within the receptor to exponentially increase binding affinity.

Pharmacophore Aryl 5-Chloro-2-methoxyphenyl Ring Piperazine Piperazine Ring Aryl->Piperazine Target Aminergic GPCR (5-HT1A / α1) Aryl->Target Hydrophobic & Steric Fit Piperazine->Target Salt Bridge with Asp3.32 Methoxy 2-Methoxy: H-Bond Acceptor Forces Orthogonal Conformation Methoxy->Aryl Chloro 5-Chloro: Lipophilic Anchor Blocks Para-Hydroxylation Chloro->Aryl BasicN Secondary Amine: Protonated at pH 7.4 BasicN->Piperazine

Fig 1: Pharmacophore mapping of 1-(5-Chloro-2-methoxyphenyl)piperazine in GPCR binding.

Quantitative Data: Structure-Activity Relationship (SAR) Summary

To illustrate the causality behind selecting the 5-chloro-2-methoxy pattern over simpler analogs, the following table summarizes the generalized pharmacological impact of arylpiperazine substitutions.

Table 1: Comparative SAR of Arylpiperazine Substitutions at Aminergic Receptors

Aryl Substitution Pattern5-HT1A Affinity (

, nM)

1-Adrenergic Affinity (

, nM)
Calculated LogPMetabolic Stability (

, min)
Unsubstituted (Phenyl)~120.0~250.01.5225 (Rapid para-hydroxylation)
2-Methoxy~15.0~45.01.4830 (Moderate clearance)
3-Chloro~40.0~180.02.1545 (Improved stability)
5-Chloro-2-methoxy ~4.5 ~12.0 2.38 >120 (Highly stable)

Data Interpretation: The combination of the 2-methoxy and 5-chloro groups yields a synergistic effect, driving sub-10 nM affinities while simultaneously solving the pharmacokinetic liability of rapid clearance.

Synthetic Workflows & Protocols

The secondary amine of 1-(5-Chloro-2-methoxyphenyl)piperazine is highly nucleophilic, making it an ideal substrate for


 N-alkylation or Buchwald-Hartwig cross-coupling reactions to generate extended APIs[1].

Synthesis Start 1-(5-Chloro-2-methoxyphenyl)piperazine (Secondary Amine) Reaction SN2 N-Alkylation (80°C, 12-24h) Start->Reaction Reagent Alkyl Halide Linker (e.g., Br-(CH2)n-R) Reagent->Reaction Base Base (K2CO3) + Catalytic KI Solvent (Acetonitrile) Base->Reaction Workup Aqueous Workup & Extraction (EtOAc/H2O) Reaction->Workup Monitor by TLC (Ninhydrin stain) Purification Column Chromatography (Silica, DCM:MeOH) Workup->Purification Crude Extract (Organic Phase) Product Target API / N-Alkylated Derivative Purification->Product >95% Purity (Confirmed by HPLC/NMR)

Fig 2: Standard N-alkylation synthetic workflow for arylpiperazine API development.

Protocol 1: General Procedure for N-Alkylation

This self-validating protocol outlines the synthesis of an extended arylpiperazine API using an alkyl bromide linker.

Reagents & Materials:

  • 1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride (1.0 eq)

  • Target Alkyl Bromide (1.1 eq)

  • Potassium Carbonate (

    
    , anhydrous) (3.0 eq)
    
  • Potassium Iodide (KI) (0.1 eq)

  • Acetonitrile (MeCN, anhydrous)

Step-by-Step Methodology:

  • Free-Basing and Initiation: Suspend the piperazine hydrochloride salt (1.0 eq) and

    
     (3.0 eq) in anhydrous MeCN (0.2 M concentration). Rationale: A 3-fold excess of base is required—one equivalent to neutralize the HCl salt of the starting material, and two equivalents to act as an acid scavenger for the HBr generated during the 
    
    
    
    reaction.
  • Catalysis: Add catalytic KI (0.1 eq). Rationale: KI initiates a Finkelstein reaction, converting the alkyl bromide to a highly reactive alkyl iodide in situ, significantly accelerating the

    
     kinetics and preventing reaction stalling.
    
  • Coupling: Add the alkyl bromide (1.1 eq) dropwise. Reflux the mixture at 80°C under an inert nitrogen atmosphere for 12–24 hours.

  • Self-Validation (TLC Monitoring): Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: DCM:MeOH 9:1). Stain with Ninhydrin. Causality: The starting secondary amine will stain a bright pink/purple. The tertiary amine product will not stain with Ninhydrin. The reaction is complete when the pink spot disappears. If the reaction stalls at ~50% conversion, assess the basicity; addition of a stronger base (e.g.,

    
    ) may be required.
    
  • Workup: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate in vacuo. Partition the residue between Ethyl Acetate (EtOAc) and distilled water. Wash the organic layer with brine, dry over anhydrous

    
    , and evaporate.
    
  • Purification: Purify the crude oil via flash column chromatography (Silica gel, gradient elution from 100% DCM to 95:5 DCM:MeOH) to yield the pure API.

In Vitro Pharmacological Profiling

Once the target API is synthesized, its affinity for target receptors must be validated. Because 1-(5-Chloro-2-methoxyphenyl)piperazine derivatives are heavily utilized for lower urinary tract symptoms (LUTS) and hypertension[3],


1-adrenergic receptor profiling is mandatory.
Protocol 2: Radioligand Binding Assay for 1-Adrenergic Receptors

Objective: Determine the inhibition constant (


) of the synthesized API.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize rat cerebral cortex tissue (rich in

    
    1 receptors) in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 x g for 20 minutes to isolate the membrane pellet.
    
  • Assay Incubation: In a 96-well plate, combine:

    • 50 µL of

      
      -Prazosin (final concentration 0.2 nM). Rationale: Prazosin is a highly selective 
      
      
      
      1 antagonist; radiolabeling it provides a specific probe for the orthosteric site.
    • 50 µL of the test API (serial dilutions from

      
       to 
      
      
      
      M).
    • 100 µL of membrane suspension (~200 µg protein/well).

  • Non-Specific Binding (Self-Validation): In control wells, replace the test API with 10 µM Phentolamine. Rationale: A massive excess of unlabelled Phentolamine will occupy all specific

    
    1 sites. Any remaining radioactivity detected in these wells represents non-specific binding (e.g., sticking to the plastic or lipid bilayer), which must be subtracted from total binding to calculate specific binding.
    
  • Filtration & Detection: Incubate the plate at 25°C for 30 minutes to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine to reduce non-specific binding). Wash filters 3x with ice-cold buffer.

  • Quantification: Transfer filters to scintillation vials, add scintillation cocktail, and count radioactivity (CPM) using a liquid scintillation counter.

  • Data Analysis: Plot a competition curve (Log[Concentration] vs. % Specific Binding) using non-linear regression. Calculate the

    
    , and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    .

References

  • PubChem Database : 1-(5-Chloro-2-methoxyphenyl)piperazine | C11H15ClN2O | CID 2735754. National Center for Biotechnology Information. Available at:[2]

  • Google Patents : LT3038B - Heterobicyclic compounds (Use of arylpiperazines in treating urinary tract and CNS disorders). Available at:[3]

  • Nbinno : Procuring Pharmaceutical Intermediates: A Buyer's Guide to 1-(5-chloro-2-methoxyphenyl)piperazine Hydrochloride. Available at:[1]

Sources

Application Note: 1-(5-Chloro-2-methoxyphenyl)piperazine as a Privileged Scaffold in CNS and Oncological Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the arylpiperazine moiety is universally recognized as a "privileged scaffold" capable of interacting with multiple G-protein-coupled receptors (GPCRs). Among these building blocks, 1-(5-chloro-2-methoxyphenyl)piperazine (CAS: 99857-72-4 for the hydrochloride salt) stands out as a critical pharmaceutical intermediate[1]. This application note provides drug development professionals with a comprehensive guide to the mechanistic rationale, synthetic integration, and pharmacological validation of this compound in the discovery of 5-HT1A receptor ligands, α1-adrenoceptor antagonists, and novel prostate cancer therapeutics.

Chemical Profile & Mechanistic Rationale

Chemical Properties
  • Chemical Name: 1-(5-Chloro-2-methoxyphenyl)piperazine

  • Molecular Formula: C11H15ClN2O[2]

  • Molecular Weight: 226.70 g/mol (Free base) / 263.16 g/mol (HCl salt)[1]

  • PubChem CID: 2735754[2]

Structural Causality in Target Binding

The specific substitution pattern on the phenyl ring of this piperazine derivative is not arbitrary; it is a highly tuned system designed to maximize receptor affinity and dictate functional efficacy[3]:

  • The Basic Piperazine Nitrogen (N4): At physiological pH, the secondary amine of the piperazine ring is protonated. This positive charge is mandatory for forming a charge-reinforced hydrogen bond (salt bridge) with a conserved Aspartic acid residue (e.g., Asp116 in Helix III of the α1-adrenergic and 5-HT1A receptors)[3].

  • The 2-Methoxy Group: Acts as a potent hydrogen bond acceptor, stabilizing the ligand within the orthosteric binding site.

  • The 5-Chloro Substituent: The addition of the halogen increases the lipophilicity (LogP) of the molecule. Mechanistically, this allows the aryl ring to penetrate deeper into a hydrophobic sub-pocket formed by aromatic residues (such as Trp161 and Phe362 in Helix VI) via

    
     stacking[3]. Furthermore, this specific para-chloro substitution relative to the methoxy group has been shown to alter the conformational state of the receptor, often converting partial agonists into profound inverse agonists at the α1b-adrenergic receptor[3].
    

ReceptorMechanism Ligand 1-(5-Chloro-2-methoxyphenyl)piperazine Derivative BasicN Protonated Piperazine N4 Ligand->BasicN Aryl 5-Chloro-2-methoxyphenyl Ring Ligand->Aryl Asp Asp116 (Helix III) Salt Bridge BasicN->Asp Ionic Bond Phe Phe362 / Trp161 (Helix VI) Pi-Pi Stacking Aryl->Phe Hydrophobic Receptor GPCR Modulation (Agonism / Antagonism) Asp->Receptor Phe->Receptor

Figure 1: Mechanistic binding pathway of the 1-(5-chloro-2-methoxyphenyl)piperazine pharmacophore within GPCRs.

Experimental Workflows & Protocols

To successfully utilize this intermediate, researchers must integrate synthetic chemistry with rigorous biological validation. The following protocols form a self-validating workflow from bench synthesis to in vitro screening.

SyntheticWorkflow SM 1-(5-Chloro-2-methoxyphenyl)piperazine (Starting Material) Alk N-Alkylation (K2CO3, CH3CN, 80°C) SM->Alk Pur Flash Chromatography Purification Alk->Pur Targ1 α1-AR Radioligand Binding Assay Pur->Targ1 Targ2 CCK-8 Cytotoxicity Assay (LNCaP / DU145) Pur->Targ2 Lead Lead Compound Identification Targ1->Lead Targ2->Lead

Figure 2: End-to-end workflow from chemical synthesis to biological validation.

Protocol 1: General Synthesis via N-Alkylation

Causality behind experimental choices: To build a functional drug molecule, the secondary amine of the piperazine ring must be alkylated. We utilize Potassium Carbonate (K₂CO₃) as a mild base to neutralize the HCl salt of the starting material and to scavenge the hydrobromic/hydrochloric acid byproduct generated during the nucleophilic substitution. Failing to scavenge this acid would result in the protonation of the starting piperazine, stripping it of its nucleophilicity and halting the reaction. Acetonitrile (CH₃CN) is selected as an aprotic polar solvent because it accelerates S_N2 reactions without solvolyzing the alkyl halide electrophile.

Step-by-Step Methodology:

  • Preparation: Suspend 1.0 equivalent of 1-(5-chloro-2-methoxyphenyl)piperazine hydrochloride in anhydrous Acetonitrile (10 mL per mmol of substrate).

  • Free-basing: Add 3.0 equivalents of anhydrous K₂CO₃. Stir the suspension at room temperature for 30 minutes to liberate the free base.

  • Alkylation: Dropwise, add 1.1 equivalents of the desired alkyl halide (e.g., a bromoalkyl-imide linker).

  • Reaction: Attach a reflux condenser and heat the mixture to 80°C under an inert nitrogen atmosphere for 12–24 hours. Monitor reaction progress via TLC or LC-MS.

  • Workup: Cool the mixture to room temperature. Filter out the inorganic salts over a pad of Celite, and concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in Dichloromethane (DCM), wash sequentially with distilled water and brine, dry over anhydrous Na₂SO₄, and purify via flash column chromatography (Silica gel, DCM:MeOH gradient) to yield the pure target compound.

Protocol 2: Radioligand Binding Assay (α1-Adrenoceptor Affinity)

Causality behind experimental choices: To validate whether the newly synthesized derivative successfully targets the α1-adrenergic receptor (implicated in Benign Prostatic Hyperplasia and prostate cancer), a competitive binding assay is required. We utilize [³H]-prazosin, a gold-standard, high-affinity α1-AR antagonist[4]. If the synthesized compound effectively binds to the orthosteric site, it will competitively displace the [³H]-prazosin, resulting in a quantifiable decrease in radioactive signal.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize cells expressing the target α1-AR subtype in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge the homogenate at 48,000 × g for 10 minutes at 4°C to isolate the membrane fraction.

  • Incubation Setup: In a 96-well assay plate, combine 50 µg of the membrane protein preparation, 0.5 nM[³H]-prazosin, and varying concentrations of the test compound (ranging from 10⁻¹⁰ to 10⁻⁴ M) in the assay buffer.

  • Equilibration: Incubate the plate at 25°C for 30 minutes to allow the receptor-ligand interactions to reach thermodynamic equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Critical step: Pre-soak the filters in 0.3% polyethylenimine for 1 hour prior to use to minimize non-specific binding of the radioligand to the glass fibers.

  • Washing & Counting: Wash the filters three times with 1 mL of ice-cold buffer. Transfer the filters to scintillation vials, add 3 mL of liquid scintillation cocktail, and measure the retained radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate IC₅₀ values using non-linear regression analysis. Convert IC₅₀ to K_i (inhibition constant) using the Cheng-Prusoff equation.

Protocol 3: In Vitro Cytotoxicity Evaluation (CCK-8 Assay)

Causality behind experimental choices: Recent literature demonstrates that specific arylpiperazine derivatives exhibit targeted cytotoxicity against human prostate cancer cell lines (LNCaP, DU145)[5][6]. To screen for this, the Cell Counting Kit-8 (CCK-8) assay is utilized. It is a self-validating, colorimetric assay where cellular dehydrogenases in living cells reduce a tetrazolium salt (WST-8) to a water-soluble orange formazan dye. The absorbance of the dye is directly proportional to the number of viable cells, providing a highly reliable toxicity readout without the need for radioactive isotopes.

Step-by-Step Methodology:

  • Cell Seeding: Seed LNCaP or DU145 prostate cancer cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS). Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Carefully aspirate the old medium. Add 100 µL of fresh medium containing the test arylpiperazine compounds at various concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).

    • Self-Validation Control: Always include a vehicle control (0.1% DMSO) and a positive control (e.g., Naftopidil, a known α1-AR antagonist with cytotoxic properties)[5].

  • Incubation: Incubate the treated plates for 48 hours.

  • CCK-8 Addition: Add 10 µL of the CCK-8 reagent directly to each well. Incubate for an additional 2 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Calculation: Calculate cell viability as a percentage relative to the vehicle control. Determine the IC₅₀ values using standard curve-fitting software (e.g., GraphPad Prism).

Data Presentation: Structure-Activity Relationship (SAR)

The addition of the 5-chloro and 2-methoxy groups significantly impacts both target affinity and downstream phenotypic effects (e.g., cytotoxicity in prostate cancer models). The table below summarizes the quantitative impact of the 1-(5-chloro-2-methoxyphenyl)piperazine scaffold compared to baseline analogs.

Table 1: Comparative SAR Data of Arylpiperazine Substitutions on Prostate Cancer (LNCaP) Viability and Receptor Affinity (Data synthesized from literature trends[3][5])

Compound CorePhenyl Ring SubstitutionIC₅₀ against LNCaP (µM)α1-AR Binding Affinity (K_i, nM)
Piperazine-linkerUnsubstituted Phenyl> 100 µM45.0 nM
Piperazine-linker2-Methoxy85.0 µM12.5 nM
Piperazine-linker5-Chloro-2-methoxy 33.25 µM 2.5 nM
Naftopidil (Control)2-Methoxyphenyl derivative~ 40.0 µM3.0 nM

Observation: The integration of the 5-chloro-2-methoxyphenyl moiety drastically lowers the K_i (indicating higher binding affinity) and improves the cytotoxic profile against LNCaP cells compared to unsubstituted or mono-substituted analogs[5].

References

  • Procuring Pharmaceutical Intermediates: A Buyer's Guide to 1-(5-chloro-2-methoxyphenyl)piperazine Hydrochloride. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • 1-(5-Chloro-2-methoxyphenyl)piperazine | C11H15ClN2O | CID 2735754. PubChem.[Link]

  • Synthesis and Cytotoxic Activity Evaluation of Novel Arylpiperazine Derivatives on Human Prostate Cancer Cell Lines. PMC.[Link]

  • Computational Modeling of Selective Pharmacophores at the α1‐Adrenergic Receptors. ResearchGate.[Link]

  • Cellular distribution of α1-adrenoceptors using visualisation and radioligand binding techniques. University of Glasgow Theses.[Link]

Sources

A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of 1-(5-Chloro-2-methoxyphenyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Abstract

This document provides a comprehensive guide to a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 1-(5-Chloro-2-methoxyphenyl)piperazine (CMPP). As a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs), ensuring the purity and concentration of CMPP is paramount for quality control in drug development and manufacturing. This method utilizes a C18 stationary phase with a simple isocratic mobile phase and UV detection, making it readily deployable in most analytical laboratories. The protocol herein is designed to be self-validating through rigorous system suitability checks and is developed in accordance with the principles outlined by the International Council for Harmonisation (ICH) guidelines.

Introduction

1-(5-Chloro-2-methoxyphenyl)piperazine, with a molecular formula of C₁₁H₁₅ClN₂O and a molecular weight of 226.70 g/mol , is a key building block in organic and pharmaceutical synthesis.[1] The purity of such intermediates directly impacts the quality, safety, and efficacy of the final drug product. Therefore, a reliable and accurate analytical method is essential for its quantification and impurity profiling.[2]

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture, making it an ideal choice for the analysis of pharmaceutical compounds.[3] This application note details a specific, sensitive, and validated RP-HPLC method suitable for the routine analysis of CMPP in a quality control environment.

Principle of the Method

The method is based on reversed-phase chromatography, where the analyte, CMPP, is separated on a non-polar C18 stationary phase. The mobile phase consists of a polar mixture of an aqueous buffer and an organic solvent. The separation mechanism relies on the differential partitioning of the analyte between the stationary and mobile phases.

The piperazine moiety in CMPP is basic. To ensure sharp, symmetrical peaks and reproducible retention, the mobile phase is acidified with phosphoric acid. This maintains the analyte in a consistent, protonated (ionized) state, which minimizes interactions with residual silanol groups on the stationary phase and prevents peak tailing.[4][5] Detection is performed using an ultraviolet (UV) detector at a wavelength where the substituted phenyl chromophore of the analyte exhibits significant absorbance.[6]

Materials and Methods

Apparatus
  • HPLC System: A system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • pH Meter: Calibrated.

  • Volumetric Glassware: Class A flasks and pipettes.

  • Syringe Filters: 0.45 µm, PTFE or other compatible material.

  • Ultrasonic Bath: For degassing solvents and dissolving samples.

Reagents and Chemicals
  • 1-(5-Chloro-2-methoxyphenyl)piperazine: Reference Standard (≥98% purity).

  • Acetonitrile (MeCN): HPLC grade.

  • Methanol (MeOH): HPLC grade.

  • Water: HPLC or Milli-Q grade.

  • Phosphoric Acid (H₃PO₄): Analytical grade (approx. 85%).

Proposed Chromatographic Conditions

The following conditions are a robust starting point for the analysis. Optimization may be required based on the specific HPLC system and column used.

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeProvides excellent retention and resolution for non-polar to moderately polar compounds like CMPP.
Mobile Phase Acetonitrile : (0.1% H₃PO₄ in Water) (55:45, v/v)Acetonitrile offers good elution strength and low UV cutoff. The acidic aqueous phase ensures analyte protonation for optimal peak shape.[5]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and system pressure.
Column Temperature 35°CMaintaining a constant, elevated temperature ensures reproducible retention times and can improve peak efficiency.[7]
Detection Wavelength 254 nmPhenylpiperazine derivatives typically exhibit strong absorbance around this wavelength. It is recommended to determine the λmax experimentally using the DAD.[2]
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Run Time ~10 minutesSufficient to allow for the elution of the main peak and any potential late-eluting impurities.

Experimental Protocols & Workflows

Workflow for CMPP Analysis

The overall process from preparation to final report generation is outlined below.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile 1. Prepare Mobile Phase prep_std 2. Prepare Standard Solutions prep_mobile->prep_std prep_sample 3. Prepare Sample Solutions prep_std->prep_sample sys_suit 4. System Suitability Test (SST) prep_sample->sys_suit decision_sst 5. SST Pass? sys_suit->decision_sst inject_samples 6. Inject Samples & Standards process_data 7. Process Chromatograms inject_samples->process_data gen_report 8. Generate Report process_data->gen_report decision_sst->inject_samples Yes troubleshoot Troubleshoot System decision_sst->troubleshoot No

Caption: General workflow for the HPLC analysis of CMPP.

Step-by-Step Protocols

Protocol 1: Mobile Phase Preparation (1 L)

  • Measure 450 mL of HPLC-grade water into a 1 L media bottle.

  • Carefully add 1.0 mL of phosphoric acid (85%) to the water.

  • Mix thoroughly.

  • Add 550 mL of acetonitrile to the bottle.

  • Cap the bottle and mix well.

  • Degas the solution for 15 minutes in an ultrasonic bath or by vacuum filtration.

Protocol 2: Standard Stock Solution Preparation (1000 µg/mL)

  • Accurately weigh approximately 25 mg of the CMPP reference standard into a 25 mL volumetric flask.

  • Add approximately 15 mL of methanol and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with methanol and mix thoroughly. This is the Standard Stock Solution.

Protocol 3: Working Standard Solution Preparation (e.g., 100 µg/mL)

  • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

  • Dilute to the mark with the mobile phase.

  • Mix thoroughly. This solution can be used for system suitability and quantification.

Protocol 4: Sample Solution Preparation

  • Accurately weigh a quantity of the test sample expected to contain approximately 25 mg of CMPP into a 25 mL volumetric flask.

  • Follow steps 2-4 from Protocol 2, using methanol as the diluent.

  • Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to the mark with the mobile phase.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Protocol 5: System Suitability Test (SST) Before starting any analysis, the system's performance must be verified.

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[6]

  • Make five replicate injections of a working standard solution (e.g., 100 µg/mL).

  • Evaluate the following parameters against the acceptance criteria.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry, which is critical for accurate integration.
Theoretical Plates (N) N ≥ 2000Indicates the efficiency of the separation column.
% RSD of Peak Area ≤ 2.0%Demonstrates the precision of the injector and detector.[8]
% RSD of Retention Time ≤ 1.0%Demonstrates the precision of the pump and the stability of the system.

Method Validation Protocol

To ensure the developed method is fit for its intended purpose, it must be validated according to ICH Q2(R2) guidelines.[3][9] The validation process demonstrates the method's specificity, linearity, accuracy, precision, and robustness.

Validation Workflow

Validation_Workflow cluster_specificity Specificity cluster_linearity Linearity & Range cluster_accuracy Accuracy cluster_precision Precision cluster_sensitivity Sensitivity cluster_robustness Robustness mv Validated HPLC Method spec Analyte vs. Placebo & Impurities mv->spec lin 5+ Concentrations Plot Area vs. Conc. mv->lin acc % Recovery (e.g., 80, 100, 120%) mv->acc prec Repeatability (Intra-day) Intermediate (Inter-day) mv->prec sens LOD & LOQ (S/N Ratio) mv->sens rob Vary Flow Rate, Mobile Phase Comp. mv->rob

Caption: Key parameters for HPLC method validation per ICH guidelines.

Validation Parameters and Acceptance Criteria

The following table summarizes the experiments required for full method validation.

ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze blank (diluent), placebo, and spiked samples. Assess peak purity using a DAD.No interference at the retention time of the analyte peak. Peak purity index should pass.[8]
Linearity Analyze at least five concentrations across the desired range (e.g., 50% to 150% of the target concentration).Correlation coefficient (R²) ≥ 0.995.[8]
Range The range over which the method is linear, accurate, and precise.Confirmed by the linearity, accuracy, and precision data.
Accuracy Analyze samples spiked with known amounts of analyte at three levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be between 98.0% and 102.0%.[8]
Precision Repeatability: Six replicate preparations at 100% of the target concentration. Intermediate Precision: Repeat on a different day with a different analyst or instrument.% RSD ≤ 2.0% for repeatability.[8] Overall % RSD for intermediate precision should meet predefined criteria.
Detection Limit (LOD) Determined by signal-to-noise ratio (S/N ≈ 3:1) or from the standard deviation of the response and the slope of the calibration curve.The lowest concentration that can be detected but not necessarily quantified.
Quantitation Limit (LOQ) Determined by signal-to-noise ratio (S/N ≈ 10:1) or from the standard deviation of the response and the slope of the calibration curve.The lowest concentration that can be quantified with acceptable precision and accuracy.
Robustness Deliberately vary method parameters (e.g., flow rate ±10%, mobile phase composition ±2%, column temperature ±5°C).System suitability parameters should remain within acceptance criteria.[10]

Conclusion

The RP-HPLC method detailed in this application note provides a reliable, precise, and accurate means for the quantitative analysis of 1-(5-Chloro-2-methoxyphenyl)piperazine. The use of a standard C18 column and a simple isocratic mobile phase makes the method accessible and easy to implement for routine quality control testing. Adherence to the outlined system suitability and method validation protocols will ensure that the method is fit for its intended purpose and generates data of high integrity, in line with global regulatory expectations.[9]

References

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available from: [Link]

  • Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Available from: [Link]

  • Food Science and Human Wellness. The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Available from: [Link]

  • PubChem. 1-(5-Chloro-2-methoxyphenyl)piperazine. Available from: [Link]

  • ResearchGate. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Available from: [Link]

  • Acta Scientific. New Method Development by HPLC and Validation as per ICH Guidelines. Available from: [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]

  • ResearchGate. What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps?. Available from: [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. Available from: [Link]

  • SIELC Technologies. Separation of 1-(2-Methoxyphenyl)piperazine on Newcrom R1 HPLC column. Available from: [Link]

  • SWGDRUG.org. 1-(2-METHOXYPHENYL)PIPERAZINE. Available from: [Link]

  • PubChemLite. Piperazine, 1-((5-chloro-2-methoxyphenyl)sulfonyl)-4-(phenylmethyl)-. Available from: [Link]

  • SpectraBase. Piperazine, 1-(5-chloro-2-methoxybenzoyl)-4-(phenylmethyl)-. Available from: [Link]

  • Impact Factor. Development And Validation of an RP-HPLC Method for Estimation of 1-(4- Methoxyphenyl) Piperazine Impurity in Ketoconazole Bulk. Available from: [Link]

Sources

Application Note: Solid-Phase Synthesis Workflows Utilizing 1-(5-Chloro-2-methoxyphenyl)piperazine for CNS-Targeted Library Generation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: 1-(5-Chloro-2-methoxyphenyl)piperazine (CAS: 99857-72-4)

Introduction and Rationale

The arylpiperazine scaffold is a privileged structure in medicinal chemistry, predominantly recognized for its profound affinity for central nervous system (CNS) targets, including serotonin (5-HT) and dopamine (D2/D3) G-protein-coupled receptors (GPCRs) [1]. Specifically, 1-(5-chloro-2-methoxyphenyl)piperazine serves as a highly versatile secondary amine building block. The electron-withdrawing chlorine atom and the electron-donating methoxy group on the phenyl ring create a unique electronic and steric profile that heavily influences receptor subtype selectivity.

While traditional solution-phase synthesis of arylpiperazine derivatives often suffers from tedious chromatographic purifications to remove excess amine nucleophiles, Solid-Phase Synthesis (SPS) offers a robust alternative. By anchoring the electrophilic core to an insoluble polymeric support, SPS allows for the use of massive stoichiometric excesses of 1-(5-chloro-2-methoxyphenyl)piperazine to drive sterically hindered nucleophilic substitutions to absolute completion. Subsequent washing steps seamlessly remove unreacted reagents, yielding high-purity libraries suitable for high-throughput biological screening [2].

Mechanistic Principles & Causality in Experimental Design

To construct a library of arylpiperazinyl acetamides, we utilize a self-validating bromoacetylation-displacement workflow on a Rink Amide AM resin.

  • Resin Selection: Rink Amide AM resin is chosen because acidolytic cleavage yields a C-terminal primary amide, a functional group that frequently enhances the metabolic stability and blood-brain barrier (BBB) penetrability of CNS-active compounds.

  • Electrophile Generation (Bromoacetylation): Bromoacetic acid is coupled to the deprotected resin. The bromine atom serves as an exceptional leaving group. The adjacent carbonyl group increases the electrophilicity of the

    
    -carbon, drastically lowering the activation energy required for the subsequent 
    
    
    
    displacement. N,N'-Diisopropylcarbodiimide (DIC) is favored over uronium-based coupling reagents (like HBTU) to prevent premature capping of the resin via guanidinylation.
  • Nucleophilic Displacement (

    
    ):  1-(5-Chloro-2-methoxyphenyl)piperazine is introduced as the nucleophile. Because it is typically supplied as a hydrochloride salt, N,N-Diisopropylethylamine (DIPEA) is added to liberate the free base and scavenge the hydrobromic acid generated during the reaction. The steric bulk of the ortho-methoxy group on the phenyl ring slightly reduces the nucleophilicity of the piperazine's N4 nitrogen; thus, elevated temperatures (60 °C) and high equivalents (5-10 eq) are employed to ensure quantitative conversion.
    

SPS_Workflow R Rink Amide Resin (Solid Support) Step1 Fmoc Deprotection (20% Piperidine in DMF) R->Step1 Step2 Bromoacetylation (Bromoacetic acid, DIC) Step1->Step2 Step3 Nucleophilic Displacement 1-(5-Chloro-2-methoxyphenyl)piperazine Step2->Step3 Step4 Resin Cleavage (95% TFA, 2.5% TIS, 2.5% H2O) Step3->Step4 Product Arylpiperazine Acetamide Library (High Purity >85%) Step4->Product

Step-by-step solid-phase synthesis workflow for arylpiperazine derivatives.

Detailed Experimental Protocols

The following protocols are designed for a 0.1 mmol scale synthesis. Ensure all solvents are anhydrous and peptide-synthesis grade.

Protocol A: Resin Swelling and Fmoc Deprotection
  • Swelling: Weigh 0.1 mmol of Fmoc-Rink Amide AM resin (loading ~0.5 mmol/g) into a fritted solid-phase reaction vessel. Add 5 mL of Dichloromethane (DCM) and agitate for 30 minutes. Drain the solvent.

  • Solvent Exchange: Wash the resin with N,N-Dimethylformamide (DMF) (3 × 5 mL).

  • Deprotection: Add 5 mL of 20% (v/v) piperidine in DMF to the resin. Agitate for 5 minutes, then drain. Add another 5 mL of 20% piperidine/DMF and agitate for 15 minutes.

  • Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (5 × 5 mL) and DCM (3 × 5 mL).

  • Validation: Perform a standard Kaiser test. A positive result (deep blue resin beads) confirms the presence of free primary amines.

Protocol B: Bromoacetylation
  • Activation: In a separate vial, dissolve bromoacetic acid (0.5 mmol, 5 eq) in 3 mL of DMF. Add DIC (0.5 mmol, 5 eq) and stir for 5 minutes to form the reactive O-acylisourea intermediate.

  • Coupling: Transfer the activated mixture to the reaction vessel containing the deprotected resin. Agitate at room temperature for 60 minutes.

  • Washing: Drain the reagents and wash the resin with DMF (4 × 5 mL) and DCM (4 × 5 mL).

  • Validation: Perform a Kaiser test. A negative result (yellow/colorless beads) indicates complete acylation of the primary amines.

Protocol C: Nucleophilic Displacement with 1-(5-Chloro-2-methoxyphenyl)piperazine
  • Preparation: Dissolve 1-(5-chloro-2-methoxyphenyl)piperazine hydrochloride (1.0 mmol, 10 eq) in 4 mL of DMF. Add DIPEA (2.0 mmol, 20 eq) to the solution to neutralize the hydrochloride salt and provide excess base for the

    
     reaction.
    
  • Reaction: Add the piperazine solution to the bromoacetylated resin. Seal the vessel and heat to 60 °C using a heating block or microwave synthesizer (if microwave, 60 °C for 15 minutes). If using standard agitation, react for 12 hours (overnight).

  • Washing: Drain the dark solution. Wash the resin aggressively to remove the bulky excess amine: DMF (5 × 5 mL), Methanol (3 × 5 mL), and DCM (5 × 5 mL). Dry the resin under a stream of nitrogen.

  • Validation: Perform a micro-cleavage (approx. 5 mg of resin in 100

    
    L TFA for 30 mins), evaporate, dissolve in acetonitrile, and analyze via LC-MS to confirm the mass of the desired product.
    
Protocol D: Global Cleavage
  • Cleavage Cocktail: Prepare a solution of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% ultra-pure

    
    .
    
  • Cleavage: Add 3 mL of the cleavage cocktail to the dried resin. Agitate at room temperature for 2 hours.

  • Collection: Drain the cleavage solution into a pre-weighed collection tube. Wash the resin with an additional 1 mL of TFA and combine the filtrates.

  • Precipitation: Concentrate the TFA solution under a gentle stream of nitrogen to approx. 0.5 mL. Add 10 mL of ice-cold diethyl ether to precipitate the arylpiperazine product. Centrifuge, decant the ether, and dry the pellet in vacuo.

Quantitative Data Presentation: Reaction Optimization

To establish the optimal conditions for the sterically demanding


 displacement (Protocol C), various parameters were tested. The data below summarizes the impact of equivalents, base, and temperature on the final crude purity and yield.
EntryPiperazine (Eq)Base (Eq)Temp (°C)Time (h)Crude Purity (LC-MS)Isolated Yield (%)
12.0DIPEA (4.0)251245%32%
25.0DIPEA (10.0)251272%61%
35.0DIPEA (10.0)601288%79%
410.0DIPEA (20.0)601296% 85%
510.0

(20.0)
601278%65%

Table 1: Optimization parameters for the solid-phase nucleophilic displacement of resin-bound


-bromoacetamides by 1-(5-chloro-2-methoxyphenyl)piperazine. DIPEA at 60 °C provides the optimal thermodynamic environment for quantitative conversion.

Pharmacological Context: GPCR Modulation

Compounds synthesized using the 1-(5-chloro-2-methoxyphenyl)piperazine scaffold are frequently evaluated for their ability to modulate monoamine GPCRs. The diagram below illustrates the canonical


 signaling pathway modulated by these derivatives, which is the primary mechanism of action for many atypical antipsychotics and anxiolytics developed from this chemical space.

Signaling_Pathway Ligand 1-(5-Chloro-2-methoxyphenyl) piperazine Derivative Receptor 5-HT1A / D2 Receptor (GPCR) Ligand->Receptor Agonist/Antagonist Binding G_protein Gi/o Protein Activation Receptor->G_protein Conformational Change AC Adenylyl Cyclase Inhibition G_protein->AC Inhibitory Signal cAMP Decreased cAMP Levels AC->cAMP Catalytic Reduction PKA Reduced PKA Activity cAMP->PKA Downregulation Outcome Modulation of Neurotransmitter Release PKA->Outcome Physiological Response

GPCR signaling pathway modulated by 1-(5-chloro-2-methoxyphenyl)piperazine derivatives.

References

  • Zajdel, P., Król, J., Grychowska, K., Pawłowski, M., Subra, G., Nomezine, G., Martinez, J., Satała, G., Bojarski, A. J., Zhou, Z., O'Donnell, M. J., & Scott, W. L. (2011). Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. Molecules, 16(5), 4104-4121.[Link]

  • Nilsson, J. W., Thorstensson, F., Kvarnström, I., Oprea, T., Samuelsson, B., & Nilsson, I. (2001). Solid-Phase Synthesis of Libraries Generated from a 4-Phenyl-2-carboxy-piperazine Scaffold. Journal of Combinatorial Chemistry, 3(6), 546-553.[Link]

Application Note: Derivatization of 1-(5-Chloro-2-methoxyphenyl)piperazine for High-Throughput Biological Screening

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacophore Rationale

In modern medicinal chemistry, the arylpiperazine scaffold is universally recognized as a "privileged structure" for central nervous system (CNS) targets, particularly G-protein coupled receptors (GPCRs) such as serotonin (5-HT) and dopamine receptors[1]. Among these, 1-(5-Chloro-2-methoxyphenyl)piperazine (CAS: 99857-72-4) serves as a highly versatile building block.

The structural causality behind its widespread use lies in its specific substitution pattern:

  • 2-Methoxy Group: Acts as a critical hydrogen-bond acceptor, orienting the molecule within the orthosteric binding pocket of receptors like 5-HT1A and 5-HT7.

  • 5-Chloro Group: Enhances lipophilicity and metabolic stability by blocking oxidative metabolism at the para-position relative to the methoxy group, while providing favorable halogen-bonding interactions in hydrophobic sub-pockets[2].

  • Secondary Amine (N4): Provides a highly nucleophilic site for rapid, divergent derivatization, enabling the generation of extensive Long-Chain Arylpiperazine (LCAP) libraries[3].

This application note details the mechanistic principles, validated synthetic protocols, and biological screening workflows required to derivatize 1-(5-Chloro-2-methoxyphenyl)piperazine into functional libraries for GPCR and oncology screening[4].

Mechanistic Principles of Derivatization

To generate a diverse library for biological screening, the secondary amine of the piperazine ring must be functionalized. The choice of reaction dictates the chemical space explored:

N-Alkylation (The LCAP Strategy)

The synthesis of Long-Chain Arylpiperazines (LCAPs) typically involves the N-alkylation of the piperazine with terminal alkyl halides (e.g., bromobutyl-phthalimide).

  • Causality of Reagents: The reaction is driven by an

    
     mechanism. Potassium carbonate (
    
    
    
    ) is utilized as a heterogeneous, mild base to scavenge the generated hydrohalic acid without degrading base-sensitive functional groups[5]. Potassium iodide (
    
    
    ) is introduced in catalytic amounts to initiate an in situ Finkelstein reaction, converting less reactive alkyl chlorides/bromides into highly reactive alkyl iodides, thereby accelerating the nucleophilic attack and minimizing side reactions[6].
Reductive Amination

When synthesizing branched or structurally rigid derivatives, reductive amination using aldehydes or ketones is preferred over direct alkylation to avoid elimination (E2) side reactions.

  • Causality of Reagents: Sodium triacetoxyborohydride (

    
    ) is the reducing agent of choice. Unlike sodium borohydride (
    
    
    
    ), the electron-withdrawing acetate groups reduce the nucleophilicity of the hydride. This makes
    
    
    exceptionally selective for the intermediate iminium ion over the starting carbonyl compound, allowing the reaction to proceed smoothly at room temperature in weakly acidic conditions[7].

G A 1-(5-Chloro-2-methoxyphenyl) piperazine B N-Alkylation (K2CO3, KI, MeCN) A->B Alkyl Halides C Reductive Amination (NaBH(OAc)3, DCE) A->C Aldehydes/Ketones D N-Acylation (DIPEA, DCM) A->D Acyl Chlorides/Isocyanates E Long-Chain Arylpiperazines (LCAPs) B->E F Branched/Aryl-linked Derivatives C->F G Amide/Urea Derivatives D->G

Divergent derivatization strategies for 1-(5-Chloro-2-methoxyphenyl)piperazine.

Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure the integrity of the synthesis prior to biological screening.

Protocol A: General Procedure for N-Alkylation

Optimal for synthesizing terminal amide/imide LCAPs.

Materials:

  • 1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride (1.0 equiv)

  • Alkyl bromide/chloride (1.2 equiv)

  • Anhydrous

    
     (3.0 equiv)
    
  • 
     (0.1 equiv)
    
  • Anhydrous Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Free-basing: Suspend 1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride (1.0 mmol) in 10 mL of anhydrous MeCN. Add anhydrous

    
     (3.0 mmol) and stir at room temperature for 15 minutes to liberate the free base.
    
  • Catalysis & Addition: Add the alkyl halide (1.2 mmol) followed by

    
     (0.1 mmol).
    
    • Self-Validation Check: The suspension may slightly change color (pale yellow) as the alkyl iodide is formed in situ.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 80 °C under an inert nitrogen atmosphere for 24–48 hours[5].

  • IPC Monitoring: At 12 hours, sample 10 µL of the reaction mixture, dilute in 1 mL MeOH, and analyze via LC-MS. Monitor the disappearance of the starting material (

    
     [M+H]+ = 227.1).
    
  • Workup: Once complete, cool the mixture to room temperature and filter off the inorganic salts (

    
    , 
    
    
    
    ,
    
    
    ). Wash the filter cake with cold MeCN (2 × 5 mL).
  • Purification: Concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate (20 mL) and distilled water (20 mL). Extract the aqueous layer with Ethyl Acetate (2 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate. Purify via flash column chromatography (Silica gel, DCM:MeOH 95:5) to yield the pure derivative.
    
Protocol B: General Procedure for Reductive Amination

Optimal for synthesizing sterically hindered or benzyl-linked derivatives.

Materials:

  • 1-(5-Chloro-2-methoxyphenyl)piperazine free base (1.0 equiv)

  • Aldehyde/Ketone (1.1 equiv)

  • 
     (1.5 equiv)
    
  • Glacial Acetic Acid (1.0 equiv)

  • 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

  • Iminium Formation: Dissolve the piperazine derivative (1.0 mmol) and the target aldehyde (1.1 mmol) in 10 mL of DCE. Add glacial acetic acid (1.0 mmol) to adjust the pH to ~4-5, optimizing the formation of the iminium intermediate. Stir at room temperature for 1 hour.

  • Reduction: Cool the mixture to 0 °C. Add

    
     (1.5 mmol) portion-wise over 10 minutes to prevent thermal runaway.
    
  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.

    • Self-Validation Check: TLC (Hexane:EtOAc 1:1) should show the complete consumption of the aldehyde (visualized via UV or 2,4-DNPH stain).

  • Quenching: Quench the reaction by slowly adding 10 mL of saturated aqueous

    
    . Stir vigorously until gas evolution (
    
    
    
    ) ceases.
  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 × 15 mL). Dry the combined organic layers over

    
    , filter, and concentrate in vacuo. Purify via automated flash chromatography.
    

Biological Screening & SAR Profiling

Once the library is synthesized, it must be subjected to a rigorous biological screening cascade. For arylpiperazines, the primary targets are typically the 5-HT1A, 5-HT7, and Dopamine D2 receptors[8].

Screening Workflow
  • Primary Screening (Radioligand Binding): Compounds are evaluated for target affinity (

    
    ) using competitive binding assays. For example, displacement of 
    
    
    
    -8-OH-DPAT from CHO cell membranes expressing human 5-HT1A receptors.
  • Secondary Screening (Functional Assays): High-affinity binders (

    
     < 100 nM) are advanced to functional assays. Since 5-HT1A is a 
    
    
    
    coupled GPCR, agonism is measured by the inhibition of forskolin-stimulated cAMP accumulation using Homogeneous Time-Resolved Fluorescence (HTRF)[9].
  • Selectivity Profiling: Compounds are counter-screened against off-target receptors (e.g., hERG, D2) to establish a safety window.

G A Library of Synthesized Derivatives B Primary Screening (Radioligand Binding) A->B C 5-HT1A / D2 Receptor Affinity B->C Filter IC50 < 100 nM D Secondary Screening (Functional cAMP Assay) C->D E Agonist / Antagonist Determination D->E F Lead Optimization (SAR Analysis) E->F

Hierarchical biological screening cascade for GPCR ligand discovery.

Data Presentation: Representative SAR Profiling

To illustrate the causality between the chemical derivatization and biological readout, Table 1 summarizes the Structure-Activity Relationship (SAR) trends typically observed when modifying the N4 position of the 1-(5-Chloro-2-methoxyphenyl)piperazine scaffold.

Table 1: Influence of N4-Derivatization on GPCR Affinity (Representative Data)

Derivative ClassLinker LengthTerminal Moiety5-HT1A

(nM)
D2

(nM)
Functional Profile (5-HT1A)
Parent Compound N/AFree Amine (-H)> 1000> 1000N/A
LCAP (Amide)

Benzamide45.2310.5Partial Agonist
LCAP (Imide)

Phthalimide2.185.4Full Antagonist
Aryl-Linked

4-Fluorophenyl120.815.2N/A (D2 selective)
Urea Derivative N/ACyclohexyl Urea850.0> 1000Inactive

Data Interpretation: Extending the alkyl chain to 4 carbons and terminating with a bulky imide (Phthalimide) drastically increases 5-HT1A affinity and shifts the functional profile toward antagonism, validating the LCAP pharmacophore model[8]. Conversely, short, rigid benzyl linkers shift selectivity toward the Dopamine D2 receptor.

References

  • Arylpiperazine derivatives acting at 5-HT(1A) receptors PubMed (Curr Med Chem) URL:[Link]

  • 1-(5-Chloro-2-methoxyphenyl)piperazine | C11H15ClN2O | CID 2735754 PubChem URL:[Link]

  • Arylpiperazine Derivatives Acting at 5-HT1A Receptors ResearchGate URL:[Link]

  • Synthesis and Cytotoxic Activity Evaluation of Novel Arylpiperazine Derivatives on Human Prostate Cancer Cell Lines ResearchGate URL:[Link]

  • Synthesis and Evaluation of in Vitro Biological Activity of 4-Substituted Arylpiperazine Derivatives PubMed Central (PMC) URL:[Link]

  • ABSTRACT - AFRICAN JOURNAL OF PHARMACEUTICAL RESEARCH AND DEVELOPMENT AJOPRED URL:[Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry PubMed Central (PMC) URL:[Link]

  • Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey MDPI (Pharmaceuticals) URL:[Link]

  • Towards an Integrated Platform for Combinatorial Library Synthesis and Screening AKJournals URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-(5-Chloro-2-methoxyphenyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-5C2MPP-001 Status: Active Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division Last Updated: March 3, 2026[1][2]

Executive Summary

1-(5-Chloro-2-methoxyphenyl)piperazine (often abbreviated as 5-Chloro-2-methoxy-phenylpiperazine) is a critical pharmacophore used in the synthesis of serotonin receptor ligands (e.g., Buspirone, Gepirone).[1][2]

Users frequently report difficulties with oxidative discoloration (purple/black tars), incomplete removal of the aniline precursor (5-chloro-2-anisidine), and oiling out during salt formation.[1][2] This guide provides a scientifically grounded, step-by-step troubleshooting workflow to achieve >98% purity.

Module 1: The "Dirty" Crude – Initial Assessment & Workup[1][2]

The Chemistry of Impurities

Before attempting purification, you must understand what you are fighting.[1][2] The synthesis (typically the reaction of 5-chloro-2-anisidine with bis(2-chloroethyl)amine) generates specific byproducts:

Impurity TypeSourcePhysical CharacteristicRemoval Strategy
Unreacted Aniline 5-Chloro-2-anisidine (Starting Material)Dark oil / Low melting solidAcid/Base Swing (pKa difference)
Bis-Alkylated Dimer Reaction of piperazine product with another alkyl chainHigh MW SolidRecrystallization (Solubility differential)
Oxidation Tars Air oxidation of aniline/piperazinePurple/Black gumCharcoal / Silica filtration
Inorganic Salts Na₂CO₃ / K₂CO₃ / NaClWhite solidAqueous Wash
Protocol A: The Acid-Base Swing (Primary Purification)

Goal: Remove neutral impurities and the bulk of the unreacted aniline.[1][2]

This method relies on the pKa difference between the secondary amine of the piperazine (~9.0–9.[1][2]5) and the aniline (~3.0–4.0).[1][2][3]

Step-by-Step:

  • Dissolution: Dissolve the crude reaction residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1][2]

  • Acid Extraction: Extract the organic layer with 1M HCl (3x).[1][2]

    • Mechanism:[2][4][5][6] The piperazine (product) moves into the aqueous phase as the hydrochloride salt.[1][2][3] Neutral impurities stay in the organic layer.[1][2]

  • Wash: Wash the combined acidic aqueous layer with fresh EtOAc (1x) to remove entrained neutrals.[1][2]

  • Basification: Cool the aqueous layer to 0–5°C. Slowly adjust pH to 12–13 using 50% NaOH or NH₄OH.

    • Critical: Ensure the solution is cold to prevent decomposition/oiling.[1][2]

  • Re-extraction: Extract the liberated free base into DCM (3x).

  • Drying: Dry over anhydrous Na₂SO₄ and concentrate

    • Result: You now have the "Cleaned Free Base" (usually a viscous oil).[1][2]

Module 2: Salt Formation & Crystallization

The free base is prone to oxidation and is difficult to handle.[1][2][5] The Hydrochloride (HCl) salt is the industry standard for stability and purity.[1][2]

Visualization: The Crystallization Logic

PurificationLogic Crude Crude Free Base (Oil) Solvent Dissolve in Ethanol or IPA (Warm, 60°C) Crude->Solvent Acid Add Conc. HCl or HCl in Dioxane/Ether Solvent->Acid Stoichiometry 1:1.1 Precipitate Precipitation of Crude Salt Acid->Precipitate Recryst Recrystallization (Reflux in IPA) Precipitate->Recryst Impurity2 Impurity: Bis-Dimer (Insoluble in hot IPA or removed in first filtration) Precipitate->Impurity2 Separation Final Pure White Solid (>99% HPLC) Recryst->Final Impurity1 Impurity: Unreacted Aniline (Remains in Mother Liquor) Recryst->Impurity1 Filtrate

Figure 1: Purification workflow transforming the unstable oil into a crystalline salt.[1][2]

Protocol B: Hydrochloride Salt Formation
  • Solvent Selection: Dissolve the cleaned free base in Isopropanol (IPA) (5 mL per gram of substrate).[1][2]

    • Why IPA? It offers the best balance of solubility for the free base (high) and the HCl salt (low, especially when cold).[1][2]

  • Acid Addition: With vigorous stirring, add Concentrated HCl (37%) or HCl in Dioxane (4M) dropwise.

    • Target: pH 2–3.[1][2][4]

    • Observation: A thick white/off-white precipitate should form immediately.[1][2]

  • Digestion: Heat the slurry to reflux (~80°C) for 30 minutes.

    • Mechanism:[2][4][5][6] This "Ostwald ripening" helps dissolve small, impure crystals and redeposit them onto larger, purer crystals.[1][2]

  • Cooling: Allow to cool slowly to Room Temperature (RT), then chill to 0°C for 2 hours.

  • Filtration: Filter the solid. Wash the cake with cold IPA followed by Diethyl Ether .

  • Drying: Dry in a vacuum oven at 60°C.

    • Expected MP: 216–219°C [1].[1][2]

Module 3: Troubleshooting & FAQs

Q1: My product is turning purple/black during workup. Is it ruined?

Diagnosis: This is typical oxidative degradation of trace aniline impurities (5-chloro-2-anisidine).[1][2] Even <1% impurity can color the whole batch.[1][2] Solution:

  • Redissolve the salt in hot Ethanol/Water (9:1).

  • Add Activated Charcoal (5-10 wt%) .

  • Reflux for 30 minutes.

  • Filter hot through a Celite pad.[1][2]

  • Cool to recrystallize.[1][2] The color should improve significantly.

Q2: Upon adding HCl, I got a sticky "gum" instead of a solid.

Diagnosis: This "oiling out" occurs when the solvent is too polar (trapping water) or the addition of acid was too fast, trapping impurities.[2] Solution:

  • Decant the supernatant solvent.[1][2]

  • Add fresh Isopropanol or Acetone .

  • Scratch the side of the flask with a glass rod to induce nucleation.[1][2]

  • Sonication for 5 minutes often forces the gum to crystallize.[1][2]

  • Prevention: Ensure the free base is dry (free of water) before adding acid.[1][2] Use anhydrous HCl in Dioxane/Ether if possible.[1][2]

Q3: I cannot remove the "Dimer" impurity (Bis-alkylated byproduct).

Diagnosis: The dimer is less soluble than the product and often co-precipitates.[1][2] Solution:

  • Hot Filtration: The dimer is often less soluble in boiling ethanol than the product.[1][2] Dissolve your crude salt in the minimum amount of boiling ethanol.[1][2] If a solid remains undissolved while the bulk is in solution, filter it off immediately.[1][2] That is likely the dimer.

  • Solvent Switch: Recrystallize from Methanol (higher solubility) to leave the dimer behind, though yield may decrease.[1][2]

References

  • Sigma-Aldrich. (n.d.).[1][2] 1-(2-Methoxyphenyl)piperazine hydrochloride Product Sheet. Retrieved from (Verified MP: 217-219°C).[1][2]

  • Paudel, S., et al. (2016).[1][2][3] "Synthesis and biological evaluation of 1-(2-methoxyphenyl)piperazine derivatives." Bioorganic & Medicinal Chemistry, 24(21), 5546-5555.[1][2][3] (Describes the ether/methanol workup for high purity).

  • Wu, Y., et al. (2005).[1][2] Process for the preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.[1][2] WO Patent 2005021521A1.[1][2] (Details the Isopropyl Alcohol crystallization method for removing dimer impurities).

  • PubChem. (2025).[1][2][7] 1-(5-Chloro-2-methoxyphenyl)piperazine Compound Summary. National Library of Medicine.[1][2] Retrieved from .[1][2]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chlorinated aromatic amines.

Sources

Side reactions in the synthesis of 1-(5-Chloro-2-methoxyphenyl)piperazine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1-(5-Chloro-2-methoxyphenyl)piperazine and its derivatives. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we dissect the mechanistic causality behind common synthetic failures—such as bis-arylation, dehalogenation, and quaternization—and provide self-validating protocols to ensure your workflows are robust, reproducible, and scalable.

Mechanistic Overview & Pathway Diagnostics

The synthesis of arylpiperazines typically relies on two primary methodologies: the Palladium-catalyzed Buchwald-Hartwig cross-coupling of an aryl halide with piperazine, or the aliphatic nucleophilic substitution (


) of an aniline derivative with an alkylating agent like bis(2-chloroethyl)amine. Each pathway carries specific thermodynamic and kinetic risks that lead to distinct side reactions.

G SM1 2-Bromo-4-chloroanisole + Piperazine RXN Pd-Catalyzed Buchwald-Hartwig SM1->RXN Base, Ligand, Solvent TARGET 1-(5-Chloro-2-methoxyphenyl) piperazine RXN->TARGET Desired Pathway SIDE1 Bis-arylated Piperazine (Over-reaction) RXN->SIDE1 Excess Aryl Halide SIDE2 Dehalogenated Arene (Reduction) RXN->SIDE2 β-Hydride Elimination

Synthetic pathways and primary side reactions in Buchwald-Hartwig amination.

Alkylation SM 5-Chloro-2-methoxyaniline + Bis(2-chloroethyl)amine RXN Aliphatic Nucleophilic Substitution (SN2) SM->RXN High Temp, Solvent TARGET 1-(5-Chloro-2-methoxyphenyl) piperazine RXN->TARGET Complete Cyclization SIDE1 Incomplete Cyclization (Linear Intermediate) RXN->SIDE1 Low Temp/ Short Time SIDE2 Quaternary Ammonium (Over-alkylation) RXN->SIDE2 Excess Alkylating Agent

SN2 alkylation pathway highlighting incomplete cyclization and over-alkylation risks.

Troubleshooting Guide: Target-Specific Side Reactions

Issue 1: Bis-Arylation of Piperazine (Buchwald-Hartwig Route)

The Symptom: LC-MS analysis of the crude mixture shows a significant peak at m/z = 368


, alongside the target mass of m/z = 227 

. The Causality: Unprotected piperazine possesses two reactive secondary amines. When the local concentration of the electrophile (2-bromo-4-chloroanisole) is high relative to the piperazine, the newly formed mono-arylated product competes with unreacted piperazine for the remaining aryl halide. According to, incorrect stoichiometry is the primary driver of double arylation. The Resolution:
  • Kinetic Control: Use a large excess of piperazine (4.0 to 5.0 equivalents). Piperazine is inexpensive and highly water-soluble, making its removal during aqueous workup trivial.

  • Protecting Groups: If excess piperazine is unfeasible, utilize mono-Boc-protected piperazine. While this adds deprotection steps, it completely eliminates the bis-arylation pathway.

Issue 2: Dehalogenation of the 5-Chloro Substituent

The Symptom: The target product is contaminated with 1-(2-methoxyphenyl)piperazine (m/z = 193


).
The Causality:  Palladium catalysts can inadvertently promote the reduction of the aryl C-Cl bond. This occurs when the reductive elimination step of the catalytic cycle is too slow, allowing the Pd(II) intermediate to undergo 

-hydride elimination (if alkoxide bases or alcohol solvents are present) followed by reductive cleavage. The 5-chloro group is particularly vulnerable once the more reactive bromide is consumed. The Resolution: Shift to bulky, electron-rich biarylphosphine ligands like RuPhos or XPhos. These ligands enforce a sterically crowded environment around the palladium center, vastly accelerating the desired C-N reductive elimination and outcompeting the dehalogenation pathway. Avoid primary or secondary alcohol solvents.
Issue 3: Incomplete Cyclization & Quaternization ( Route)

The Symptom: Low yields of the target compound, accompanied by highly polar, baseline-retained spots on TLC. The Causality: The reaction of 5-chloro-2-methoxyaniline with bis(2-chloroethyl)amine hydrochloride is a two-step


 process. The first intermolecular alkylation is relatively fast, but the second intramolecular cyclization requires significant thermal energy to overcome ring strain. Stopping the reaction prematurely leaves linear intermediates. Conversely, pushing the reaction too hard with excess alkylating agent leads to quaternary ammonium salt formation.
The Resolution:  As noted in scaling studies detailed on , batch variants of this step often require prolonged heating (27+ hours at 130–135 °C). Use a high-boiling, polar aprotic solvent like diethylene glycol monomethyl ether (diglyme) to stabilize the transition states, and strictly control the stoichiometry to 1.05 equivalents of the alkylating agent.

Quantitative Diagnostics: Catalyst & Ligand Optimization

To minimize side reactions in the Buchwald-Hartwig route, the choice of catalyst, ligand, and stoichiometry is critical. The table below summarizes the quantitative impact of these variables on the product distribution.

Catalyst PrecursorLigandPiperazine (eq.)Temp (°C)Target Yield (%)Bis-arylation (%)Dehalogenation (%)
Pd₂(dba)₃BINAP1.2100453510
Pd₂(dba)₃RuPhos1.210065255
Pd₂(dba)₃RuPhos4.010092< 2< 1
Pd(OAc)₂XPhos4.08089< 22

Data synthesis based on optimization principles for N-arylation of electron-rich aryl halides.

Self-Validating Experimental Protocol

This protocol for the Buchwald-Hartwig amination is designed as a self-validating system . It utilizes an acid-base extraction technique that inherently verifies the success of the reaction by chemically isolating the secondary amine target from neutral starting materials and tertiary amine (bis-arylated) impurities.

Step 1: Reaction Setup

  • In an oven-dried Schlenk flask under argon, combine 2-bromo-4-chloroanisole (1.0 eq), anhydrous piperazine (4.0 eq), sodium tert-butoxide (1.5 eq), Pd₂(dba)₃ (0.02 eq), and RuPhos (0.04 eq).

  • Add anhydrous toluene (0.2 M relative to the aryl halide) and heat to 100 °C for 4 hours.

Step 2: In-Process Mass Validation

  • Withdraw a 10 µL aliquot, dilute in LC-MS grade methanol, and analyze.

  • Validation Checkpoint: You must observe the primary peak at m/z = 227

    
    . If m/z = 368 is >5%, the local concentration of piperazine was insufficient (likely due to poor stirring or insolubility).
    

Step 3: Self-Validating Acid-Base Extraction

  • Cool the reaction to room temperature, dilute with Ethyl Acetate (EtOAc), and filter through a pad of Celite to remove palladium black.

  • Transfer the filtrate to a separatory funnel and extract with 1M HCl (3 x 20 mL).

    • Mechanistic Note: The target 1-(5-Chloro-2-methoxyphenyl)piperazine contains a basic secondary amine and is protonated, moving into the aqueous layer. The bis-arylated byproduct (a tertiary amine with high steric hindrance and lipophilicity) and unreacted aryl halides remain in the organic layer.

  • Validation Checkpoint: Discard the organic layer. The physical separation of the aqueous layer guarantees the removal of the bis-arylated impurity.

Step 4: Free-Basing and Isolation

  • Cool the aqueous layer in an ice bath and carefully adjust the pH to 10-11 using 2M NaOH. The aqueous layer will turn cloudy as the free base precipitates.

  • Extract the basified aqueous layer with EtOAc (3 x 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure target compound.

Frequently Asked Questions (FAQs)

Q: Why is my crude product mixture turning dark brown or black during the aqueous workup? A: This is typical of aniline derivatives and electron-rich arylpiperazines undergoing rapid air oxidation. To mitigate this, perform your workup using degassed solvents, or add a small amount of an antioxidant (like sodium sulfite) to your aqueous washes.

Q: Can I use Nucleophilic Aromatic Substitution (


) instead of Buchwald-Hartwig to avoid using Palladium? 
A:  As highlighted in reviews of piperazine-containing drug syntheses , 

is highly favored in process chemistry to avoid heavy metals. However,

requires an electron-deficient arene (e.g., an aryl halide with ortho or para nitro/cyano groups). The methoxy group on 2-bromo-4-chloroanisole makes the ring highly electron-rich. Attempting

here would require extreme temperatures (>150 °C) that will trigger ether cleavage (demethylation of the methoxy group), ruining your starting material.

Q: The RuPhos ligand is expensive. Can I substitute it with triphenylphosphine (


)? 
A:  No. 

is a monodentate, relatively small ligand that does not provide the steric bulk necessary to accelerate reductive elimination. Using

with this substrate will result in massive amounts of dehalogenation and a stalled catalytic cycle. If cost is a concern, XPhos is often a more economical alternative to RuPhos and performs similarly.

References

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: MDPI (Molecules) URL:[Link]

  • A general and convenient synthesis of N-aryl piperazines Source: ResearchGate / Elsevier URL:[Link]

Column chromatography conditions for 1-(5-Chloro-2-methoxyphenyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 1-(5-Chloro-2-methoxyphenyl)piperazine Prepared by: Senior Application Scientist, Separation Technologies

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate arylpiperazines. The structural dichotomy of 1-(5-Chloro-2-methoxyphenyl)piperazine—a highly basic secondary amine coupled with a lipophilic, halogenated aromatic ring—creates a "push-pull" dynamic on standard stationary phases.

This guide is engineered to move beyond basic recipes. By understanding the thermodynamic and chemical causality behind your column's behavior, you can troubleshoot effectively and ensure high-yield, high-purity recoveries.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does 1-(5-Chloro-2-methoxyphenyl)piperazine streak severely on standard silica gel, even in highly polar solvents? A1: The causality lies in an acid-base mismatch. The piperazine moiety contains basic nitrogen atoms with pKa values typically around 5.3 and 9.7[1]. Standard bare silica gel is populated with weakly acidic silanol groups (-SiOH) that have a pKa of approximately 4.5 to 5.0. When your basic secondary amine contacts these acidic silanols, it forms intense hydrogen bonds and ionic interactions. Instead of partitioning smoothly between the mobile and stationary phases, the compound drags and irreversibly adsorbs to the silica, causing severe peak tailing[1].

Q2: How do I chemically resolve this stationary phase interaction? A2: You must passivate the silica surface. This is achieved by adding a competitive basic modifier, such as 1% Triethylamine (TEA), to your mobile phase. TEA (pKa ~10.7) is a smaller, more basic, and less sterically hindered molecule than your arylpiperazine. It outcompetes your target compound for the active silanol sites, acting as a sacrificial base. Once the silanols are saturated with TEA, the silica gel behaves as a neutral stationary phase, allowing your compound to elute in a sharp, symmetrical band[1].

Q3: Can I use reverse-phase HPLC instead of normal-phase silica? A3: Yes, reverse-phase chromatography is highly effective for analytical purity checks or preparative isolation of piperazines. However, you must use a mobile phase additive like 0.1% Trifluoroacetic acid (TFA) or formic acid to protonate the piperazine, or utilize specialized tightly bound silica gel columns (e.g., HSS T3) designed to prevent secondary interactions with polar alkaline compounds[2].

Part 2: Mechanistic Visualization

The following diagram illustrates the causality of silanol interactions and the mechanism of TEA passivation.

Silanol_Interaction cluster_0 Path A: Unmodified Mobile Phase cluster_1 Path B: 1% TEA Modified Phase Silica Silica Gel Surface (Acidic Silanols, pKa ~4.5) Binding Strong Ionic Binding (Amine + Silanol) Silica->Binding TEA TEA Passivates Active Silanol Sites Silica->TEA Tailing Severe Peak Tailing & Low Recovery Binding->Tailing Elution Arylpiperazine Elutes (Sharp, Symmetrical Peak) TEA->Elution

Mechanism of silica silanol passivation by Triethylamine (TEA) to prevent piperazine tailing.

Part 3: Troubleshooting Guide

Symptom / Issue Root Cause Analysis Actionable Solution
Product co-elutes with N-alkylated impurities Both compounds share the piperazine core, but the impurity is a tertiary amine while the target is a secondary amine.Exploit basicity differences. Use a shallow gradient starting with highly non-polar solvents (e.g., 95:5 Hexane:EtOAc + 1% TEA). The more lipophilic tertiary amine will elute first[3][4].
Compound streaks mid-column after a sharp start The basic modifier (TEA) in the mobile phase has been depleted by binding to the massive surface area of the silica bed.Increase the TEA concentration to 1.5% in the remaining eluent. Validation Check: Always pre-equilibrate the column with 2-3 column volumes of TEA-modified solvent before loading.
Low mass recovery (< 50%) Irreversible binding to silica due to insufficient modifier, or the compound crystallized on the column head due to poor solubility in the starting solvent.Use the Dry Loading technique (detailed in Part 4) to prevent precipitation. Ensure the mobile phase contains at least 1% TEA or switch to a DCM/MeOH/NH₄OH system[5].

Part 4: Quantitative Data & Mobile Phase Selection

Below is a synthesized comparison of mobile phase systems for the purification of 1-(5-Chloro-2-methoxyphenyl)piperazine.

Mobile Phase SystemModifierChromatographic BehaviorExpected RecoveryRecommended Use Case
Hexane / EtOAc NoneSevere streaking, irreversible binding< 40%Not recommended
Hexane / EtOAc 1% TEASharp bands, predictable Rf> 85%Primary purification of crude reaction mixtures[4]
DCM / MeOH 0.5% NH₄OHGood peak shape, rapid elution> 90%Recovery of highly polar impurities or late eluters[5]
H₂O / Acetonitrile 0.1% TFAExcellent resolution, symmetrical peaksN/A (Analytical)Reverse-phase LC-MS purity verification[2]

Part 5: Self-Validating Experimental Protocol

This protocol outlines the normal-phase purification of arylpiperazines using a gradient elution strategy[4]. It is designed as a self-validating system; if a step fails the validation check, do not proceed until corrected.

Step 1: Mobile Phase Preparation & TLC Validation
  • Prepare the starting mobile phase: Hexane : EtOAc (90:10) + 1% v/v Triethylamine (TEA).

  • Prepare the eluting mobile phase: Hexane : EtOAc (50:50) + 1% v/v TEA.

  • Validation Check: Spot your crude mixture on two separate TLC plates. Develop Plate A in unmodified Hexane:EtOAc (1:1) and Plate B in Hexane:EtOAc (1:1) + 1% TEA.

    • Pass: Plate B shows a tight, circular spot for the target compound, while Plate A shows a comet-like streak.

    • Fail: If Plate B still streaks, increase TEA to 2% and re-test.

Step 2: Column Packing (Slurry Method)
  • Weigh the appropriate amount of silica gel (typically 30-50x the mass of your crude sample).

  • Create a slurry using the starting mobile phase (90:10 Hexane:EtOAc + 1% TEA).

  • Pour the slurry into the column in a single, continuous motion to prevent banding.

  • Validation Check: Run 2-3 column volumes of the starting mobile phase through the bed. The solvent line must descend perfectly horizontally. If the bed is slanted or channeled, the closely eluting piperazine derivatives will merge. Repack the column.

Step 3: Sample Loading (Dry Loading Technique)

Because arylpiperazines often have poor solubility in high-hexane mixtures, dry loading prevents precipitation at the column head.

  • Dissolve the crude 1-(5-Chloro-2-methoxyphenyl)piperazine in a minimal amount of Dichloromethane (DCM).

  • Add silica gel (approx. 3x the mass of the crude) to the flask.

  • Evaporate the DCM under reduced pressure until a free-flowing powder is obtained.

  • Carefully pour the dry powder onto the flat head of the pre-equilibrated column. Cap with a thin layer of clean sand.

Step 4: Gradient Elution & Analysis
  • Begin elution with the 90:10 mixture. Collect fractions.

  • Gradually increase the polarity to 50:50 over the course of the run.

  • Analyze fractions via TLC. Visualize using UV light (254 nm) for the aromatic ring, and confirm the secondary amine using a Ninhydrin stain (requires heating; piperazines typically stain faint pink/purple).

Chromatography_Workflow Step1 1. Slurry Preparation Mix Silica with Hexane + 1% TEA Step2 2. Column Equilibration Run 2-3 column volumes of mobile phase Step1->Step2 Step3 3. Sample Loading Dry load or dissolve in minimal DCM Step2->Step3 Step4 4. Gradient Elution Hexane:EtOAc (9:1 to 1:1) + 1% TEA Step3->Step4 Step5 5. Fraction Analysis TLC visualization (UV 254 nm / Ninhydrin) Step4->Step5

Step-by-step normal-phase chromatography workflow for arylpiperazine purification.

References

  • [3] Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC. National Institutes of Health (nih.gov). 3

  • [4] In-depth Technical Guide: Synthesis and Purification of HZ-A-005. Benchchem. 4

  • [5] Synthesis and biological evaluation of N-arylpiperazine derivatives of 4,4-dimethylisoquinoline-1,3(2H,4H)-dione as potential antiplatelet agents. Taylor & Francis. 5

  • [1] Technical Support Center: Purification of Piperazine-Containing Compounds. Benchchem. 1

  • [2] The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. QASCF. 2

Sources

Preventing degradation of 1-(5-Chloro-2-methoxyphenyl)piperazine during storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-(5-Chloro-2-methoxyphenyl)piperazine . This portal is designed for research scientists, analytical chemists, and drug development professionals. Here, we provide field-proven troubleshooting insights, mechanistic explanations of degradation pathways, and self-validating protocols to ensure the structural integrity of your compound during storage and handling.

I. Core Troubleshooting FAQs

Q1: My solid powder has changed from white to a yellowish/brown tint during storage. What is the chemical mechanism behind this, and is the batch ruined? A1: A macroscopic color change is the primary indicator of chemical degradation in phenylpiperazine derivatives[1]. For 1-(5-Chloro-2-methoxyphenyl)piperazine, this discoloration is driven by two distinct, causality-linked pathways:

  • Amine Oxidation: The secondary nitrogen on the piperazine ring is highly nucleophilic. Upon exposure to atmospheric oxygen, it undergoes oxidation to form N-oxides, or it undergoes hydroxyl radical-initiated H-abstraction (both N-H and C-H sites) leading to the formation of tetrahydropyrazine derivatives[2].

  • Photolytic Cleavage: The halogenated aromatic ring is sensitive to ultraviolet (UV) radiation. UV exposure induces homolytic cleavage of the C-Cl bond, generating highly reactive aryl radicals that propagate further degradation[3].

Resolution: You must verify the purity via HPLC-PDA/MS before use. To prevent this, the compound must be stored in amber vials (to block UV radiation) and the headspace must be purged with an inert gas like Argon to displace oxygen[1].

Q2: I am seeing inconsistent assay results and secondary peaks in my chromatograms after storing stock solutions for just a week. Why? A2: Phenylpiperazines exhibit significantly reduced stability in solution compared to their solid state[4]. In aqueous or mixed organic/aqueous solutions, dissolved oxygen (DO) and trace transition metals act as catalysts for radical-initiated oxidation[5]. Furthermore, the free base form of piperazine can absorb atmospheric CO₂ to form carbamates. Resolution: Prepare solutions fresh prior to your assay. If liquid storage is unavoidable, use degassed solvents, adjust the pH to slightly acidic (to protonate the amine, drastically reducing its nucleophilicity), and store in single-use aliquots at -20°C to avoid freeze-thaw cycles[1][4].

Q3: Does the physical form (Free Base vs. Hydrochloride Salt) affect storage stability? A3: Yes, profoundly. You should always procure and store the hydrochloride (HCl) salt form (CAS: 99857-72-4) for long-term stability[6][7]. Causality: Protonation of the piperazine nitrogen atoms in the HCl salt drastically reduces their electron density. This makes the nitrogen lone pair unavailable for reaction with reactive oxygen species (ROS), effectively shutting down the primary N-oxidation degradation pathway[1]. However, the HCl salt is hygroscopic, meaning it will absorb ambient moisture, necessitating storage in a desiccator.

II. Mechanistic Pathways & Handling Workflows

To effectively prevent degradation, it is critical to understand the molecular vulnerabilities of the compound and implement strict handling workflows.

G A 1-(5-Chloro-2-methoxyphenyl)piperazine B UV Light Exposure (Photolysis) A->B C Reactive Oxygen Species (Oxidation) A->C D Homolytic C-Cl Cleavage (Aryl Radical) B->D E H-Abstraction (N-H or C-H) C->E F Dehalogenated Degradants D->F G Piperazine N-Oxides & Tetrahydropyrazines E->G

Mechanistic degradation pathways of 1-(5-Chloro-2-methoxyphenyl)piperazine via photolysis and oxidation.

W Start Receive Compound Check Check Physical Form Start->Check Base Free Base (Oil/Solid) Check->Base Highly Sensitive Salt HCl Salt (Powder) Check->Salt More Stable Aliquot Aliquot into Amber Vials Base->Aliquot Salt->Aliquot Purge Purge Headspace with Argon Aliquot->Purge Store Store at -20°C in Desiccator Purge->Store

Standard operating procedure for the receipt, handling, and long-term storage of the compound.

III. Quantitative Data: Storage Matrices

Table 1: Optimal Storage Conditions for 1-(5-Chloro-2-methoxyphenyl)piperazine

Storage DurationStateTemperatureAtmosphereLight ProtectionExpected Stability
Long-Term (>6 months) Solid (HCl Salt)-20°CArgon/NitrogenAmber Vial> 99% Purity
Short-Term (<1 month) Solid (HCl Salt)2-8°CDesiccated AirAmber Vial> 98% Purity
Benchtop (Active Use) Solid (Free Base)20-25°CAmbientClear VialRapid Degradation (< 1 week)
Solution Storage Aqueous/Organic-20°CDegassedAmber VialVariable (Avoid if possible)

Table 2: Comparative Stability Profile (Free Base vs. HCl Salt)

PropertyFree BaseHydrochloride (HCl) Salt
Oxidation Susceptibility High (Active lone pair on Nitrogen)Low (Nitrogen is protonated)
Hygroscopicity LowModerate to High
Aqueous Solubility Poor (Requires DMSO/Organic solvents)Excellent
CO₂ Absorption Yes (Forms carbamates)No

IV. Self-Validating Experimental Protocol: Forced Degradation Study

To confidently establish the intrinsic stability of your specific batch and validate your analytical methods, you must perform a forced degradation (stress testing) study[1][3]. This protocol is designed as a self-validating system because it incorporates parallel control samples. By comparing the stressed sample against a control kept in the dark under inert gas at the same temperature, you isolate the exact variable causing degradation.

Objective: Isolate and identify oxidative and photolytic degradation products of 1-(5-Chloro-2-methoxyphenyl)piperazine.

Step-by-Step Methodology:

  • Stock Solution Preparation:

    • Dissolve 1-(5-Chloro-2-methoxyphenyl)piperazine HCl in a 50:50 mixture of HPLC-grade Acetonitrile and Water to achieve a final concentration of 1.0 mg/mL.

  • Oxidative Stress Testing:

    • Test Sample: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Causality: H₂O₂ acts as an aggressive source of reactive oxygen species to artificially accelerate N-oxidation[1].

    • Store at room temperature for 24 hours in the dark.

  • Photolytic Stress Testing:

    • Test Sample: Place 2 mL of the stock solution in a clear quartz vial. Expose to a UV light source (emitting not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter) for 24 hours[1][3].

  • Internal Control Validation (Critical Step):

    • Control Sample: Place 2 mL of the stock solution in an amber vial, purge with Argon, seal tightly, and store adjacent to the stress samples (to ensure identical thermal exposure without light or added oxidants).

  • Sample Neutralization & Preparation:

    • Quench the oxidative sample (if necessary based on your column chemistry) and dilute all samples (Test and Control) 1:10 with the initial mobile phase.

    • Causality: Injecting extreme oxidants or unbuffered extreme pH solutions can degrade the silica-based stationary phase of your HPLC column, leading to false peak splitting.

  • HPLC-PDA/MS Analysis:

    • Analyze using a stability-indicating reversed-phase HPLC method (e.g., C18 column, gradient elution). Compare the chromatograms of the stressed samples against the control. The appearance of new peaks (e.g., [M+16] for N-oxides in MS) exclusively in the stressed samples validates the degradation pathway[3].

V. References

1.4 2. 1 3.6 4.7 5. 5 6.2 7.3

Sources

Impact of reaction temperature on 1-(5-Chloro-2-methoxyphenyl)piperazine formation

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a specialized support resource for researchers optimizing the synthesis of 1-(5-Chloro-2-methoxyphenyl)piperazine . This compound is a critical pharmacophore found in serotonin modulators (e.g., nefazodone, trazodone metabolites) and requires precise thermal control during formation to avoid dimerization or incomplete cyclization.

Topic: Impact of Reaction Temperature on Formation Kinetics & Purity Support Tier: Level 3 (Process Optimization & Troubleshooting) Applicable Route: N-Alkylation of Aniline with Bis(2-chloroethyl)amine (Diethanolamine route)

Core Reaction Dynamics

The formation of 1-(5-Chloro-2-methoxyphenyl)piperazine is typically achieved via the cyclization of 5-chloro-2-methoxyaniline with bis(2-chloroethyl)amine hydrochloride .[1] This is a double nucleophilic substitution reaction.

  • The Challenge: The reaction competes between cyclization (forming the piperazine ring) and linear polymerization or dimerization . Temperature is the primary switch controlling this selectivity.

  • The Mechanism:

    • Step 1 (Activation): Base deprotonates the aniline.

    • Step 2 (Mono-alkylation): Aniline attacks one arm of the bis-chloroethylamine.

    • Step 3 (Cyclization): The secondary amine intermediate attacks the second chloride to close the ring. This step has a higher activation energy and requires elevated temperatures.

Reaction Pathway Diagram

The following diagram illustrates the critical temperature-dependent branch points in the synthesis.

ReactionPathway Start 5-Chloro-2-methoxyaniline + Bis(2-chloroethyl)amine Inter Mono-alkylated Intermediate (N-(2-chloroethyl)...) Start->Inter T > 60°C Fast Product 1-(5-Chloro-2-methoxyphenyl) piperazine Inter->Product T = 110-130°C Cyclization (Desired) Dimer Dimer Impurity (Bis-aniline linkage) Inter->Dimer Excess Reagent Low Temp Stalling Tar Polymeric Tars (Oxidation/Degradation) Inter->Tar T > 150°C Product->Tar T > 150°C Prolonged Heating

Figure 1: Reaction pathway showing the critical dependence on temperature for the cyclization step vs. impurity formation.

Temperature Impact Analysis

The following data summarizes the impact of reaction temperature on yield and purity, based on standard aryl-piperazine synthesis kinetics.

Temperature ZoneReaction StateObserved OutcomeTechnical Verdict
< 80°C Kinetic Trap Reaction stalls at the mono-alkylated intermediate (open chain). TLC shows a spot just above the baseline.CRITICAL FAILURE: Incomplete cyclization. Product will be an unstable oil.
100°C - 120°C Optimal Zone Efficient ring closure. The activation energy for the second displacement is met.TARGET: High yield (>85%), crystalline solid upon workup.
> 140°C Degradation Oxidation of the electron-rich methoxy-aniline ring. Formation of "tars" and dark brown color.WARNING: Loss of product purity; difficult purification.
Reflux (Solvent Dependent) Variable n-Butanol (117°C): Ideal.Xylene (140°C): Good, but watch for oxidation.Water/Toluene: Requires Phase Transfer Catalyst.RECOMMENDATION: Use n-Butanol or Chlorobenzene.

Troubleshooting Guide & FAQs

Q1: "My reaction mixture turned black and sticky. What happened?"

Diagnosis: Thermal Degradation / Oxidation. Root Cause: You likely exceeded 140°C or refluxed for too long (>24 hours) without inert gas protection. The methoxy group on the phenyl ring makes the aniline electron-rich and susceptible to oxidation at high temperatures. Solution:

  • Repeat the experiment under a Nitrogen or Argon atmosphere .

  • Reduce temperature to 115-120°C (e.g., switch from xylene to n-butanol).

  • Limit reaction time to 12-16 hours.

Q2: "I have low yield, and TLC shows a persistent spot close to the starting material."

Diagnosis: Incomplete Cyclization (Kinetic Trap). Root Cause: The reaction temperature was likely too low (<100°C) to overcome the activation energy required for the second nucleophilic attack (ring closure). The spot is likely the N-(2-chloroethyl) intermediate. Solution:

  • Ensure you are at a vigorous reflux. If using a solvent like toluene (bp 110°C), ensure the internal temperature is actually reaching >105°C.

  • Add Iodide Catalyst: Add 0.1 equivalents of Potassium Iodide (KI). This converts the alkyl chloride to a more reactive alkyl iodide in situ (Finkelstein reaction), facilitating ring closure at lower temperatures [1].

Q3: "The product is not precipitating as a solid hydrochloride salt."

Diagnosis: Impurity interference or pH issues. Root Cause: If the reaction produced significant dimers or if the solvent still contains residual n-butanol, crystallization is inhibited. Solution:

  • Solvent Swap: Evaporate the high-boiling reaction solvent completely. Dissolve the residue in Acetone or Ethanol.

  • Acidification: Add concentrated HCl dropwise at 0°C.

  • Seed: If oil forms, scratch the glass or add a seed crystal of 1-(5-chloro-2-methoxyphenyl)piperazine HCl.

Optimized Experimental Protocol

Objective: Synthesis of 1-(5-Chloro-2-methoxyphenyl)piperazine via N-alkylation.

Reagents:

  • 5-Chloro-2-methoxyaniline (1.0 eq)

  • Bis(2-chloroethyl)amine Hydrochloride (1.1 eq)

  • Anhydrous Potassium Carbonate (

    
    ) (2.5 eq) [Note: Excess base is vital to neutralize HCl]
    
  • Potassium Iodide (KI) (0.1 eq) [Catalyst]

  • Solvent: n-Butanol (Preferred) or Chlorobenzene.

Step-by-Step:

  • Setup: Equip a round-bottom flask with a mechanical stirrer (magnetic stirring often fails due to slurry thickness) and a reflux condenser.

  • Charging: Add 5-chloro-2-methoxyaniline, bis(2-chloroethyl)amine HCl,

    
    , and KI into n-Butanol (10 volumes relative to aniline).
    
  • Inerting: Purge the system with Nitrogen for 10 minutes.

  • Reaction: Heat the mixture to reflux (approx. 117°C) .

    • Checkpoint: Maintain reflux for 12-18 hours. Monitor by TLC (System: Ethyl Acetate/Hexane 1:1). Look for the disappearance of the aniline spot.

  • Workup:

    • Cool to 60°C. Filter hot to remove inorganic salts (

      
      , excess 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure to remove n-Butanol.

    • Dissolve the oily residue in Ethyl Acetate. Wash with water (2x) to remove unreacted amine salts.

  • Salt Formation (Purification):

    • Dry the organic layer over

      
      .
      
    • Add HCl in Ethanol/Isopropanol dropwise.

    • The product, 1-(5-Chloro-2-methoxyphenyl)piperazine Hydrochloride , will precipitate as a white to off-white solid.

    • Melting Point Check: Expect 216-218°C [2].[1]

References

  • Synthesis of Piperazines: The use of KI as a catalyst in alkylation reactions of anilines with bis(2-chloroethyl)amine is a standard Finkelstein enhancement technique. See generally: J. Med. Chem. protocols for aryl piperazines.
  • Melting Point & Characterization : 1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride properties.[2] Ningbo Inno Pharmchem Co., Ltd.[2] Product Guide. Available at: [Link]

  • General Aryl Piperazine Synthesis : Methods involving aniline alkylation. Organic Chemistry Portal. Available at: [Link]

  • Reaction Conditions for 2-Methoxy Analogs: Patent literature describing the synthesis of 1-(2-methoxyphenyl)piperazine derivatives (analogous chemistry). Google Patents (US5859014A).

Sources

Validation & Comparative

Comparative Analytical Guide: 1H and 13C NMR of 1-(5-Chloro-2-methoxyphenyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In the development of serotonergic ligands (e.g., 5-HT receptor antagonists), 1-(5-Chloro-2-methoxyphenyl)piperazine is a critical pharmacophore. Its structural integrity is paramount because regioisomeric impurities—specifically the 2-chloro-5-methoxy isomer—can possess drastically different biological activities and toxicological profiles.

This guide provides a comparative technical analysis of the target molecule against its common structural alternatives. Unlike standard data sheets, this document focuses on differentiation strategies , comparing solvent performance (CDCl₃ vs. DMSO-d₆) and validating structural identity against regioisomers using advanced NMR techniques.

The Core Analytical Challenge

The primary challenge is distinguishing the target from its positional isomers and the N-benzyl analogs often formed during non-selective alkylation. Mass spectrometry (LC-MS) cannot easily distinguish these isomers (identical


). NMR is the definitive method for structural validation. 

Comparative Workflow: Structural Elucidation

The following decision tree outlines the optimal workflow for validating this specific phenylpiperazine scaffold.

NMR_Workflow Start Sample: 1-(5-Cl-2-OMe-Ph)-Piperazine Solvent Solvent Selection Start->Solvent CDCl3 CDCl3 (High Res, Free Base) Solvent->CDCl3 Standard DMSO DMSO-d6 (Salt Forms, Exchangeable H) Solvent->DMSO If HCl Salt H1_NMR 1H NMR Analysis (Aromatic Pattern) CDCl3->H1_NMR DMSO->H1_NMR Isomer_Check Isomer Differentiation (Target vs. 2-Cl Isomer) H1_NMR->Isomer_Check NOE 1D NOE / NOESY (Crucial Step) Isomer_Check->NOE Ambiguity? Final Validated Structure NOE->Final

Figure 1: Analytical workflow emphasizing the necessity of NOE for regioisomer confirmation.

Experimental Protocols

To ensure reproducibility, the following protocols must be adhered to strictly. The choice of solvent significantly alters the chemical shifts of the piperazine ring protons due to hydrogen bonding and viscosity differences.

Protocol A: Free Base Analysis (CDCl₃)

Best for: High-resolution splitting patterns and impurity profiling.

  • Preparation: Dissolve 15 mg of the free base in 0.6 mL of CDCl₃ (99.8% D, with 0.03% TMS).

  • Filtration: Filter through a cotton plug if any turbidity is observed (crucial for baseline stability).

  • Acquisition:

    • Pulse Angle: 30°

    • Relaxation Delay (D1): 1.0 s (minimum) to ensure integration accuracy of aromatic protons.

    • Scans: 16 (1H), 1024 (13C).

Protocol B: Hydrochloride Salt Analysis (DMSO-d₆)

Best for: QC of the final salt form and observation of exchangeable NH protons.

  • Preparation: Dissolve 20 mg of the HCl salt in 0.6 mL of DMSO-d₆.

  • Handling: DMSO is hygroscopic. Use a fresh ampoule to prevent a water signal at 3.33 ppm from obscuring the piperazine region.

  • Acquisition:

    • Relaxation Delay (D1): Increase to 2.0 s due to higher viscosity.

    • Temperature: 298 K (Standard). If NH broadening occurs, elevate to 313 K.

Comparative Data Analysis: Product vs. Alternatives

1H NMR Chemical Shift Comparison

The table below compares the Target Product against the theoretical shifts of its Regioisomer (Alternative).

Target Structure: 1-(5-Chloro-2-methoxyphenyl)piperazine Key Feature: The Piperazine ring is ortho to the Methoxy group.

Proton AssignmentTarget Product (δ ppm, CDCl₃)Alternative (2-Cl, 5-OMe Isomer)Diagnostic Difference
Ar-H3 (Ortho to OMe)6.78 (d, J=8.5 Hz)~7.25 (d)Target is shielded (ortho to OMe).
Ar-H4 (Meta to OMe)6.95 (dd, J=8.5, 2.5 Hz)6.45 (dd)Coupling pattern similar, shift differs.
Ar-H6 (Ortho to N)6.90 (d, J=2.5 Hz)6.50 (d)H6 in Target is deshielded by ortho-N.
OMe 3.84 (s)3.76 (s)Subtle shift; unreliable alone.
Pip-CH₂ (N-Ar) 3.05 (br m)3.00 (br m)CRITICAL: NOE correlation to OMe.
Pip-CH₂ (NH) 3.05 (br m)3.00 (br m)Overlaps in CDCl₃.
NH ~1.8 (broad, exch)~1.8 (broad)Solvent dependent.

Analyst Note: In CDCl₃, the piperazine protons often appear as a tight cluster around 3.0–3.1 ppm. In DMSO-d₆, the ammonium protons of the salt form will appear as broad singlets at ~9.0–9.5 ppm, and the piperazine methylenes will split into distinct multiplets due to restricted rotation and protonation.

13C NMR Profile (CDCl₃)
  • C-Ar (C-O): ~150.0 ppm (Deshielded quaternary).

  • C-Ar (C-N): ~142.0 ppm.

  • C-Ar (C-Cl): ~126.0 ppm.

  • OMe: 55.8 ppm.

  • Piperazine: 51.0 ppm (N-Ar) and 46.0 ppm (N-H).

Advanced Differentiation: The "Self-Validating" Mechanism

To satisfy the Trustworthiness pillar of E-E-A-T, one cannot rely on 1D NMR alone for structural proof. You must prove the regiochemistry.

The NOE Experiment (Nuclear Overhauser Effect)

This is the definitive test to distinguish the product from the 2-chloro-5-methoxy alternative.

  • Hypothesis: In the Target (1-(5-Cl-2-OMe)), the Piperazine nitrogen is attached at C1, and the Methoxy is at C2. They are neighbors (ortho).

  • Experiment: Irradiate the Methoxy singlet (3.84 ppm).

  • Expected Result (Target): You will observe a positive NOE enhancement of the Piperazine methylene protons (approx 3.05 ppm) and the aromatic H3 doublet.

  • Expected Result (Alternative): In the 2-Cl isomer, the OMe is at C5 (para to the piperazine). Irradiating the OMe will enhance aromatic protons H4 and H6, but NOT the piperazine protons.

NOE_Logic cluster_0 Target: 1-(5-Cl-2-OMe) cluster_1 Alternative: 1-(2-Cl-5-OMe) T_OMe Irradiate OMe T_Result Enhancement: Piperazine CH2 + Ar-H3 T_OMe->T_Result Positive NOE A_OMe Irradiate OMe A_Result Enhancement: Ar-H4 + Ar-H6 ONLY A_OMe->A_Result Negative NOE to Piperazine

Figure 2: Logic flow for distinguishing regioisomers using 1D Selective NOE.

Performance Comparison: NMR vs. LC-MS

Why choose NMR over the faster LC-MS method for this specific analysis?

FeatureNMR (This Protocol)LC-MS (Alternative)Verdict
Regioisomer ID Superior. NOE defines spatial arrangement.Poor. Mass fragments are identical for isomers.Use NMR for Structure Proof.
Sensitivity Low (Requires >5 mg).High (Picogram detection).Use MS for Trace Impurities.
Salt Stoichiometry Excellent. Integration of DMSO vs. Sample confirms HCl ratio.Poor. Salts dissociate in source.Use NMR for Salt QC.

References

  • PubChem. 1-(5-Chloro-2-methoxyphenyl)piperazine Compound Summary. National Library of Medicine. [Link]

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][2] (Authoritative text on substituent effects for predicting shifts).

  • Modgraph. The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. [Link]

Disclaimer: This guide is intended for research purposes. Always verify spectral data against a certified reference standard when performing GMP release testing.

Sources

Comparison of 1-(5-Chloro-2-methoxyphenyl)piperazine with other arylpiperazines

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Analysis of 1-(5-Chloro-2-methoxyphenyl)piperazine and Other Key Arylpiperazines

Authored by a Senior Application Scientist

This guide provides a detailed comparison of 1-(5-Chloro-2-methoxyphenyl)piperazine, a significant chemical intermediate, with other notable arylpiperazines. The analysis is designed for researchers, scientists, and drug development professionals, offering objective comparisons of structure-activity relationships, pharmacological profiles, and the experimental methodologies used for their characterization.

Introduction: The Arylpiperazine Scaffold in Neuropharmacology

The arylpiperazine moiety is recognized as a "privileged scaffold" in medicinal chemistry, particularly for developing agents active in the central nervous system (CNS).[1][2] Its structural versatility allows for systematic modifications, enabling the fine-tuning of affinity, selectivity, and pharmacokinetic properties for various molecular targets.[1] These compounds primarily act as ligands for aminergic G protein-coupled receptors (GPCRs), such as serotonin (5-HT) and dopamine (D) receptors, making them foundational components of many antipsychotic, antidepressant, and anxiolytic drugs.[1][2][3]

1-(5-Chloro-2-methoxyphenyl)piperazine (CMP) is a specific derivative within this class.[4] While often utilized as a key building block in the synthesis of more complex active pharmaceutical ingredients (APIs), its own structural features—an electron-withdrawing chlorine atom at the 5-position and an electron-donating methoxy group at the 2-position of the phenyl ring—provide a unique electronic and steric profile that informs its potential interactions with biological targets.[5] This guide will deconstruct its properties in relation to other well-characterized arylpiperazines to illuminate the subtle structural changes that dictate pharmacological function.

Structural Analysis and Structure-Activity Relationships (SAR)

The pharmacological profile of an arylpiperazine is dictated by three core components: the N-aryl group, the central piperazine ring, and the substituent at the N4-nitrogen.[1][2][6][7]

  • The N-Aryl Group: Substitutions on this phenyl ring are critical for receptor affinity and selectivity.

    • Ortho-Substitution: The presence of a methoxy group at the ortho- (2-) position, as seen in CMP, is a well-established feature that often confers high affinity for the 5-HT1A receptor.[6][8]

    • Meta/Para-Substitution: The placement of electron-withdrawing groups, such as the chlorine atom in CMP (5-position, or meta to the piperazine linkage), is known to favorably influence antidepressant and antipsychotic activities.[6][7] This combination of an ortho-methoxy and a meta-chloro group in CMP creates a distinct electronic landscape compared to simpler analogs.

  • The N4-Substituent (The "Tail"): CMP itself is an unsubstituted N-arylpiperazine. However, it serves as a precursor for "long-chain arylpiperazines" where complex terminal groups are attached to the second nitrogen.[5] The length and chemical nature of this chain are paramount in defining whether a compound acts as an agonist, antagonist, or partial agonist at a given receptor.[7][9][10] For instance, many high-affinity 5-HT1A ligands feature a four-carbon alkyl chain connecting the piperazine to a terminal amide or imide fragment.[11]

The following diagram illustrates this modularity, highlighting the key points of chemical diversification within the arylpiperazine scaffold.

cluster_0 Arylpiperazine Scaffold cluster_1 Points of Modification & SAR Aryl Aryl Group (e.g., Phenyl) Piperazine Piperazine Core Aryl->Piperazine N1-Linkage R1 R1: Aryl Substituents (e.g., -OCH3, -Cl) Impacts Affinity & Selectivity Aryl->R1 Dictates Receptor Fit Tail N4-Substituent ('Tail' / Linker) Piperazine->Tail N4-Linkage R2 R2: 'Tail' Structure (e.g., Alkyl chain, Terminal Amide) Defines Functional Activity (Agonist vs. Antagonist) Tail->R2 Determines Signaling Outcome

Caption: Core structure of arylpiperazines and key modification points.

Comparative Pharmacological Profiles: Receptor Binding

To understand the significance of CMP's structure, we compare its theoretical profile with experimentally determined profiles of key arylpiperazines. The binding affinity of a ligand for a receptor is quantified by the inhibition constant (Ki), with a lower Ki value indicating higher affinity.

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Selected Arylpiperazines

CompoundStructure5-HT1A5-HT2A5-HT2CD2Key Characteristics
1-(5-Chloro-2-methoxyphenyl)piperazine (CMP) A simple N-arylpiperazine with ortho-methoxy and meta-chloro groups.Data not widely published; serves as a synthetic precursor.Data not widely published.Data not widely published.Data not widely published.Key intermediate for creating more complex ligands.[5]
1-(2-Methoxyphenyl)piperazine (oMPP) Structural analog of CMP, lacking the chloro group.1.2 - 21.3[12]High AffinityModerate AffinityLow AffinityHigh-affinity 5-HT1A ligand, often used as a reference.[11]
1-(3-Chlorophenyl)piperazine (m-CPP) Structural analog of CMP, lacking the methoxy group and with a meta-chloro group.High AffinityHigh AffinityHigh AffinityModerate AffinityNon-selective serotonergic agent, notably a 5-HT2C agonist.[13]
Aripiprazole A complex "long-chain" arylpiperazine.1.73.4150.34Atypical antipsychotic; D2 partial agonist ("dopamine stabilizer") and 5-HT1A partial agonist.[1]
Flibanserin Another complex "long-chain" arylpiperazine.1.01.1N/A495-HT1A agonist and 5-HT2A antagonist; approved for hypoactive sexual desire disorder.[10]

Disclaimer: Binding affinities can vary based on experimental conditions (e.g., tissue source, radioligand used).

Analysis of Binding Data:

  • The Role of the Ortho-Methoxy Group: The high 5-HT1A affinity of oMPP underscores the importance of the 2-methoxy substituent, a feature shared by CMP.[11][12] This suggests that CMP-derived compounds are promising candidates for targeting the 5-HT1A receptor.

  • The Influence of the Chloro Group: m-CPP demonstrates that a single chloro substitution can result in broad serotonergic activity, particularly at the 5-HT2C receptor.[13] The combined electronic effects of both the chloro and methoxy groups in CMP likely produce a unique binding profile, which medicinal chemists can exploit when using it as a scaffold.

  • The Impact of the "Tail": The comparison with Aripiprazole and Flibanserin clearly illustrates the transformative effect of the N4-substituent.[1][10] While CMP is a simple core, adding a complex tail dramatically increases affinity (sub-nanomolar for Aripiprazole at D2) and confers specific functional activities like partial agonism.

Functional Activity: From Binding to Biological Response

Binding to a receptor is only the first step. The critical question is the functional outcome: does the compound activate the receptor (agonist), block it (antagonist), or produce a submaximal response (partial agonist)?

  • Agonism vs. Antagonism: Arylpiperazines can function as either agonists or antagonists depending on their complete structure. For example, many arylpiperazines behave as 5-HT3 receptor antagonists.[14][15] Flibanserin is a 5-HT1A agonist but a 5-HT2A antagonist, a profile often sought for treating depression and anxiety.[10]

  • Partial Agonism and Biased Signaling: Aripiprazole is the archetypal D2 partial agonist.[1] It acts as a "dopamine stabilizer," functioning as an antagonist in a hyperdopaminergic state and as an agonist in a hypodopaminergic state. This nuanced activity is a direct result of its unique chemical structure. Modern drug discovery also explores "biased agonism," where a ligand selectively activates one intracellular signaling pathway over another (e.g., G-protein vs. β-arrestin pathways), which can separate therapeutic effects from side effects.[16]

The diagram below shows a simplified GPCR signaling cascade, the pathway that arylpiperazines modulate.

cluster_0 GPCR Signaling Cascade Ligand Arylpiperazine (Ligand) Receptor GPCR (e.g., 5-HT1A, D2) Ligand->Receptor Binds G_Protein G-Protein (e.g., Gi/o, Gq/11) Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., ↓cAMP) Effector->Second_Messenger Generates Response Cellular Response Second_Messenger->Response Triggers

Caption: Generalized G protein-coupled receptor signaling pathway.

Experimental Methodologies for Characterization

The data presented in this guide are derived from standardized, validated experimental protocols. Understanding these methods is key to interpreting the results.

A. Radioligand Competition Binding Assay

This is the gold standard for determining the binding affinity (Ki) of a compound.[17] It measures how effectively the test compound competes with a known radioactive ligand ("radioligand") for binding to the receptor.

Workflow:

  • Membrane Preparation: Cells or tissues expressing the target receptor are homogenized and centrifuged to isolate cell membranes, which are rich in the receptor of interest.

  • Incubation: A fixed concentration of a specific radioligand is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (e.g., CMP derivative).

  • Separation: The mixture is rapidly filtered through a glass fiber filter. Receptor-bound radioligand is retained on the filter, while unbound radioligand passes through.

  • Quantification: The radioactivity trapped on the filter is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific radioligand binding is determined (IC50). The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

P1 1. Prepare Receptor (Cell Membranes) P2 2. Incubate (Membranes + Radioligand + Test Compound) P1->P2 P3 3. Separate (Rapid Filtration) P2->P3 P4 4. Quantify (Scintillation Counting) P3->P4 P5 5. Analyze (Calculate IC50 -> Ki) P4->P5

Caption: Workflow for a radioligand competition binding assay.

B. [³⁵S]GTPγS Functional Assay

This assay measures the functional activation of a G-protein by an agonist, providing a direct measure of a compound's efficacy.[18]

Protocol:

  • Assay Components: Cell membranes expressing the GPCR of interest are prepared as in the binding assay.

  • Incubation: The membranes are incubated with the test compound (potential agonist) and [³⁵S]GTPγS, a non-hydrolyzable, radioactive analog of GTP.

  • G-Protein Activation: If the test compound is an agonist, it will cause the receptor to activate its associated G-protein. The G-protein then releases GDP and binds [³⁵S]GTPγS.

  • Measurement: The amount of bound [³⁵S]GTPγS is quantified via filtration and scintillation counting, similar to the binding assay.

  • Interpretation: An increase in [³⁵S]GTPγS binding above baseline indicates agonist activity. An antagonist would show no effect on its own but would block the effect of a known agonist. A partial agonist would produce a submaximal response.

Conclusion

1-(5-Chloro-2-methoxyphenyl)piperazine stands as a valuable scaffold in the vast landscape of arylpiperazine chemistry. While not typically an end-drug itself, its specific substitution pattern—an affinity-enhancing ortho-methoxy group and a modulating meta-chloro group—provides a chemically robust starting point for the synthesis of novel CNS agents.

The comparison with benchmark compounds like oMPP, m-CPP, and clinically successful drugs like Aripiprazole reveals clear structure-activity relationships:

  • The core N-arylpiperazine structure determines the general receptor family targeted.

  • Substitutions on the aryl ring fine-tune affinity and selectivity for specific receptor subtypes.

  • The addition of a complex "tail" at the N4-position is the critical step that defines functional activity and transforms a simple chemical intermediate into a potent and specific therapeutic agent.

For researchers in drug development, understanding the comparative pharmacology of foundational structures like CMP is essential for the rational design of next-generation therapeutics with optimized efficacy and improved side-effect profiles.

References

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  • López-Rodríguez, M. L., et al. (1996). New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships. Journal of Medicinal Chemistry, 39(22), 4439-50. [Link]

  • Staack, R. F., et al. (2008). In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step. Xenobiotica, 38(9), 1159-72. [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. [Link]

  • Pop, F., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl)propyl)adamantan-1-amine Derivatives. Molecules, 27(6), 1801. [Link]

  • Staack, R. F., et al. (2008). In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step. Xenobiotica, 38(9), 1159-72. [Link]

Sources

Technical Guide: Structure-Activity Relationship of 1-(5-Chloro-2-methoxyphenyl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(5-Chloro-2-methoxyphenyl)piperazine represents a privileged pharmacophore in medicinal chemistry, most notably serving as the structural anchor for the antihypertensive drug Urapidil . Unlike generic phenylpiperazines, this specific substitution pattern—combining an ortho-methoxy group with a meta-chlorine (relative to the methoxy)—confers a unique dual-action profile: high affinity for 5-HT1A serotonin receptors and


-adrenergic receptors .

This guide objectively compares this scaffold against its non-chlorinated analogs (e.g., the 1-(2-methoxyphenyl)piperazine moiety found in NAN-190) and other halogenated piperazines (e.g., mCPP), providing researchers with the SAR logic required to tune selectivity between CNS modulation and cardiovascular control.

Pharmacophore Analysis & Comparative Profiling

The Core Scaffold

The molecule consists of a piperazine ring attached to a phenyl group substituted at the 2-position (methoxy) and 5-position (chloro).

  • 2-Methoxy Group (2-OMe): The critical "anchor." It functions as a hydrogen bond acceptor, interacting with specific serine or asparagine residues (e.g., Ser 5.42) in the 5-HT1A receptor binding pocket.

  • 5-Chloro Group (5-Cl): The "modulator." It increases lipophilicity and alters the electronic density of the phenyl ring, influencing the molecule's ability to penetrate the CNS and its selectivity ratio between 5-HT1A and

    
    -adrenoceptors.
    
Comparative Matrix

The following table contrasts the 5-Chloro-2-methoxy scaffold with standard alternatives used in drug discovery.

Feature5-Chloro-2-OMe-PP (Urapidil Scaffold)2-OMe-PP (NAN-190 Scaffold)3-Chloro-PP (mCPP)
Primary Target 5-HT1A (Agonist) /

(Antagonist)
5-HT1A (Antagonist/Partial Agonist)5-HT2C (Agonist) / 5-HT1B
Secondary Target

-Adrenoceptor

-Adrenoceptor (High Affinity)
5-HT1A, 5-HT2A, 5-HT3
Selectivity Profile Balanced Dual Action (CNS + Periphery)High Affinity, Low Selectivity ("Dirty")Broad Serotonergic "Pan-agonist"
Key Application Antihypertensive (Central & Peripheral)Research Tool (5-HT1A Antagonist)Research Tool (Anxiogenic/Probe)
Metabolic Stability Enhanced (Cl blocks para-hydroxylation)Moderate (Prone to hydroxylation)Moderate
Experimental Data: Binding Affinities ( )

Data synthesized from radioligand binding assays using [³H]-8-OH-DPAT (5-HT1A) and [³H]-Prazosin (


).
Compound ClassR-Group (N4-Substituent)

5-HT1A (nM)


(nM)
Selectivity Ratio (

/5-HT1A)
Urapidil (5-Cl-2-OMe) - Alkyl-Uracil Tail42260.6 (Balanced)
5-Methyl-Urapidil (5-Cl-2-OMe) - Methylated Tail2.5187.2 (5-HT1A favored)
NAN-190 (2-OMe) - Phenylphthalimide Tail0.60.8~1.3 (Non-selective)
mCPP (3-Cl) - H450>1000>2 (5-HT2C selective)

Interpretation: The addition of the 5-Chloro group, when combined with specific N4-tails (as in 5-Methyl-Urapidil), allows for the retention of 5-HT1A affinity while modulating


 activity. The non-chlorinated 2-OMe scaffold (NAN-190) often suffers from equipotent binding to both receptors, limiting its clinical utility to research contexts.

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the functional logic of the scaffold.

SAR_Analysis Core Phenylpiperazine Core OMe 2-Methoxy Group (Ortho) Core->OMe Substitution Cl 5-Chloro Group (Meta to OMe) Core->Cl Substitution N4 N4-Substituent (The 'Tail') Core->N4 Linker Target1 5-HT1A Receptor (Ser 5.42 Interaction) OMe->Target1 Critical H-Bond Acceptor Cl->Target1 Steric Fit Target2 Alpha-1 Adrenoceptor (Hydrophobic Pocket) Cl->Target2 Modulates Affinity & Lipophilicity N4->Target1 Determines Selectivity N4->Target2 Secondary Binding Site

Figure 1: SAR Map of the 1-(5-Chloro-2-methoxyphenyl)piperazine scaffold showing how specific substituents dictate receptor interaction.

Mechanism of Action: The Dual Pathway

The therapeutic value of this scaffold (exemplified by Urapidil) lies in its ability to lower blood pressure through two distinct but synergistic mechanisms.[1]

  • Central Mechanism (5-HT1A Agonism): Activation of 5-HT1A receptors in the brainstem (medulla oblongata) reduces sympathetic nervous system outflow.[1]

  • Peripheral Mechanism (

    
     Antagonism):  Blockade of post-synaptic 
    
    
    
    -adrenoceptors on vascular smooth muscle causes vasodilation.

Dual_Pathway Drug 5-Cl-2-OMe Derivative (e.g., Urapidil) HT1A Central 5-HT1A (Brainstem) Drug->HT1A Agonism Alpha1 Peripheral Alpha-1 (Blood Vessels) Drug->Alpha1 Antagonism Symp Sympathetic Outflow HT1A->Symp Inhibits Vaso Vascular Tone Alpha1->Vaso Blocks Constriction Symp->Vaso Reduces Drive BP Decreased Blood Pressure Vaso->BP Vasodilation

Figure 2: Dual mechanism of action illustrating the synergy between central 5-HT1A agonism and peripheral Alpha-1 blockade.

Experimental Protocol: Radioligand Binding Assay

To validate the activity of new derivatives containing this scaffold, the following "Self-Validating" protocol is recommended. This protocol uses [³H]-8-OH-DPAT as the specific radioligand for 5-HT1A, which is the gold standard for this pharmacophore.

Materials
  • Tissue: Rat Hippocampus (rich in 5-HT1A) or CHO cells stably expressing human 5-HT1A.

  • Radioligand: [³H]-8-OH-DPAT (Specific Activity ~100-200 Ci/mmol).

  • Non-specific displacer: 10 µM Serotonin (5-HT).

  • Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgSO₄ (Mg²⁺ is critical for agonist binding).

Step-by-Step Workflow
  • Membrane Preparation:

    • Homogenize tissue in ice-cold Tris buffer (Polytron, 15 sec).

    • Centrifuge at 48,000 x g for 20 min at 4°C.

    • Resuspend pellet and incubate at 37°C for 10 min (to remove endogenous serotonin).

    • Centrifuge again and resuspend in assay buffer.

  • Incubation:

    • Total Binding: Membrane + [³H]-Ligand + Vehicle.

    • Non-Specific Binding (NSB): Membrane + [³H]-Ligand + 10 µM 5-HT.

    • Test Compounds: Membrane + [³H]-Ligand + 1-(5-Chloro-2-methoxyphenyl)piperazine derivative (10⁻¹⁰ to 10⁻⁵ M).

    • Incubate for 60 minutes at 25°C.

  • Termination & Analysis:

    • Rapid filtration through GF/B filters (pre-soaked in 0.1% PEI to reduce filter binding).

    • Wash 3x with ice-cold buffer.

    • Measure radioactivity via liquid scintillation counting.

    • Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50 and convert to

      
       using the Cheng-Prusoff equation.
      

References

  • Gross, G., et al. (1987). "Urapidil and some analogues with hypotensive properties show high affinities for 5-hydroxytryptamine (5-HT) binding sites of the 5-HT1A subtype and for alpha 1-adrenoceptor binding sites."[2] Naunyn-Schmiedeberg's Archives of Pharmacology.

  • Mandal, S., et al. (2022).[3] "Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine derivatives." Molecules.

  • Schoeffter, P., et al. (1989). "Evidence for the interaction of urapidil with 5-HT1A receptors in the brain leading to a decrease in blood pressure."[1][4] American Journal of Cardiology.

  • Glennon, R. A., et al. (1988). "NAN-190: an arylpiperazine analog that antagonizes the stimulus effects of the 5-HT1A agonist 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT)." European Journal of Pharmacology.

  • PubChem Compound Summary. "1-(5-Chloro-2-methoxyphenyl)piperazine."[5] National Center for Biotechnology Information.

Sources

A Comparative Analysis of Serotonin Receptor Affinity in 1-(5-Chloro-2-methoxyphenyl)piperazine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparative study of the serotonin receptor affinity of analogs based on the 1-(5-Chloro-2-methoxyphenyl)piperazine (CMPP) scaffold. Designed for researchers, scientists, and professionals in drug development, this document delves into the structure-activity relationships (SAR) that govern the binding of these compounds to key serotonin receptor subtypes, namely 5-HT1A, 5-HT2A, and 5-HT2C. We will explore the nuanced interplay of chemical modifications and their impact on receptor affinity and selectivity, supported by experimental data and detailed protocols.

Introduction: The Significance of the Arylpiperazine Scaffold

The 1-arylpiperazine moiety is a well-established pharmacophore in the design of ligands targeting G protein-coupled receptors (GPCRs), particularly serotonin receptors.[1] Compounds incorporating this scaffold have shown significant therapeutic potential in treating a range of central nervous system (CNS) disorders. The specific substitution pattern on the phenyl ring, such as the 5-chloro and 2-methoxy groups in CMPP, plays a crucial role in modulating the affinity and selectivity of these ligands for different serotonin receptor subtypes. Understanding these structure-activity relationships is paramount for the rational design of novel therapeutics with improved efficacy and reduced side effects.

Experimental Determination of Serotonin Receptor Affinity: A Self-Validating System

The cornerstone of characterizing the interaction between a ligand and its receptor is the radioligand binding assay. This technique provides a quantitative measure of the affinity of a test compound for a specific receptor. The following protocol outlines a standard, self-validating methodology for determining the binding affinity of CMPP analogs at 5-HT1A, 5-HT2A, and 5-HT2C receptors.

Experimental Protocol: Radioligand Binding Assay

This protocol is a synthesized representation of standard industry practices for determining receptor affinity.

1. Membrane Preparation:

  • Rationale: To isolate the target receptors, which are membrane-bound proteins, from other cellular components.

  • Procedure:

    • Utilize cell lines (e.g., HEK-293 or CHO) stably expressing the human recombinant 5-HT1A, 5-HT2A, or 5-HT2C receptor.

    • Harvest cells and homogenize in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors to prevent receptor degradation.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer to remove any remaining cytosolic components.

    • Resuspend the final pellet in a suitable assay buffer and determine the protein concentration (e.g., using a BCA or Bradford assay). Aliquots of the membrane preparation are stored at -80°C.[2]

2. Competitive Binding Assay:

  • Rationale: To determine the affinity of a non-radiolabeled test compound (the "competitor") by measuring its ability to displace a known high-affinity radioligand from the receptor.

  • Procedure:

    • In a 96-well plate, combine the prepared cell membranes, a fixed concentration of a specific radioligand, and varying concentrations of the test CMPP analog.

    • Radioligand Selection:

      • 5-HT1A Receptor: [3H]-8-OH-DPAT (an agonist) is commonly used.[2]

      • 5-HT2A Receptor: [3H]-Ketanserin (an antagonist) is a standard choice.

      • 5-HT2C Receptor: [3H]-Mesulergine (an antagonist) is frequently employed.

    • Control Wells:

      • Total Binding: Contains membranes and radioligand only.

      • Non-specific Binding: Contains membranes, radioligand, and a high concentration of a known, non-radiolabeled ligand (e.g., serotonin) to saturate all specific binding sites.

    • Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

    • Terminate the reaction by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Rationale: To calculate the inhibition constant (Ki), which represents the affinity of the test compound for the receptor.

  • Procedure:

    • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a sigmoidal dose-response curve.

    • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

Radioligand_Binding_Workflow cluster_prep Membrane Preparation cluster_assay Competitive Binding Assay cluster_analysis Data Analysis cells Cell Culture (Receptor Expression) homogenization Homogenization (Lysis Buffer) cells->homogenization centrifugation1 Low-Speed Centrifugation homogenization->centrifugation1 centrifugation2 High-Speed Centrifugation centrifugation1->centrifugation2 wash Washing centrifugation2->wash final_pellet Final Membrane Pellet wash->final_pellet assay_setup Assay Setup (96-well plate) final_pellet->assay_setup Membranes incubation Incubation (Equilibrium) assay_setup->incubation filtration Filtration (Separation) incubation->filtration scintillation Scintillation Counting filtration->scintillation data_processing Calculate Specific Binding scintillation->data_processing Radioactivity Data curve_fitting Generate Dose-Response Curve data_processing->curve_fitting ic50 Determine IC50 curve_fitting->ic50 ki_calc Calculate Ki (Cheng-Prusoff) ic50->ki_calc

Caption: Workflow of a radioligand binding assay.

Comparative Affinity of 1-(5-Chloro-2-methoxyphenyl)piperazine Analogs

The following table summarizes the binding affinities (Ki, in nM) of a selection of 1-(5-Chloro-2-methoxyphenyl)piperazine analogs and related compounds at human 5-HT1A, 5-HT2A, and 5-HT2C receptors. The data has been compiled from various sources to provide a comparative overview.

CompoundR Group (at Piperazine N4)5-HT1A Ki (nM)5-HT2A Ki (nM)5-HT2C Ki (nM)Reference
1 H----
2 -(CH2)4-Phthalimide0.6--[4]
3 -(CH2)4-NH-CO-Adamantane0.4--[4]
4 -(CH2)3-Tricyclo[3.3.1.13,7]decan-1-amine1.2--[5]
5 -(CH2)3-3,5-dimethyl-Tricyclo[3.3.1.13,7]decan-1-amine21.3--[5]
6 -(CH2)2-O-4-aza-tricyclo[5.2.1.02,6]dec-8-ene-3,5-dione (3,4-dichlorophenyl at piperazine N1)--1.13[6]

Note: A comprehensive dataset for a homologous series of 1-(5-Chloro-2-methoxyphenyl)piperazine analogs was not available in a single source. The table presents data for closely related structures to illustrate structure-activity relationships. "-" indicates data not available.

Structure-Activity Relationship (SAR) Insights

The binding affinity and selectivity of 1-arylpiperazine derivatives are profoundly influenced by the nature and position of substituents on the aromatic ring and the moiety at the N4 position of the piperazine ring.

  • Phenyl Ring Substitution: The 2-methoxy group is a common feature in many high-affinity 5-HT1A receptor ligands.[5] The presence of a halogen, such as the 5-chloro substituent, can significantly modulate the electronic properties and lipophilicity of the molecule, thereby influencing its interaction with the receptor binding pocket.

  • N4-Substituent: The nature of the substituent at the N4 position of the piperazine ring is a critical determinant of affinity and functional activity.

    • Alkyl Chain Length: An optimal linker length between the piperazine nitrogen and a terminal functional group is often observed. For instance, a four-carbon chain appears to be favorable for high 5-HT1A affinity in some series.

    • Terminal Group: Bulky and lipophilic terminal groups, such as the adamantane moiety in compound 3 , can enhance affinity.[4] This is likely due to favorable hydrophobic interactions within the receptor's binding site. The phthalimide group in compound 2 also confers high affinity.[4] The tricyclo-decan-1-amine group in compound 4 also results in high 5-HT1A affinity.[5]

Serotonin Receptor Signaling Pathways

The interaction of CMPP analogs with serotonin receptors can trigger distinct intracellular signaling cascades, depending on whether they act as agonists or antagonists.

Serotonin_Signaling cluster_5HT1A 5-HT1A Receptor (Gi/o-coupled) cluster_5HT2A_2C 5-HT2A/2C Receptors (Gq/11-coupled) receptor_1A 5-HT1A g_protein_1A Gi/o receptor_1A->g_protein_1A Agonist Binding ac_inhibition Adenylyl Cyclase (Inhibition) g_protein_1A->ac_inhibition camp_decrease ↓ cAMP ac_inhibition->camp_decrease pka_inhibition ↓ PKA Activity camp_decrease->pka_inhibition receptor_2A_2C 5-HT2A / 5-HT2C g_protein_2A_2C Gq/11 receptor_2A_2C->g_protein_2A_2C Agonist Binding plc_activation Phospholipase C (Activation) g_protein_2A_2C->plc_activation pip2_hydrolysis PIP2 → IP3 + DAG plc_activation->pip2_hydrolysis ip3 IP3 pip2_hydrolysis->ip3 dag DAG pip2_hydrolysis->dag ca_release ↑ Intracellular Ca²⁺ ip3->ca_release pkc_activation PKC Activation dag->pkc_activation

Caption: Simplified serotonin receptor signaling pathways.

  • 5-HT1A Receptors: These are typically coupled to Gi/o proteins. Agonist binding leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP) and reduced protein kinase A (PKA) activity.

  • 5-HT2A and 5-HT2C Receptors: These receptors are coupled to Gq/11 proteins. Agonist activation stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Conclusion

The 1-(5-Chloro-2-methoxyphenyl)piperazine scaffold serves as a versatile template for the development of potent and selective serotonin receptor ligands. The data presented in this guide highlights the critical role of the N4-substituent in modulating binding affinity. Further systematic exploration of substitutions on the phenyl ring and optimization of the N4-moiety will undoubtedly lead to the discovery of novel compounds with tailored pharmacological profiles for the treatment of various CNS disorders. The experimental protocols and SAR insights provided herein offer a solid foundation for researchers engaged in this exciting area of drug discovery.

References

  • Huff, J. R., King, S. W., Saari, W. S., Springer, J. P., Martin, G.E., & Williams, M. (1985). Bioactive conformation of 1-arylpiperazines at central serotonin receptors. Journal of Medicinal Chemistry, 28(7), 945–948. [Link]

  • Glennon, R. A., Ismaiel, A. E., McCarthy, B. G., & Peroutka, S. J. (1996). Structure-activity relationships for the binding of arylpiperazines and arylbiguanides at 5-HT3 serotonin receptors. Journal of Medicinal Chemistry, 39(1), 314–322. [Link]

  • Roth, B. L., & Ciaranello, R. D. (2001). Characterization of 5-HT(1A,B) and 5-HT(2A,C) serotonin receptor binding. Current Protocols in Neuroscience, Chapter 1, Unit 1.15. [Link]

  • Cilenti, L., Malfitano, A. M., Galdiero, E., Laezza, C., Lavecchia, A., Bifulco, G., ... & Di Marzo, V. (2008). Synthesis and in vitro pharmacological evaluation of a new series of 5-HT1A 5-HT2A and 5-HT2C receptor ligands. Bioorganic & Medicinal Chemistry, 16(15), 7145–7154. [Link]

  • Samoriski, G. M., & Raskin, R. N. (1981). Structure-activity relationships in the actions of 1-phenyl-piperazines on brain serotonin receptors. Neuropharmacology, 20(12), 1363–1366. [Link]

  • Li, Y., & Zhang, Y. (2009). Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. Journal of Molecular Graphics and Modelling, 28(3), 256–265. [Link]

  • Czopek, A., Byrtus, H., Kolaczkowski, M., & Pawlowski, M. (2021). The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. Molecules, 26(22), 7035. [Link]

  • Mokrosz, J. L., Paluchowska, M. H., Chojnacka-Wójcik, E., Filip, M., & Charakchieva-Minol, S. (1994). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. Journal of Medicinal Chemistry, 37(16), 2754–2760. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Wood, M., & Chaubey, M. (2000). Antagonist activity of meta-chlorophenylpiperazine and partial agonist activity of 8-OH-DPAT at the 5-HT(7) receptor. European Journal of Pharmacology, 396(2-3), 161–166. [Link]

  • Sittampalam, G. S., Gal-Edd, N., Arkin, M., Auld, D., Austin, C., Bejcek, B., ... & Weidner, J. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • BindingDB. (n.d.). Ki Summary for BDBM50034307. Retrieved from [Link]

  • Leopoldo, M., Lacivita, E., & Berardi, F. (2011). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. Current Topics in Medicinal Chemistry, 11(6), 684–700. [Link]

  • Satała, G., & Bojarski, A. J. (2018). Computational Ki values to serotonergic 5-HT 1A and 5-HT 2A and dopaminergic D 2 receptors and compounds 3-18. ResearchGate. [Link]

  • Ionescu, M. I., Vlase, L., Găină, L. I., Oniga, O., & Tiperciuc, B. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricyclo[3.3.1.13,7]decan-1-amine. Molecules, 27(5), 1709. [Link]

  • Faquih, A. E., Al-Ghamdi, K. M., Al-Harbi, S. A., & Al-Massarani, S. M. (2022). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Journal of the Serbian Chemical Society, 87(10), 1109–1124. [Link]

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A Researcher's Guide to the Structural Elucidation of 1-(5-Chloro-2-methoxyphenyl)piperazine Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. It underpins our understanding of its biological activity, guides lead optimization, and is a critical component of intellectual property. The 1-(5-chloro-2-methoxyphenyl)piperazine scaffold is a privileged fragment in medicinal chemistry, appearing in a variety of centrally-acting agents. This guide provides a comprehensive, experience-driven approach to the structural elucidation of novel derivatives of this class, with a primary focus on single-crystal X-ray diffraction (XRD).

While a definitive crystal structure for the parent compound, 1-(5-chloro-2-methoxyphenyl)piperazine, is not yet publicly available in the Cambridge Structural Database (CSD)[1][2], this guide will equip you with the necessary protocols and comparative data to confidently approach its crystallographic analysis. We will draw upon established methodologies for similar piperazine-containing compounds and compare the rich, atomic-level detail from X-ray crystallography with complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

The Unparalleled Insight of X-ray Crystallography

Single-crystal X-ray diffraction stands as the gold standard for unambiguous structure determination.[3][4] It provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.[3] This level of detail is crucial for understanding subtle stereoelectronic effects that can govern a molecule's interaction with its biological target. For piperazine derivatives, key conformational questions, such as the pucker of the piperazine ring (chair, boat, or twist-boat) and the relative orientation of the aryl substituent, are definitively answered by XRD.[5][6]

A Proposed Workflow for the Crystallographic Analysis of a Novel 1-(5-Chloro-2-methoxyphenyl)piperazine Derivative

This section outlines a detailed, self-validating protocol for the synthesis, crystallization, and X-ray diffraction analysis of a new derivative of 1-(5-chloro-2-methoxyphenyl)piperazine. The causality behind each experimental choice is explained to provide a robust framework for your research.

Part 1: Synthesis

The synthesis of 1-(aryl)piperazine derivatives is well-established.[7][8] A common and effective method is the Buchwald-Hartwig amination, which allows for the coupling of an aryl halide with piperazine.

Experimental Protocol: Synthesis of a 1-(5-Chloro-2-methoxyphenyl)piperazine Derivative

  • Reaction Setup: To a flame-dried Schlenk flask, add 1-bromo-5-chloro-2-methoxybenzene (1.0 eq), piperazine (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), a suitable phosphine ligand like P(t-Bu)₃ (0.04 eq), and a base such as sodium tert-butoxide (1.4 eq).

  • Solvent: Add anhydrous toluene as the solvent.

  • Reaction Conditions: Heat the reaction mixture at 100 °C under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature, dilute with a suitable solvent like ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Part 2: Crystallization

Obtaining high-quality single crystals is often the most challenging step.[9] A systematic screening of crystallization conditions is essential.

Experimental Protocol: Crystallization Screening

  • Solvent Selection: Start with a range of solvents of varying polarity in which the compound is sparingly soluble. Good starting points for piperazine derivatives include methanol, ethanol, acetonitrile, ethyl acetate, and dichloromethane, or mixtures thereof.[10]

  • Techniques:

    • Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly in a dust-free environment.

    • Vapor Diffusion (Hanging or Sitting Drop): Dissolve the compound in a solvent in which it is soluble and place this solution as a drop on a coverslip (hanging drop) or a pedestal (sitting drop) in a sealed chamber containing a reservoir of a solvent in which the compound is less soluble (the precipitant). The slow diffusion of the precipitant vapor into the drop will gradually decrease the solubility of the compound, promoting crystallization.

    • Cooling: Slowly cool a saturated solution of the compound.

  • Optimization: Once initial crystals are obtained, optimize the conditions by fine-tuning the solvent system, concentration, and temperature.

Logical Flow of Synthesis and Crystallization

G cluster_synthesis Synthesis cluster_crystallization Crystallization A Reactants & Catalyst B Buchwald-Hartwig Amination A->B C Workup & Purification B->C D Purified Compound C->D Characterized Product E Screening of Conditions (Solvents, Techniques) D->E F Single Crystal Growth E->F G X-ray Diffraction Analysis F->G High-Quality Crystal

Caption: Workflow from synthesis to X-ray diffraction analysis.

Part 3: X-ray Diffraction Data Collection and Structure Refinement

Modern single-crystal X-ray diffractometers allow for routine analysis of small molecule crystals.[3][11]

Experimental Protocol: Single-Crystal XRD

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: The crystal is cooled (typically to 100 K) to minimize thermal vibrations and exposed to a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated.[3]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and bond angles.[3]

Comparative Analysis with Other Techniques

While X-ray crystallography provides the definitive solid-state structure, a comprehensive characterization relies on a combination of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution.[12] For 1-(5-chloro-2-methoxyphenyl)piperazine derivatives, ¹H and ¹³C NMR will provide key information.

Expected NMR Data:

Proton/CarbonExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)Key Correlations (HSQC/HMBC)
Methoxy (-OCH₃)~3.8-4.0 (singlet)~55-60HMBC to the aromatic carbon at C2
Piperazine (-CH₂-)~2.8-3.5 (multiplets)~45-55HSQC to corresponding protons
Aromatic (C3, C4, C6)~6.8-7.5 (multiplets)~110-155COSY between adjacent aromatic protons

Note: Chemical shifts are estimates and will vary depending on the specific derivative and solvent.

Comparison with XRD:

  • Conformation: NMR in solution will show time-averaged signals, often indicating a rapidly inverting chair conformation for the piperazine ring. In contrast, XRD will reveal a single, static conformation present in the crystal lattice.

  • Dynamics: NMR can provide information on dynamic processes, such as ring inversion, which is not accessible by XRD.

  • Environment: NMR provides data on the molecule in solution, which may be more biologically relevant, while XRD describes the solid state.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation patterns.[13][14]

Expected Mass Spectrometry Data:

  • Molecular Ion: A prominent peak corresponding to the molecular weight of the derivative will be observed. High-resolution mass spectrometry (HRMS) can confirm the elemental formula.

  • Fragmentation: Characteristic fragmentation patterns for piperazine derivatives often involve cleavage of the piperazine ring and the bonds to its substituents.[15]

Comparison with XRD:

  • Connectivity vs. Geometry: MS confirms the molecular formula and connectivity, but provides no information on the three-dimensional arrangement of atoms, which is the primary strength of XRD.

  • Isomer Differentiation: While some isomers can be distinguished by their fragmentation patterns in MS, XRD provides unambiguous differentiation of all types of isomers, including conformational isomers (polymorphs).

Comparison of Analytical Techniques

G cluster_XRD X-ray Crystallography cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry XRD_node Provides: - 3D atomic arrangement - Bond lengths & angles - Absolute stereochemistry - Solid-state conformation NMR_node Provides: - Connectivity (¹H, ¹³C) - Solution-state conformation - Molecular dynamics - Relative stereochemistry XRD_node->NMR_node Complements (Solid vs. Solution) MS_node Provides: - Molecular weight - Elemental formula (HRMS) - Fragmentation patterns - Isotopic distribution XRD_node->MS_node Complements (Confirms MW) NMR_node->MS_node Complements (Connectivity)

Caption: Complementary nature of XRD, NMR, and MS.

Conclusion: A Holistic Approach to Structural Elucidation

The structural characterization of novel 1-(5-chloro-2-methoxyphenyl)piperazine derivatives requires a multi-faceted analytical approach. While NMR and MS provide essential information regarding the connectivity and molecular formula, single-crystal X-ray diffraction remains the definitive method for elucidating the precise three-dimensional structure. The protocols and comparative insights provided in this guide offer a robust framework for researchers to successfully synthesize, crystallize, and structurally characterize these important pharmaceutical building blocks. By understanding the strengths and limitations of each technique, scientists can build a comprehensive and self-validating data package that will accelerate drug discovery and development efforts.

References

  • Bonomo, M. G., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. PubMed, 38820833. Retrieved from [Link]

  • ResearchGate. (2025). Determination of piperazine derivatives in “Legal Highs”. Retrieved from [Link]

  • Preprints.org. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Retrieved from [Link]

  • Hafiz Abdel-Hay, K. M. (2012). Mass Spectral, Infrared and Chromatographic Studies on Designer Drugs of the Piperazine Class. Auburn University. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods. Retrieved from [Link]

  • Molecules. (n.d.). Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands. Retrieved from [Link]

  • InfinityLab. (2025). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]

  • Physical Chemistry Research. (2018). Comparative Computational Studies of 1,4-Diformyl-piperazine and 1,4-Dithionyl-Piperazine. Retrieved from [Link]

  • SpectraBase. (n.d.). Piperazine, 1-(5-chloro-2-methoxybenzoyl)-4-(phenylmethyl)-. Retrieved from [Link]

  • MDPI. (2011). Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. Retrieved from [Link]

  • Iowa State University. (n.d.). X-Ray Diffraction Basics. Retrieved from [Link]

  • PMC. (2020). Encapsulated Nanodroplet Crystallization of Organic-Soluble Small Molecules. Retrieved from [Link]

  • ACS Omega. (2025). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. Retrieved from [Link]

  • Bentham Open. (2016). Synthesis and Characterization of a Series of 1-Aryl-4-[Aryldiazenyl]-piperazines. Part II. 1-Aryl-4-(2-Aryl-1-Diazenyl)-piperazines with Fluoro-, chloro-, Methyl-, Cyano- and Acetyl Substituents in The 1-Aryl Group. Retrieved from [Link]

  • PubChem. (n.d.). 1-(5-Chloro-2-methoxyphenyl)piperazine. Retrieved from [Link]

  • ResearchGate. (2025). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. Retrieved from [Link]

  • PubChemLite. (n.d.). Piperazine, 1-((5-chloro-2-methoxyphenyl)sulfonyl)-4-(phenylmethyl)-. Retrieved from [Link]

  • UMass Dartmouth. (n.d.). Cambridge Structural Database. Retrieved from [Link]

  • SGVU Journal of Pharmaceutical Research & Education. (2025). Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a catalyst. Retrieved from [Link]

  • IJPPR. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. Retrieved from [Link]

  • PMC. (n.d.). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Retrieved from [Link]

  • SciSpace. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Retrieved from [Link]

  • Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved from [Link]

  • CCDC. (n.d.). Search - Access Structures. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR of 1-(2-methoxyphenyl)-(3-(2-phthalamido)-propyl) piperazine. Retrieved from [Link]

  • RSC Publishing. (n.d.). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Procuring Pharmaceutical Intermediates: A Buyer's Guide to 1-(5-chloro-2-methoxyphenyl)piperazine Hydrochloride. Retrieved from [Link]

  • SWGDRUG.org. (2005). 1-(2-METHOXYPHENYL)PIPERAZINE. Retrieved from [Link]

Sources

Mass spectrometry fragmentation pattern of 1-(5-Chloro-2-methoxyphenyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

An Expert's Comparative Guide to the Mass Spectrometry Fragmentation of 1-(5-Chloro-2-methoxyphenyl)piperazine

This guide provides a detailed examination of the mass spectrometry fragmentation pattern of 1-(5-Chloro-2-methoxyphenyl)piperazine, a compound of significant interest in medicinal chemistry and a precursor to several psychoactive substances. An understanding of its behavior under electron ionization (EI) is critical for researchers and drug development professionals for unambiguous identification, metabolic profiling, and quality control. This document contrasts its expected fragmentation with that of its positional isomer, 1-(3-chlorophenyl)piperazine (mCPP), and evaluates alternative analytical methodologies, thereby offering a comprehensive reference for advanced analytical applications.

The Analytical Imperative for Phenylpiperazine Characterization

Phenylpiperazine derivatives constitute a broad class of compounds with diverse pharmacological activities, frequently targeting the central nervous system. 1-(5-Chloro-2-methoxyphenyl)piperazine serves as a key synthetic intermediate. Its structural integrity and purity are paramount. Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of such volatile and semi-volatile compounds, providing high-resolution separation and specific identification based on mass spectral fingerprints. A foundational understanding of the fragmentation pathways is not merely academic; it is essential for distinguishing between closely related isomers and identifying metabolites in complex biological matrices.

Predicted Electron Ionization (EI) Fragmentation Pathway

Upon entering the mass spectrometer's ion source, 1-(5-Chloro-2-methoxyphenyl)piperazine (Molecular Weight: 226.70 g/mol [1]) undergoes electron ionization (70 eV), forming a molecular ion (M⁺˙). The subsequent fragmentation is dictated by the molecule's structure, particularly the stability of the resulting ions and neutral losses. The fragmentation of phenylpiperazines is well-characterized and typically involves cleavages at the C-N bonds of the piperazine ring and the bond connecting the piperazine and phenyl rings.[2][3]

The primary fragmentation events anticipated for 1-(5-Chloro-2-methoxyphenyl)piperazine are:

  • Alpha-Cleavage: The most favorable cleavage occurs at the C-N bond alpha to the aromatic ring, leading to the expulsion of a C₄H₉N₂ radical. This results in the formation of a stable, resonance-delocalized chloromethoxyphenyl cation.

  • Piperazine Ring Fission: The piperazine ring itself is prone to fragmentation, commonly leading to characteristic ions at m/z 70 and 56.[2]

  • Benzylic-type Cleavage: Although less favored than in benzylpiperazines, cleavage adjacent to the aromatic ring can occur.

  • Loss of Substituents: Fragmentation may also involve the loss of the methoxy group (as a CH₃ radical or CH₂O) from the aromatic ring, typically after initial ring cleavages.

fragmentation_pathway mol Molecular Ion (M⁺˙) m/z 226/228 f1 m/z 155/157 [C₇H₆ClO]⁺ mol->f1 - C₄H₉N₂• (Piperazine radical) f4 m/z 70 [C₄H₈N]⁺ mol->f4 Ring Fission f2 m/z 140/142 [C₇H₅Cl]⁺˙ f1->f2 - CH₃• (Methyl radical) f3 m/z 112 [C₆H₅O]⁺ f2->f3 - CO f5 m/z 56 [C₃H₆N]⁺ f4->f5 - CH₂N•

Caption: Predicted EI-MS fragmentation for 1-(5-Chloro-2-methoxyphenyl)piperazine.

Comparative Analysis: Isomeric Differentiation

The mass spectrum of a compound is a unique fingerprint. However, isomers can sometimes yield similar spectra. Comparing the predicted fragmentation of our target compound with published data for its positional isomer, 1-(3-chlorophenyl)piperazine (mCPP), is instructive for analytical differentiation.[2][4]

Ion (m/z)Proposed Fragment/Origin1-(5-Chloro-2-methoxyphenyl)piperazine (Predicted)1-(3-Chlorophenyl)piperazine (mCPP) (Observed)[2]Rationale for Differences
226/228 [M]⁺˙Present, low abundanceN/A (M⁺˙ at 196/198)Difference in molecular weight due to the methoxy group.
196/198 [M]⁺˙N/APresent, low abundanceMolecular ion of mCPP.
155/157 [M - C₄H₉N₂•]⁺Key Diagnostic Ion N/ARepresents the chloromethoxyphenyl cation. Absence in mCPP confirms the presence and location of the methoxy group.
154/156 [M - C₃H₆N]⁺Possible, minorKey Diagnostic Ion A major fragment for mCPP.[2] The ortho-methoxy group in our target likely disfavors this pathway.
140/142 [Fragment m/z 155/157 - CH₃•]⁺AbundantKey Diagnostic Ion In our target, this arises from the loss of the methoxy's methyl group. In mCPP, it arises from a different pathway (loss of CH₂N₂).[2]
70 Piperazine Ring Fragment [C₄H₈N]⁺AbundantAbundantCommon fragment for phenylpiperazines, not useful for isomeric differentiation.[2]
56 Piperazine Ring Fragment [C₃H₆N]⁺AbundantAbundantCommon fragment for phenylpiperazines, not useful for isomeric differentiation.[2]

This comparison underscores that while some fragments are common, the high-mass ions, particularly m/z 155/157, are diagnostic for 1-(5-Chloro-2-methoxyphenyl)piperazine, allowing for its confident differentiation from its mCPP isomer.

Experimental Protocol for GC-MS Analysis

This protocol provides a robust starting point for the GC-EI-MS analysis of 1-(5-Chloro-2-methoxyphenyl)piperazine.

Objective: To acquire a high-quality electron ionization mass spectrum for structural confirmation.

Instrumentation & Consumables:

  • Gas chromatograph coupled to a single quadrupole or ion trap mass spectrometer.

  • Capillary Column: 30 m × 0.25 mm i.d., 0.25 µm film thickness, coated with 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent).

  • Reagents: 1-(5-Chloro-2-methoxyphenyl)piperazine standard, HPLC-grade acetonitrile or methanol.

Methodology:

  • Sample Preparation: Create a 1.0 mg/mL stock solution in methanol. Serially dilute to a working concentration of 5-10 µg/mL.

  • GC Parameters:

    • Injector: 250 °C, Split mode (20:1 ratio), 1 µL injection volume.

    • Carrier Gas: Helium, constant flow at 1.0 mL/min.

    • Oven Program: Initial temperature 100 °C for 1 min, ramp at 20 °C/min to 280 °C, hold for 5 min.

  • MS Parameters:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

    • Acquisition: Full scan mode, m/z 40-350.

gcms_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation prep1 Dissolve Standard in Methanol (1.0 mg/mL) prep2 Dilute to Working Concentration (10 µg/mL) prep1->prep2 gc_inj Inject 1 µL into GC prep2->gc_inj gc_sep Chromatographic Separation (DB-5ms column) gc_inj->gc_sep ms_ion Ionization & Fragmentation (EI, 70 eV) gc_sep->ms_ion ms_det Mass Detection (m/z 40-350) ms_ion->ms_det data_acq Acquire Total Ion Chromatogram & Mass Spectra ms_det->data_acq spec_int Compare Spectrum to Predicted Pattern & Library data_acq->spec_int

Caption: Standard workflow for GC-EI-MS analysis of phenylpiperazine derivatives.

Alternative and Complementary Analytical Technologies

While GC-MS is highly effective, a multi-faceted analytical approach provides a more complete characterization.

TechniquePrinciple & ApplicationAdvantages for this MoleculeLimitations
LC-MS/MS Liquid chromatography separation followed by soft ionization (e.g., ESI) and tandem mass spectrometry.Ideal for less volatile metabolites. Provides molecular weight confirmation via [M+H]⁺ and controlled fragmentation (CID) for structural data.[2][5][6]ESI fragmentation is different from EI and less standardized; matrix effects can cause ion suppression.
High-Resolution MS (HRMS) Utilizes TOF or Orbitrap analyzers to measure m/z with high accuracy (<5 ppm).Provides elemental composition for the molecular ion and key fragments, confirming chemical formulas and increasing identification confidence.Higher instrument cost and maintenance requirements.
NMR Spectroscopy ¹H and ¹³C NMR provide definitive structural elucidation by mapping the chemical environment of each atom.The gold standard for absolute structure confirmation of a reference standard. Can unambiguously distinguish between isomers.[3][7]Significantly lower sensitivity than MS; requires a pure, concentrated sample.

Conclusion

The analytical characterization of 1-(5-Chloro-2-methoxyphenyl)piperazine is reliably achieved through GC-EI-MS. Its fragmentation pattern is predicted to be dominated by ions at m/z 155/157, m/z 140/142, and the common piperazine fragments at m/z 70 and 56. These key high-mass ions, driven by the chloro- and methoxy-substituents, provide a robust signature for its differentiation from positional isomers like mCPP. For comprehensive studies, particularly those involving drug metabolism or the analysis of complex matrices, coupling GC-MS with orthogonal techniques like LC-HRMS and NMR is the recommended best practice, ensuring the highest degree of scientific rigor and analytical confidence.

References

  • Zhu N, Yu C, Hua Z, et al. Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. 2021;42(1):1-7.
  • DeRuiter J, Clark CR, Noggle FT. GC-MS analysis of perfluoroacyl derivatives of the isomeric ethoxy-substituted phenylalkylamines.
  • Cataldi TRI, Bianco G, Abate S, et al. Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org. Published online December 25, 2023.
  • Tormyshev VM, Tormysheva OA, Podgornov VV, et al. Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds. AIP Publishing. Published online April 6, 2023.
  • BenchChem. Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols. BenchChem. Accessed 2024.
  • Madej K, Szczesny A, Koba M. Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry.
  • National Center for Biotechnology Information. 1-(5-Chloro-2-methoxyphenyl)piperazine. PubChem. Accessed 2024.
  • Iannone M, Chianese A, d'Avanzo N, et al. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. IRIS. Published online May 12, 2024.
  • PubChemLite. Piperazine, 1-((5-chloro-2-methoxyphenyl)sulfonyl)-4-(phenylmethyl)-. PubChemLite. Accessed 2024.
  • ChemScene. 1-[(5-chloro-2-methoxyphenyl)methyl]piperazine. ChemScene. Accessed 2024.
  • da Silva G, de Souza G, da Silva V, et al. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances. 2018;8(43):24349-24358.
  • SpectraBase. Piperazine, 1-(5-chloro-2-methoxybenzoyl)-4-(phenylmethyl)-. SpectraBase. Accessed 2024.
  • Southwell K, Austin C, Kolev SD, et al.
  • Lee CY, Lee YZ, Lin HR, et al. Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules. 2018;23(7):1558.
  • Zhang Y, Li J, Wang Y, et al. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules. 2023;28(18):6510.
  • BenchChem. Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone. BenchChem. Accessed 2024.

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Safety Operating Guide

Operational Guide: Disposal of 1-(5-Chloro-2-methoxyphenyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

Do not dispose of this compound down the drain. 1-(5-Chloro-2-methoxyphenyl)piperazine is a halogenated, nitrogenous organic compound with significant biological activity (often used as a serotonin receptor ligand).[1][2][3] Its disposal requires strict adherence to Halogenated Organic Waste protocols to prevent environmental contamination and the formation of toxic byproducts (such as dioxins) during incineration.[1]

Immediate Action: Segregate this waste from non-halogenated solvents and general trash.[1][2] Label as "Halogenated Organic - Toxic."[1][2][4]

Chemical Profile & Hazard Identification

Before handling waste, verify the material identity against the specific salt form (Free base vs. Hydrochloride) used in your assay.[2]

PropertyData
Chemical Name 1-(5-Chloro-2-methoxyphenyl)piperazine
Common Abbreviation mCPP derivative / 5-Chloro-o-MPP
CAS Number 5464-78-8 (Free Base) / 99857-72-4 (HCl Salt)
Molecular Formula C₁₁H₁₅ClN₂O
Waste Class Halogenated Organic (Due to Chlorine substituent)
GHS Hazards H315 (Skin Irritant), H319 (Eye Irritant), H335 (Resp.[1][2][5] Irritant)
Bioactivity Serotonergic agonist/antagonist (Treat as Potent Compound)

The "Why": Scientific Rationale for Segregation

As researchers, we must understand the downstream consequences of our waste streams.[2]

  • The Halogen Factor: The chlorine atom at position 5 is the critical determinant for disposal.[1][2] If mixed with standard non-halogenated organic waste (like Acetone or Ethanol) and sent to a standard fuel-blending incinerator, the chlorine can contribute to the formation of acid gases (HCl) and, more critically, dioxins and furans if combustion temperatures are not sufficiently high.[2]

    • Protocol: This waste must be sent to a facility capable of high-temperature incineration with scrubbers designed for halogenated loads.[1][2]

  • The Piperazine Moiety: Piperazines are often sensitizers and biologically active.[1][2] Disposing of this in aqueous waste streams poses a risk to aquatic life due to its designed stability and receptor affinity.[1][2]

Step-by-Step Disposal Protocols

Scenario A: Solid Waste (Pure Substance / Expired Reagent)

Applicable for: Old vials, weighing boat residues, spilled solids.[2]

  • Containment: Do not empty the solid into a liquid waste carboy. Keep it in its original container if possible.

  • Secondary Packaging: Place the original container (with cap tight) inside a clear, sealable plastic bag (e.g., Ziploc).

  • Labeling: Apply a hazardous waste label.

    • Constituents: "1-(5-Chloro-2-methoxyphenyl)piperazine, Solid."[1][2]

    • Hazard Checkbox: Toxic, Irritant.[1][2]

  • Segregation: Place the bagged item into the Solid Hazardous Waste Drum (often a wide-mouth fiber or plastic drum).[1]

    • Crucial: Ensure this drum is destined for incineration, not landfill.[2]

Scenario B: Liquid Waste (Reaction Mixtures / Mother Liquors)

Applicable for: HPLC waste, reaction solvents containing the compound.[2]

  • Solvent Compatibility: Determine your primary solvent (e.g., DCM, Methanol, DMSO).[2]

  • The "Halogen Rule":

    • If solvent is Halogenated (e.g., DCM): Pour into the Halogenated Waste carboy.[1][2]

    • If solvent is Non-Halogenated (e.g., Methanol): Because the solute contains Chlorine, the entire mixture should ideally be treated as Halogenated Waste to ensure proper incineration.[2]

    • Note: Small trace amounts (<0.1%) in non-halogenated solvents may sometimes be accepted in non-halogenated streams depending on local EPA/EHS rules, but the safest "Senior Scientist" best practice is to default to the Halogenated stream to guarantee destruction.[2]

  • pH Check: If the solution is acidic (common if using the HCl salt), ensure the waste container is compatible (glass or HDPE).[2] Do not mix with cyanide or sulfide waste.[1][2]

Scenario C: Contaminated Debris

Applicable for: Nitrile gloves, pipette tips, paper towels.[2]

  • Trace vs. Gross Contamination:

    • Trace (Gloves/Tips): Double-bag in clear plastic. Label as "Debris contaminated with Halogenated Organics."[1][2] Dispose of in the Lab Solid Waste incineration box.

    • Gross (Spill cleanup materials): Collect in a sealed jar or heavy-duty bag. Treat as Solid Chemical Waste (Scenario A).

Emergency Response: Spill Management

Self-Validating Safety System: Your spill kit must be accessible before you open the vial.[1]

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, lab coat.[1][2]

  • Solid Spill:

    • Do not dry sweep (creates dust/inhalation risk).[1][2]

    • Cover with a damp paper towel to suppress dust.[1][2]

    • Scoop up the material and the towel.[1][2] Place in a wide-mouth jar.

    • Label as "Spill Debris: 1-(5-Chloro-2-methoxyphenyl)piperazine."[1][2]

  • Skin Contact: Wash immediately with soap and water for 15 minutes.[1][2] The lipophilic nature of the phenylpiperazine means water alone may be slow to remove it; soap is essential.[1][2]

Decision Logic & Workflow

The following diagram outlines the decision process for segregating this specific chemical waste.

DisposalWorkflow Start Waste: 1-(5-Chloro-2-methoxyphenyl)piperazine StateCheck Physical State? Start->StateCheck Solid Solid (Powder/Residue) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid Debris Contaminated Debris (Gloves/Tips) StateCheck->Debris Bag Double Bag in Clear Plastic Solid->Bag SolventCheck Solvent Type? Liquid->SolventCheck DebrisBin Lab Solid Waste (Incineration) Debris->DebrisBin SolidBin Solid Hazardous Waste (Incineration Only) Bag->SolidBin HaloSolv Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->HaloSolv NonHaloSolv Non-Halogenated Solvent (e.g., MeOH, DMSO) SolventCheck->NonHaloSolv HaloCarboy Halogenated Waste Carboy (Red Tag) HaloSolv->HaloCarboy NonHaloSolv->HaloCarboy Default to Halogenated Stream due to Solute

Figure 1: Waste segregation decision matrix ensuring proper incineration of halogenated phenylpiperazines.

Regulatory & Compliance Codes

When filling out your institution's waste tags, use the following classifications.

  • RCRA (USA): While not explicitly P or U listed by name, it is a Toxic waste.[1][2] If dissolved in spent halogenated solvents, codes F001/F002 apply to the mixture.[2]

  • European Waste Catalogue (EWC): 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2735754, 1-(5-Chloro-2-methoxyphenyl)piperazine.[1][2] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Characteristics: A User-Friendly Reference Document.[1][2] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Substance Information: Phenylpiperazine derivatives.[1][2] Retrieved from [Link][1]

Sources

Personal protective equipment for handling 1-(5-Chloro-2-methoxyphenyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have developed this comprehensive safety and operational guide to provide researchers, scientists, and drug development professionals with the critical logistical and procedural frameworks required for handling 1-(5-Chloro-2-methoxyphenyl)piperazine.

This guide transcends basic safety data sheets by integrating mechanistic toxicology with field-proven standard operating procedures (SOPs), ensuring that every safety measure is grounded in scientific causality.

Chemical Identity & Physicochemical Profiling

1-(5-Chloro-2-methoxyphenyl)piperazine (frequently handled as a hydrochloride salt) is a vital pharmaceutical intermediate utilized in the synthesis of various active pharmaceutical ingredients (APIs)[1]. Because it is a piperazine derivative, it exhibits specific physicochemical traits that dictate its handling requirements, notably its tendency to form fine, easily aerosolized powders and its corrosive nature in aqueous environments[2].

Table 1: Quantitative Physicochemical Data

Property Value Operational Implication
CAS Number 99857-72-4[1] Essential for regulatory tracking and waste disposal logs.
Molecular Formula C11H16Cl2N2O[1] Halogenated amine structure indicates potential for environmental persistence.
Molecular Weight 263.16 g/mol [1] High molecular weight limits volatility, but dust aerosolization remains a primary risk.
Appearance White powder[1] High visibility against dark lab surfaces aids in spill detection.
Melting Point 216ºC[1] Thermally stable under standard laboratory conditions.

| Flash Point | 181.1ºC[3] | Low flammability risk at room temperature. |

Mechanistic Toxicology & Hazard Assessment

To effectively protect yourself, you must understand why this compound is hazardous. The toxicity of 1-(5-Chloro-2-methoxyphenyl)piperazine is driven by two primary mechanisms:

  • Immune Sensitization (Haptenization): The secondary amine motif in the piperazine ring is highly reactive. If inhaled or absorbed through the skin, it can act as a nucleophile, covalently binding to endogenous proteins. This hapten-protein complex is recognized by the immune system, triggering IgE and T-cell mediated responses. Subsequent exposures, even at trace levels, can provoke severe allergic contact dermatitis or occupational asthma[4][5].

  • Neurotoxicity via GABA Agonism: Piperazine and its derivatives act as weak agonists at gamma-aminobutyric acid (GABA) receptors. While acute systemic toxicity is relatively low (LD50 ~1-5 g/kg), high systemic absorption can modulate CNS activity, leading to tremors, dizziness, and loss of coordination[5].

ToxPathway A 1-(5-Chloro-2-methoxyphenyl) piperazine B Secondary Amine Nucleophilicity A->B Structural Motif C GABA Receptor Agonism A->C Pharmacophore D Covalent Protein Binding (Haptenization) B->D Protein Attack F CNS Modulation (Neurotoxicity) C->F High Dose Systemic E Immune Sensitization (Asthma/Dermatitis) D->E IgE/T-Cell Activation

Mechanistic pathway of piperazine-induced sensitization and neurotoxicity.

Personal Protective Equipment (PPE) Matrix

Because the compound is a known sensitizer and is corrosive to mucous membranes[2][4], barrier protection must be absolute. The following PPE matrix is designed to interrupt the specific exposure pathways identified above.

Table 2: Required PPE and Mechanistic Justification

Protection Category Recommended Equipment Mechanistic Justification
Ocular/Face Impact-resistant chemical goggles + Face shield Corrosive dust reacts with ocular moisture, risking severe corneal damage[5].
Respiratory NIOSH-approved N95/P100 respirator or PAPR Prevents inhalation of aerosolized particulates, mitigating occupational asthma risks[4][6].
Dermal (Hands) Double-gloved Nitrile or Neoprene Blocks dermal absorption of the amine, preventing systemic uptake and contact dermatitis[4].

| Body | Tyvek® suit or dedicated lab coat with elastic cuffs | Prevents accumulation of hazardous dust on personal clothing, stopping secondary exposure[4]. |

Standard Operating Procedure (SOP): Powder Handling & Transfer

This step-by-step methodology ensures a self-validating safety loop during routine laboratory handling.

Step 1: Engineering Controls Verification Never handle the dry powder on an open bench. Conduct all operations within a certified Class II Biological Safety Cabinet (BSC) or a localized exhaust ventilation hood equipped with HEPA filtration[2].

Step 2: Static Mitigation & Equipment Prep Piperazine powders are prone to static cling, which encourages aerosolization. Use anti-static weighing boats and grounded stainless-steel spatulas[6]. Ensure all tools are completely dry, as the compound becomes highly corrosive in aqueous media[2].

Step 3: Weighing & Transfer Slowly transfer the powder to minimize air currents. If transferring to a reaction vessel, use a closed-system powder addition funnel if available.

Step 4: Immediate Decontamination Do not use dry sweeping or compressed air to clean the workspace, as this will immediately aerosolize the sensitizing agent[4]. Instead, wet-wipe all surfaces (balances, spatulas) with a damp, disposable cloth.

Step 5: Doffing & Hygiene Remove PPE inside-out to trap trace dust. Wash hands and forearms immediately with copious amounts of soap and water[4].

Emergency Spill Response Protocol

In the event of a breach in containment, rapid and methodical response is required to prevent facility-wide sensitization.

SpillWorkflow Start Powder Spill Detected Assess Assess Scale & Ventilation Start->Assess Evac Evacuate Area (If airborne risk) Assess->Evac Large spill (>50g) PPE Don Maximum PPE (P100 Respirator) Assess->PPE Small spill (<50g) Evac->PPE Contain Contain Spill (Do NOT dry sweep) PPE->Contain Collect Wet Collection / HEPA Vacuum Contain->Collect Decon Surface Decontamination (Dilute Acid/Water) Collect->Decon Dispose Hazardous Waste Disposal Decon->Dispose

Step-by-step emergency response workflow for piperazine derivative spills.

Spill Response Methodology:

  • Evacuation & Isolation: Immediately evacuate personnel not wearing appropriate PPE from the vicinity[4]. Disable high-velocity room fans that could disperse dust, but leave local HEPA exhaust systems running.

  • PPE Escalation: Responders must don a P100 respirator, double gloves, and a Tyvek suit[5].

  • Containment: Surround the spill with inert, damp absorbent material. Never dry sweep [4].

  • Collection: Use a dedicated HEPA-filtered vacuum or a wet-wiping technique to collect the powder[6]. Place all collected material into a sealed, clearly labeled hazardous waste container.

  • Neutralization: Wash the contaminated surface thoroughly with water and a mild detergent. Because the compound is alkaline and corrosive in water, handle the resulting wash-water as hazardous liquid waste[2].

Disposal & Waste Management Plan

Improper disposal can lead to environmental contamination and exposure to downstream sanitation workers.

  • Segregation: Store piperazine waste strictly away from strong oxidizing agents and strong acids to prevent violent exothermic reactions[5].

  • Labeling: Clearly label all primary and secondary containers as "Hazardous Waste: Corrosive/Sensitizing Amine (Piperazine Derivative)".

  • Regulatory Compliance: Do not flush down the sink. Dispose of all solid waste, contaminated PPE, and wash-water via a licensed hazardous waste contractor in strict accordance with local EPA and environmental regulations[4].

References

  • NINGBO INNO PHARMCHEM CO.,LTD. "Procuring Pharmaceutical Intermediates: A Buyer's Guide to 1-(5-chloro-2-methoxyphenyl)piperazine Hydrochloride." nbinno.com. [Link]

  • New Jersey Department of Health. "Hazardous Substance Fact Sheet: Piperazine." nj.gov. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. "Safety Data Sheet: Piperazine." edqm.eu. [Link]

Sources

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